4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHPFABRZLERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352834 | |
| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-45-2 | |
| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyridazinone derivative, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details a robust synthetic pathway, including the preparation of key precursors and a step-by-step N-alkylation protocol. Furthermore, a thorough guide to the analytical characterization of the title compound is presented, encompassing spectroscopic and chromatographic techniques. Predicted analytical data, based on closely related analogues, is provided to aid researchers in the identification and purification of this compound. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing the necessary technical details to synthesize and confidently characterize this promising molecule.
Introduction: The Significance of Pyridazinone Scaffolds
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their inherent structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects. The N-substituted pyridazinone core, in particular, serves as a versatile template for the design of novel therapeutic agents. The introduction of various substituents at the N-2 position can significantly modulate the compound's physicochemical properties and its interaction with biological targets.
The title compound, this compound, incorporates a highly functionalized benzyl moiety onto the dichlorinated pyridazinone ring. The presence of chlorine and fluorine atoms on the benzyl ring is expected to influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this specific derivative, enabling further investigation into its potential pharmacological profile.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process, commencing with the synthesis of the pyridazinone core followed by its N-alkylation.
Caption: Overall synthetic workflow for the target compound.
Synthesis of Starting Material: 4,5-Dichloropyridazin-3(2H)-one
The precursor, 4,5-dichloropyridazin-3(2H)-one, is readily synthesized from mucochloric acid.
Protocol:
-
A stirred solution of mucochloric acid (e.g., 3.9 grams) in water is warmed to 80-100 °C.
-
A mixture of a hydrazine source, such as hydrazine sulfate (e.g., 3.1 grams), and a mild base like sodium acetate (e.g., 3.0 grams) is added to the heated solution.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.[1]
Synthesis of the Alkylating Agent: 2-Chloro-6-fluorobenzyl Bromide
The alkylating agent can be prepared from 2-chloro-6-fluorotoluene.
Protocol:
-
To a solution of 2-chloro-6-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide) are added.
-
The reaction mixture is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC or GC).
-
The mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield 2-chloro-6-fluorobenzyl bromide.
N-Alkylation to Yield this compound
The final step involves the N-alkylation of the pyridazinone ring with the prepared benzyl bromide.
Caption: Key components of the N-alkylation reaction.
Protocol:
-
To a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as anhydrous potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.2 equivalents) is added.
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the pyridazinone anion.
-
2-Chloro-6-fluorobenzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with water and a non-polar solvent like hexane to remove impurities.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₆Cl₃FN₂O |
| Molecular Weight | 307.54 g/mol |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl ring and the methylene protons of the benzyl group. The single proton on the pyridazinone ring should also be visible.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring.
-
¹⁹F NMR: The fluorine NMR will show a signal for the single fluorine atom on the benzyl ring.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
The following data is predicted based on the analysis of structurally similar N-benzylated pyridazinones. Actual chemical shifts may vary.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Pyridazinone C-H | 7.5 - 7.8 (s, 1H) | 130 - 135 |
| Benzyl CH₂ | 5.2 - 5.5 (s, 2H) | 50 - 55 |
| Aromatic C-H | 7.0 - 7.4 (m, 3H) | 115 - 135 |
| Pyridazinone C=O | - | 155 - 160 |
| Pyridazinone C-Cl | - | 140 - 145 |
| Aromatic C-Cl | - | 130 - 135 |
| Aromatic C-F | - | 158 - 163 (d, J ≈ 250 Hz) |
| Aromatic C (quaternary) | - | 125 - 140 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.
-
Fragmentation Pattern: The molecule is expected to fragment at the benzylic C-N bond, leading to a prominent peak corresponding to the 2-chloro-6-fluorobenzyl cation.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (amide) | 1660 - 1690 |
| C=N | 1580 - 1620 |
| C-Cl | 700 - 800 |
| C-F | 1000 - 1100 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 2950 |
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the synthesized compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice.
Self-Validating Protocols and Trustworthiness
The protocols described in this guide are designed to be self-validating. The successful synthesis of the starting materials can be confirmed by comparing their physical and spectroscopic data with reported values. The progress of the N-alkylation reaction should be monitored by TLC to ensure complete consumption of the starting materials. The final product's identity and purity must be confirmed by a combination of NMR, MS, and HPLC. The consistency of the data obtained from these different analytical techniques provides a high degree of confidence in the final product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided analytical guidance, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The information presented herein is intended to facilitate the exploration of the therapeutic potential of this novel pyridazinone derivative.
References
- Elagawany, M., Ibrahim, M. A., Ibrahim, T. S., Al-Mahmoudy, A. M. M., Moawad, A., Ghoneim, M. M., Radwan, M. M., & Panda, S. S. (2017). Synthesis and anticancer studies of novel n-benzyl pyridazinone derivatives. Letters in Drug Design & Discovery, 14(9), 1008-1013.
- Yoon, Y. J., Sung, G. H., Kim, B. R., & Ryu, K. E. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144.
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PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The compound 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, with its distinct substitution pattern, presents a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols for the determination of these properties. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide furnishes the standardized methodologies to generate such crucial data, ensuring scientific rigor and reproducibility.
Core Molecular Attributes
A foundational understanding of the molecule begins with its basic structural and identifying information.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 175135-45-2 | [3] |
| Molecular Formula | C₁₁H₆Cl₃FN₂O | [3] |
| Molecular Weight | 307.54 g/mol | [3] |
| Chemical Structure | (See Figure 1) | - |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range.
Significance in Drug Development
-
Purity Assessment: A sharp melting point range is a primary indicator of high purity.
-
Polymorph Identification: Different crystalline forms (polymorphs) of a drug substance will have distinct melting points, which can impact solubility and bioavailability.
-
Stability and Formulation: The melting point influences manufacturing processes such as milling and granulation, and is a key parameter in pre-formulation studies.
Experimental Protocol: Capillary Melting Point Determination
This protocol is based on the widely accepted capillary method.[4][5][6]
Apparatus:
-
Melting point apparatus with a heated block and a temperature probe.
-
Glass capillary tubes (one end sealed).
-
Spatula.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Conduct a rapid heating run to determine an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Use a fresh sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range.
-
Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.
Workflow for melting point determination.
Expected Data Summary:
| Parameter | Expected Value |
| Melting Point Range | To be determined experimentally (°C) |
| Appearance of Melt | To be observed |
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy.
Significance in Drug Development
-
Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.
-
Formulation Development: Solubility data guides the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).
-
Dose Determination: The maximum absorbable dose is often limited by a drug's solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the United States Pharmacopeia (USP) General Chapter <1236> and is a gold-standard method for determining equilibrium solubility.[8][9][10]
Apparatus:
-
Thermostatically controlled shaker bath.
-
Glass vials with screw caps.
-
Analytical balance.
-
pH meter.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for quantification.
Procedure:
-
Solvent Preparation: Prepare the desired solvents (e.g., purified water, phosphate-buffered saline at various pH values, organic solvents).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in the shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: Allow the suspensions to settle. If necessary, centrifuge the samples to separate the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter if necessary, and dilute appropriately.
-
Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL.
Workflow for shake-flask solubility determination.
Expected Data Summary:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| 0.1 M HCl (pH ~1) | 37 | To be determined |
| Phosphate Buffer (pH 7.4) | 37 | To be determined |
| Ethanol | 25 | To be determined |
| DMSO | 25 | To be determined |
Note: Pyridazinone derivatives often exhibit poor aqueous solubility.[11] It is anticipated that the title compound will have low solubility in aqueous media and higher solubility in organic solvents like DMSO and ethanol.
Dissociation Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. It is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms.
Significance in Drug Development
-
Solubility and Dissolution: The ionization state of a drug, which is dictated by the pKa and the pH of the environment, significantly affects its solubility.
-
Absorption: The non-ionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes.
-
Target Binding: The ionization state can influence how a drug interacts with its biological target.
Experimental Protocol: Potentiometric Titration
This protocol is based on the principles outlined in OECD Guideline 112 for determining dissociation constants.[12][13][14]
Apparatus:
-
Potentiometric autotitrator with a pH electrode.
-
Temperature-controlled titration vessel.
-
Analytical balance.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and maintain a constant temperature.
-
Titration: Titrate the solution with the standardized acid or base. The titrator will record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the pKa can be determined from the first derivative of the titration curve.
Workflow for shake-flask LogP determination.
Expected Data Summary:
| Parameter | Value |
| Predicted XlogP | 3.4 |
| Experimental LogP | To be determined |
Note: A predicted XlogP value of 3.4 suggests that the compound is moderately lipophilic. An experimentally determined value is necessary for confirmation.
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has outlined the significance of these properties and provided detailed, standardized protocols for their experimental determination. By following these methodologies, researchers can generate the high-quality, reproducible data necessary to advance this promising compound through the drug discovery and development pipeline. The insights gained from these studies will be invaluable for optimizing formulations, predicting in vivo behavior, and ultimately, realizing the therapeutic potential of this novel pyridazinone derivative.
References
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [URL not available] [15]2. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [URL not available] [16]3. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). [URL not available] 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [URL not available] [17]5. Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [URL not available] [18]6. An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem. [URL not available] [19]7. Melting point determination. [URL not available] 8. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [URL not available] [20]9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). NIH. [URL not available] [11]10. Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021, January 21). [URL not available] [21]11. <1236> Solubility Measurements. (2016, September 30). USP-NF. [URL not available] [8]12. <1236> Solubility Measurements. (2016, September 30). USP-NF. [URL not available] [9]13. Test No. 112: Dissociation Constants in Water. OECD. [URL not available] [12]14. Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [URL not available] [4]15. Determination of Melting Point. Unacademy. [URL not available] [5]16. Solubility Verification Methods | PDF. Scribd. [URL not available] [10]17. Melting Point Determination Guide | PDF. Scribd. [URL not available] [22]18. 4,5-Dichloro-3(2H)-pyridazinone. Chem-Impex. [URL not available] [7]19. Measuring the Melting Point. (2023, May 8). Westlab Canada. [URL not available] [6]20. Test No. 112: Dissociation Constants in Water. OECD. [URL not available] [13]21. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. NIH. [URL not available] [23]22. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS. Regulations.gov. [URL not available] [14]23. USP DESCRIPTION AND SOLUBILITY.pdf. (2012, December 15). [URL not available] [24]24. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. NIH. [URL not available] [25]25. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. [URL not available] [26]26. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [URL not available] [1]27. This compound , 95+% , 175135-45-2. [URL not available] [3]28. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [URL not available] [27]29. OECD Guidelines for the Testing of Chemicals. Wikipedia. [URL not available] [28]30. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. [URL not available] [29]31. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL not available] [2]32. What is pKa and how is it used in drug development? (2023, December 13). [URL not available] [30]33. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [URL not available] [31]34. (PDF) 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. (2023, October 12). ResearchGate. [URL not available] [32]35. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [URL not available] [33]36. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH. [URL not available] [34]37. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [URL not available] [35]38. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, May 15). PubMed. [URL not available] [36]39. vp30022 4,5-dichloro-2-(2-fluorobenzyl)pyridazine-3(2h)-one. VSNCHEM. [URL not available] [37]40. On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [URL not available] [38]41. (PDF) Determination of p K a of triazolo[5,1-c]t[15][16][17]riazines in non-aqueous media by potentiometric titration. (2024, November 1). ResearchGate. [URL not available]
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"CAS number 175135-45-2 chemical structure"
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Whitepaper: A Technical Guide to the Mechanisms of Action of Novel Pyridazinone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4] These compounds have demonstrated significant therapeutic potential across multiple domains, including cardiovascular disease, inflammation, oncology, and neurodegenerative disorders.[4][5] This technical guide provides an in-depth exploration of the primary mechanisms of action for novel pyridazinone derivatives, moving beyond a simple catalog of activities to explain the underlying molecular pathways and the causal logic behind experimental designs. We will delve into their roles as potent enzyme inhibitors and modulators of critical signaling cascades, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.
The Anti-Inflammatory Armamentarium of Pyridazinone Derivatives
Persistent inflammation is a key pathological driver in numerous diseases.[6] Pyridazinone derivatives have emerged as a leading class of anti-inflammatory agents, often with improved gastrointestinal and renal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][7] Their mechanisms are multifaceted, primarily targeting key enzymes and signaling pathways that propagate the inflammatory response.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
A primary mechanism for many anti-inflammatory pyridazinones is the selective inhibition of COX-2.[7] While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[8] By selectively targeting COX-2 over COX-1, these derivatives can achieve potent anti-inflammatory effects while minimizing the gastric side effects associated with non-selective NSAIDs.[9]
Several studies have synthesized pyridazinone derivatives bearing specific aryl or pyridyl moieties that exhibit high-potency, selective COX-2 inhibition with IC50 values in the nanomolar range.[9] The selectivity is often attributed to the ability of the pyridazinone scaffold to fit into the larger, more flexible active site of the COX-2 enzyme.
Table 1: Comparative COX Inhibition Data for Novel Pyridazinone Derivatives
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | SI of Reference |
| Derivative 2f | 741.5 | 19.77 | 38 | Celecoxib | 17 |
| Derivative 3c | 545.2 | 15.56 | 35 | Celecoxib | 17 |
| Derivative 3d | 599.8 | 24.58 | 24 | Celecoxib | 17 |
| Derivative 4e | - | 356 | - | Celecoxib | - |
| Derivative 3d | - | 425 | - | Celecoxib | - |
| Data synthesized from multiple sources.[9][10] |
Modulation of Pro-Inflammatory Cytokine Signaling
Beyond direct enzyme inhibition, pyridazinones effectively suppress inflammatory responses by downregulating the production and signaling of key pro-inflammatory mediators.[11] This includes targeting critical cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the upstream nuclear factor-kappa B (NF-κB) signaling pathway.[6][12] The NF-κB pathway is a central regulator of the inflammatory gene expression program. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of numerous pro-inflammatory genes. Certain pyridazinone derivatives have been shown to inhibit this LPS-induced NF-κB activation.[6][13]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory effect of a test compound on COX-1 and COX-2 enzymes using a colorimetric assay.[14]
Objective: To determine the IC50 value of a novel pyridazinone derivative against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test pyridazinone derivative (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, test compound, and reference inhibitor in the assay buffer. A serial dilution of the test compound should be prepared to determine the dose-response curve.
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add 10 µL of the test compound dilutions or reference inhibitor to the respective wells. For control wells, add 10 µL of DMSO.
-
Incubation: Gently mix and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Color Development: Immediately add 10 µL of the colorimetric substrate.
-
Measurement: Read the absorbance at 590 nm using a microplate reader at timed intervals (e.g., every minute for 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.
Cardiovascular Mechanisms: Targeting Phosphodiesterases and Vasoactivity
Pyridazinone derivatives have a rich history in cardiovascular drug discovery, with many exhibiting potent positive inotropic and vasodilatory effects, making them valuable for conditions like congestive heart failure.[15]
Phosphodiesterase 3 (PDE3) Inhibition
The primary cardiotonic mechanism of action for many pyridazinones is the selective inhibition of phosphodiesterase 3 (PDE3).[15][16] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.
-
In the Heart: Inhibition of PDE3 in cardiomyocytes prevents cAMP degradation.[15] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropic effect).[15]
-
In Vascular Smooth Muscle: In these cells, increased cAMP levels also lead to PKA activation, which in turn promotes muscle relaxation, resulting in vasodilation and a reduction in blood pressure.[16]
This dual action of increasing heart contractility while reducing vascular resistance is highly beneficial in the treatment of heart failure. Levosimendan is a notable example of a pyridazinone-dinitrile derivative that acts as a calcium sensitizer and PDE3 inhibitor.[15]
Modulation of Endothelial Nitric Oxide Synthase (eNOS)
Certain novel pyridazinone derivatives exert potent vasorelaxant effects through an endothelium-dependent mechanism involving nitric oxide (NO).[17] These compounds have been shown to significantly increase the expression of endothelial nitric oxide synthase (eNOS) mRNA.[17][18] The subsequent rise in eNOS protein leads to increased production of NO, a potent vasodilator that relaxes vascular smooth muscle, thereby lowering blood pressure.[18] The remarkably low EC50 values of some of these compounds highlight their potential as novel antihypertensive agents.[17]
Anticancer Mechanisms: A Multi-Pronged Attack
The pyridazinone scaffold is also a promising platform for the development of novel anticancer agents.[1][5] Their mechanisms often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many cancers are driven by the aberrant activation of RTKs. Pyridazinone derivatives have been designed as ATP-competitive inhibitors of several key kinases involved in tumorigenesis and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Pyridazinone-based diarylurea derivatives have been developed that show significant VEGFR-2 inhibitory activity, thereby cutting off the tumor's blood supply.[19][20]
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is often overactivated in various tumors, promoting cell proliferation, metastasis, and therapeutic resistance.[21] Novel pyridazinone families have been identified as highly selective and potent c-Met inhibitors, demonstrating significant antitumor activity in xenograft models.[21]
Induction of Apoptosis
A key strategy in cancer therapy is to trigger apoptosis (programmed cell death) in tumor cells.[19] Certain pyridazinone derivatives achieve this by modulating the expression of critical genes involved in the apoptotic cascade. For example, compound 10l was shown to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, effectively shifting the cellular balance towards cell death.[19][20] This compound was also found to induce cell cycle arrest at the G0–G1 phase, preventing cancer cell proliferation.[20]
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the effect of a test compound on the metabolic activity and viability of cancer cells.[14]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyridazinone derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyridazinone derivative (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Cell Attachment: Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the GI50 value.
Conclusion and Future Directions
The pyridazinone scaffold is a remarkably versatile and potent pharmacophore, giving rise to derivatives with diverse and clinically relevant mechanisms of action.[1][2] From selective COX-2 inhibition for safer anti-inflammatory therapy to dual-action PDE3 inhibition for heart failure and targeted kinase inhibition for cancer, these compounds continue to be a fertile ground for drug discovery.[9][15][19] The success in developing these agents hinges on a deep, mechanistic understanding of how structural modifications influence their interaction with biological targets. Future research should focus on optimizing target specificity and pharmacokinetic properties to overcome challenges like bioavailability and translate the immense benchtop potential of pyridazinone derivatives into next-generation therapeutics.[22]
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The Evolving Landscape of Chlorinated Pyridazinones: An In-Depth Technical Guide to their In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a subject of intense interest in medicinal and agricultural chemistry. The introduction of chlorine atoms to this scaffold gives rise to a class of compounds—chlorinated pyridazinones—with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the in vitro biological activities of chlorinated pyridazinones, delving into their anticancer, antimicrobial, and herbicidal properties. It is designed to be a technical resource, offering not just an overview but also detailed experimental protocols and insights into the structure-activity relationships that govern their function.
Part 1: Unveiling the Anticancer Potential of Chlorinated Pyridazinones
The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of chlorinated pyridazinones. These compounds have demonstrated promising activity against a range of cancer cell lines, operating through diverse mechanisms of action.
Mechanisms of Anticancer Action
Chlorinated pyridazinones exert their anticancer effects through several key pathways, including kinase inhibition, acting as dual anti-metabolites with alkylating properties, and inducing apoptosis and cell cycle arrest.
Kinase Inhibition: A significant number of pyridazinone derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain pyridazinone-based diarylurea derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2] Other studies have highlighted the potential of pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase, which is implicated in cell migration and metastasis.[3][4] Furthermore, some derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms that confer resistance to existing therapies.[5]
Dual Anti-metabolite and Alkylating Properties: The structure of some chlorinated pyridazinones, such as DCPYR, which contains an unsaturated system with reactive chlorine atoms, suggests a dual mechanism of action.[6] These molecules may act as anti-metabolites, interfering with the synthesis of essential cellular components, while the reactive chlorine atoms allow them to act as alkylating agents, cross-linking DNA and inducing cytotoxicity.[6]
Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that chlorinated pyridazinone derivatives can trigger programmed cell death (apoptosis) in cancer cells. For example, compound 10l, a pyridazinone-based diarylurea derivative, was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1][2] This same compound was also shown to induce cell cycle arrest in the G0-G1 phase, preventing cancer cells from progressing through the cell division cycle.[1][2]
Caption: Anticancer mechanisms of chlorinated pyridazinones.
In Vitro Evaluation of Anticancer Activity
A variety of in vitro assays are employed to characterize the anticancer properties of chlorinated pyridazinones.[7][8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated pyridazinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the chlorinated pyridazinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for in vitro anticancer evaluation.
Structure-Activity Relationship (SAR) Insights
The biological activity of chlorinated pyridazinones is highly dependent on their chemical structure. For example, in a series of tricyclic pyridazinone derivatives, the stereochemistry of the molecule was found to be crucial for its inhibitory activity against STAT3.[12] In another study, the position of substituents on the phenyl ring of pyridazinone derivatives was shown to significantly impact their MAO-B inhibitory activity.[13] Generally, the presence and position of chlorine atoms, as well as the nature of other substituents on the pyridazinone ring, play a critical role in determining the potency and selectivity of these compounds.[14]
Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DCPYR | MAC 13 | >50 | [6] |
| DCPYR | MAC 16 | 25 | [6] |
| AAF | MAC 13 | 18.4 | [6] |
| AAF | MAC 16 | 18.4 | [6] |
| Compound 10l | A549/ATCC | 1.66-100 | [1] |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | - | [1] |
| Olaparib | Ovarian Cancer | 0.015 | [15] |
| E-7016 | Melanoma | 0.04 | [15] |
| Compound 43 | Human Pancreas Cancer (panc-1) | 2.9 | [15] |
| Compound 43 | Human Pancreas Cancer (paca-2) | 2.2 | [15] |
| Compound 35 | OVCAR-3 ovarian cancer | 0.32 | [15] |
| Compound 35 | MDA-MB-435 melanoma | 0.46 | [15] |
| Compound 7b | EGFR | 0.096 | [5] |
Part 2: Antimicrobial Frontiers of Chlorinated Pyridazinones
In an era of growing antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Chlorinated pyridazinones have emerged as a promising class of compounds with both antibacterial and antifungal activities.[1][16][17][18][19]
Spectrum of Antimicrobial Activity
Studies have demonstrated that certain pyridazinone derivatives exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus, and fungi, like Candida albicans.[1][2] The antimicrobial efficacy is often attributed to the specific substitution patterns on the pyridazinone scaffold.
In Vitro Evaluation of Antimicrobial Activity
The primary method for assessing the in vitro antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).[20][21][22][23][24]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[21][23][24]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the chlorinated pyridazinone derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Data Summary: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [1][2] |
| Compound 8g | Candida albicans | 16 | [1][2] |
| Pyridazinone Congeners IX(a-c) | S. aureus and MRSA | 0.5-128 | [1] |
Part 3: Herbicidal Activity of Chlorinated Pyridazinones
Chlorinated pyridazinones have a long history of use as herbicides in agriculture.[25][26] Their mode of action often involves the disruption of essential biochemical pathways in plants.
Mechanisms of Herbicidal Action
The herbicidal activity of many chlorinated pyridazinones is attributed to their ability to inhibit key enzymes in plant metabolic pathways, such as phytoene desaturase (PDS) and protoporphyrinogen IX oxidase (PPO).[27][28][29][30][31][32]
Inhibition of Phytoene Desaturase (PDS): PDS is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in carotenoids, which are essential for protecting chlorophyll from photooxidation. This results in the characteristic bleaching of the plant tissue.[27][28][30][31]
Inhibition of Protoporphyrinogen IX Oxidase (PPO): PPO is an enzyme involved in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[29][32]
Caption: Herbicidal mechanisms of chlorinated pyridazinones.
In Vitro Evaluation of Herbicidal Activity
The herbicidal potential of chlorinated pyridazinones can be assessed through in vitro enzyme inhibition assays and whole-plant bioassays.
These assays directly measure the ability of a compound to inhibit the activity of a target enzyme, such as PDS or PPO.
General Protocol:
-
Enzyme Preparation: Isolate and purify the target enzyme (e.g., PDS or PPO) from a plant source.
-
Assay Reaction: Set up a reaction mixture containing the enzyme, its substrate, and various concentrations of the chlorinated pyridazinone inhibitor.
-
Activity Measurement: Measure the rate of the enzymatic reaction, typically by monitoring the disappearance of the substrate or the appearance of the product using spectrophotometric or fluorometric methods.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 or Ki value.
Data Summary: Herbicidal Activity
| Compound | Target | Activity | Reference |
| Norflurazon | PDS | Herbicide | [27][28][30][31] |
| Compound B1 | PDS | 100% inhibition of Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL | [27] |
| Compound 7m | PPO | 90-100% inhibition of various weeds at 37.5 g ai/ha | [29] |
| Compound 10ae | Nicotiana tabacum PPO (NtPPO) | Ki = 0.0338 µM | [32] |
Conclusion and Future Perspectives
Chlorinated pyridazinones represent a versatile and highly valuable scaffold in the development of new therapeutic and agrochemical agents. Their diverse biological activities, ranging from anticancer and antimicrobial to herbicidal, underscore the significant potential of this class of compounds. The continued exploration of their structure-activity relationships, coupled with the application of modern drug discovery platforms, will undoubtedly lead to the development of novel and more effective chlorinated pyridazinone derivatives. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic or agricultural utility. The dual-action capabilities observed in some derivatives, such as combined anticancer and antimicrobial activity, present an exciting avenue for the development of innovative treatments for complex diseases.
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Illuminating the Molecular Architecture: A Spectroscopic Guide to 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this molecule. Given the absence of published experimental data for this specific compound, this guide will utilize predicted spectroscopic data, offering a robust framework for its future synthesis and analysis.
Introduction: The Significance of Pyridazinone Scaffolds
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The specific substitutions on the pyridazinone ring and its appendages play a crucial role in modulating its biological efficacy. The title compound, this compound, with its unique combination of halogen substitutions, presents an interesting candidate for further investigation. Accurate structural confirmation through spectroscopic methods is the foundational step in understanding its chemical behavior and potential therapeutic applications.
Predicted Spectroscopic Data at a Glance
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide a reliable benchmark for experimental verification.[1][2][3][4][5][6][7][8][9]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 1H | Aromatic H |
| ~7.4 - 7.2 | m | 2H | Aromatic H |
| ~5.4 | s | 2H | -CH₂- |
| ~7.9 | s | 1H | Pyridazinone H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O |
| ~155 (d, J ≈ 250 Hz) | C-F |
| ~145 | C=C (Pyridazinone) |
| ~135 - 120 | Aromatic & C-Cl |
| ~130 | C=C (Pyridazinone) |
| ~50 | -CH₂- |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1680 | Strong | C=O (Amide) stretch |
| ~1600, ~1470 | Medium | C=C (Aromatic) stretch |
| ~1250 | Strong | C-F stretch |
| ~1100 - 1000 | Medium | C-N stretch |
| ~800 - 600 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion Formation |
| ~307 | [M+H]⁺ |
| ~329 | [M+Na]⁺ |
| ~345 | [M+K]⁺ |
In-Depth Spectroscopic Analysis and Interpretation
A thorough understanding of the spectroscopic data is paramount for unambiguous structure confirmation. This section provides a detailed interpretation of the predicted data, explaining the rationale behind the assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Aromatic Region (δ 7.2 - 7.8 ppm): The complex multiplet pattern in this region is characteristic of the substituted benzene ring. The integration for three protons is consistent with the 2-chloro-6-fluorobenzyl group. The electron-withdrawing effects of the chlorine and fluorine atoms will cause the aromatic protons to be deshielded, shifting them downfield.
-
Benzyl Protons (δ ~5.4 ppm): The singlet integrating to two protons is assigned to the methylene (-CH₂-) group connecting the pyridazinone ring to the aromatic ring. Its chemical shift is influenced by the adjacent nitrogen and the aromatic system.
-
Pyridazinone Proton (δ ~7.9 ppm): The singlet corresponding to one proton is attributed to the hydrogen on the pyridazinone ring. Its downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group and the double bond.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
Carbonyl Carbon (δ ~160 ppm): This downfield signal is characteristic of an amide-like carbonyl carbon in the pyridazinone ring.
-
Carbon-Fluorine Coupling (δ ~155 ppm): The carbon directly attached to the fluorine atom is expected to show a large coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet. This is a key diagnostic signal for the presence of the fluoro-substituent.
-
Aromatic and Olefinic Carbons (δ 120 - 150 ppm): This region will contain a series of signals corresponding to the carbons of the benzene ring and the pyridazinone ring. The carbons attached to chlorine atoms will also appear in this range, and their precise shifts can be predicted using computational methods.
-
Methylene Carbon (δ ~50 ppm): The upfield signal is assigned to the -CH₂- carbon, consistent with a carbon attached to a nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
Carbonyl Stretch (~1680 cm⁻¹): A strong absorption band in this region is a clear indicator of the C=O stretching vibration of the amide group within the pyridazinone ring.
-
Aromatic C=C Stretch (~1600, ~1470 cm⁻¹): These medium intensity bands are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-F Stretch (~1250 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond stretch.
-
C-Cl Stretch (800 - 600 cm⁻¹): The presence of multiple strong bands in this region corresponds to the carbon-chlorine stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the target compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.
-
Molecular Ion Peak: The protonated molecule [M+H]⁺ is expected to be observed at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (~307). The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster, with M, M+2, M+4, and M+6 peaks having relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Adduct Ions: The formation of adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also anticipated, appearing at m/z values of approximately 329 and 345, respectively.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be expected. Key fragment ions would likely arise from the cleavage of the benzylic C-N bond, leading to the formation of the 2-chloro-6-fluorobenzyl cation and the 4,5-dichloropyridazinone radical cation.
Experimental Methodologies: A Self-Validating Approach
To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating, with built-in checks for accuracy and reproducibility.
Synthesis of this compound (Proposed)
A plausible synthetic route can be adapted from the synthesis of similar pyridazinone derivatives.[10]
-
To a stirred mixture of 4,5-dichloro-3(2H)-pyridazinone and anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at room temperature, add 2-chloro-6-fluorobenzyl bromide dropwise.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the title compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11][12][13] Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hours).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[14][15][16][17][18] Press the powder into a transparent pellet using a hydraulic press.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.[19][20][21][22][23] Dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase solvent.
-
Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural elucidation process and the experimental workflows.
Caption: Overall workflow for the synthesis and structural elucidation of the target compound.
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The Pyridazinone Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyridazinone Core
The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability allow for the creation of a vast array of derivatives with diverse pharmacological activities.[1] This guide provides an in-depth exploration of the key therapeutic targets of pyridazinone compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. Pyridazinone derivatives have demonstrated significant promise in treating a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[2][3]
Cardiovascular Applications: Modulating Vascular Tone and Cardiac Function
Pyridazinone-based compounds have a rich history in cardiovascular drug discovery, primarily through their ability to modulate two key targets: Phosphodiesterases (PDEs) and Cyclooxygenases (COXs).
Phosphodiesterase (PDE) Inhibition: A Cornerstone of Cardiovascular Therapy
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[4] Inhibition of these enzymes leads to increased levels of these second messengers, resulting in a variety of physiological effects, including vasodilation and increased cardiac contractility.[5]
Pyridazinone derivatives have been extensively developed as potent and selective inhibitors of several PDE isoforms, particularly PDE3, PDE4, and PDE5.[4][5][6][7][8][9][10][11][12]
-
PDE3 Inhibition for Inotropic Support: Pyridazinone-based PDE3 inhibitors, such as bemoradan, have been shown to be potent, orally active inotropic and vasodilator agents.[11] These compounds increase myocardial contractility and are being investigated for the management of congestive heart failure.[11][12][13][14] The mechanism involves increasing cAMP levels in cardiac muscle, leading to enhanced calcium influx and improved contractile force.[9]
-
PDE5 Inhibition for Vasodilation: Selective inhibition of PDE5 by pyridazinone analogs leads to vasodilation by preventing the breakdown of cGMP.[5] This mechanism is particularly relevant for the treatment of conditions like pulmonary hypertension and erectile dysfunction.[5]
-
PDE4 Inhibition for Anti-Inflammatory Effects in Cardiovascular Disease: While primarily known for its role in inflammation, PDE4 inhibition has also shown potential in cardiovascular disease by reducing inflammation within blood vessels.[4][7]
Illustrative Signaling Pathway: PDE3 Inhibition in Cardiomyocytes
Caption: Mechanism of inotropic action via PDE3 inhibition by pyridazinone compounds.
Experimental Protocol: In Vitro PDE3 Inhibition Assay
A crucial step in identifying novel cardiotonic agents is to assess their inhibitory activity against the target enzyme.
Objective: To determine the IC50 value of a test pyridazinone compound against PDE3.
Materials:
-
Recombinant human PDE3 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Test pyridazinone compound
-
Scintillation cocktail and counter
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
Procedure:
-
Prepare serial dilutions of the test pyridazinone compound.
-
In a microplate, add the assay buffer, recombinant PDE3 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., boiling water).
-
Convert the unhydrolyzed [³H]-cAMP to [³H]-AMP using a 5'-nucleotidase.
-
Separate the [³H]-AMP from the unreacted [³H]-cAMP using ion-exchange chromatography.
-
Add a scintillation cocktail to the eluted [³H]-AMP and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE3 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Oncology: A Multifaceted Approach to Cancer Therapy
The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with derivatives targeting various hallmarks of cancer.[2][15][16]
Tyrosine Kinase Inhibition: Halting Pro- कैंसर Signaling
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers. Pyridazinone derivatives have been successfully designed as potent inhibitors of several key tyrosine kinases.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[17] Pyridazinone-based compounds have been developed as VEGFR-2 inhibitors, demonstrating anti-angiogenic and anticancer activity.[17]
-
FER and c-Met Kinase Inhibition: FER and c-Met are non-receptor tyrosine kinases implicated in tumor cell migration, invasion, and metastasis.[18][19][20] Novel pyrido-pyridazinone derivatives have been discovered as highly potent and selective inhibitors of FER and c-Met, showing in vivo antitumor efficacy.[18][19][20][21]
Illustrative Workflow: Discovery of a Pyrido-pyridazinone Kinase Inhibitor
Caption: A typical workflow for the discovery and development of a pyridazinone-based kinase inhibitor.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyridazinone derivatives have shown anticancer activity through other mechanisms, including:
-
Tubulin Polymerization Inhibition: Some pyridazinone compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Apoptosis: Certain pyridazinone-based diarylurea derivatives have been shown to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[17]
-
Antimetabolite Activity: Chlorinated pyridazin-3(2H)-ones have been investigated as potential dual-acting agents, functioning as both antimetabolites and alkylating agents.[22]
Anti-inflammatory and Analgesic Potential: Targeting the Arachidonic Acid Cascade and Beyond
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[23] Pyridazinone derivatives have emerged as promising anti-inflammatory and analgesic agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[24][25]
Selective COX-2 Inhibition: A Safer Anti-inflammatory Strategy
Cyclooxygenase exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[26][27] Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[27][28]
Numerous pyridazinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[29][30] For instance, ABT-963, a pyridazinone-containing compound, has demonstrated excellent COX-2 selectivity and high oral anti-inflammatory potency with improved gastric safety in animal models.
Summary of COX Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| ABT-963 | >300 | 2 | >150 | |
| Compound 5a | 12.88 | 0.77 | 16.70 | [30] |
| Compound 5f | 25.29 | 1.89 | 13.38 | [30] |
| Celecoxib (Reference) | 12.97 | 0.35 | 37.03 | [30] |
Beyond COX Inhibition: Targeting Other Inflammatory Mediators
The anti-inflammatory effects of pyridazinone compounds are not limited to COX inhibition. Some derivatives have been shown to modulate other key inflammatory mediators:
-
Inhibition of Pro-inflammatory Cytokines: Pyridazinone derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[23][28][29]
-
Lipoxygenase (LOX) Inhibition: Some pyridazinones exhibit dual inhibition of both COX and 15-LOX, offering a broader anti-inflammatory profile.[29]
Central Nervous System Applications: Exploring Neuropharmacological Targets
While less explored than their cardiovascular and anti-inflammatory applications, pyridazinone derivatives have also shown potential in targeting the central nervous system (CNS).
GABA-A Receptor Modulation: A Target for Anticonvulsant Activity
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. Modulation of this receptor is a key mechanism for many anticonvulsant drugs. Certain pyridazine and triazolopyridazine derivatives have demonstrated anticonvulsant activity, suggesting a potential interaction with the GABAergic system.[31][32][33][34] Some compounds have shown efficacy in both maximal electroshock- and chemically-induced seizure models in animals.[31][32]
Other CNS Targets
Pyridazinone derivatives have also been investigated for their affinity towards other CNS targets, including α1- and α2-adrenoceptors, suggesting potential applications in a wider range of neurological and psychiatric disorders.[35]
Conclusion and Future Perspectives
The pyridazinone scaffold has unequivocally established its significance in modern drug discovery, yielding compounds with a remarkable diversity of therapeutic applications.[3][16][36][37] The ability to readily functionalize the pyridazinone ring allows for fine-tuning of the pharmacological profile to achieve desired potency and selectivity against a wide range of biological targets.[1]
Future research in this area will likely focus on:
-
Multi-target Drug Design: Developing single pyridazinone-based molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach for complex diseases like cancer and cardiovascular disorders.[5]
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of pyridazinone derivatives to enhance their bioavailability and in vivo efficacy.[16]
-
Exploring Novel Therapeutic Areas: Investigating the potential of pyridazinone compounds in other disease areas, such as neurodegenerative disorders and metabolic diseases.[16]
The continued exploration of the chemical space around the pyridazinone nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the development of the next generation of innovative medicines.
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The Pivotal Role of Dichlorination in Pyridazinone Scaffolds: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry
The 3(2H)-pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[1][2] The versatility of the pyridazinone scaffold lies in its capacity for substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Among the myriad of possible substitutions, chlorination, and particularly dichlorination, has proven to be a powerful strategy for enhancing potency and modulating activity. This guide provides a detailed exploration of the structure-activity relationships (SAR) of dichlorinated pyridazinones, offering insights into how the number and position of chlorine atoms influence their biological effects.
The Influence of Dichlorination on Biological Activity: A Multifaceted Analysis
The introduction of two chlorine atoms to the pyridazinone scaffold can dramatically alter its electronic and steric properties, thereby impacting its interaction with biological targets. The following sections dissect the SAR of dichlorinated pyridazinones across various therapeutic areas.
Anticonvulsant Activity: A Case for Specific Chlorination Patterns
The pyridazinone ring is a recognized pharmacophore for anticonvulsant activity.[3] Research has shown that the strategic placement of chlorine atoms on substituents attached to the pyridazinone core can significantly enhance efficacy.
A key study on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines revealed critical SAR insights. While a phenyl group at the 6-position was essential for activity, substitution on this ring with chlorine atoms proved to be a pivotal factor. A single chlorine atom at the 2-position of the phenyl ring led to a substantial increase in anticonvulsant activity. More strikingly, disubstitution with chlorine at the 2- and 4-positions of the phenyl ring yielded the most potent compounds in the series , with some exhibiting potency comparable to or greater than the standard antiepileptic drug, phenobarbital.[4] This highlights a clear SAR trend where a dichlorinated phenyl moiety at the 6-position is highly favorable for anticonvulsant activity.
Interestingly, another study on 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-ones found that methyl-substituted derivatives were more active than their chloro-substituted counterparts in maximal electroshock (MES) and isoniazid-induced seizure models.[5] This suggests that the influence of chlorine substitution is highly dependent on the overall molecular scaffold and the specific biological target or mechanism of action.
Antimicrobial and Anticancer Activities: Leveraging Dichlorination for Potency
Pyridazinone derivatives have been investigated as promising antimicrobial and anticancer agents.[6][7] The incorporation of chlorine atoms is a recurring theme in the design of potent compounds in these areas.
In a study aimed at developing dual antimicrobial and anticancer agents, a series of diarylurea derivatives based on a pyridazinone scaffold were synthesized.[6] The results indicated that halogen substitution at the 3- or 4-position of a phenyl ring within the diarylurea moiety was well-tolerated and showed optimal activity against Staphylococcus aureus.[6] This suggests that dichlorination on appended aryl rings could be a viable strategy for enhancing antibacterial potency.
For anticancer applications, the starting material 3,6-dichloropyridazine is frequently employed in the synthesis of novel therapeutic agents.[8] This di-chlorinated starting point allows for sequential and regioselective substitution, enabling the creation of diverse libraries of compounds. While direct SAR studies on the dichlorinated pyridazinone core for anticancer activity are limited in the provided results, the frequent use of 3,6-dichloropyridazine underscores the synthetic utility and perceived importance of this chlorinated scaffold in the design of new anticancer drugs.[8]
Herbicidal Activity: Targeting Photosynthetic Pathways
Pyridazinone derivatives are known to act as herbicides by inhibiting the photosynthetic electron transport chain.[9] The degree and pattern of chlorination can influence this activity. For instance, the herbicide Norflurazone is 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone. Studies on pyridazinone herbicides have shown that they inhibit the photosynthetic electron transport chain, with their efficacy being dependent on the specific substitution pattern.[9] While the provided search results do not offer a direct SAR comparison of dichlorinated versus monochlorinated pyridazinone herbicides, the established role of chlorine in this class of compounds suggests that dichlorination could be a key factor in modulating their herbicidal potency and spectrum.
Synthetic Strategies for Dichlorinated Pyridazinones
The synthesis of dichlorinated pyridazinones typically begins with a pre-chlorinated precursor, most commonly 3,6-dichloropyridazine. This versatile intermediate allows for the introduction of various substituents through nucleophilic substitution reactions.
General Synthesis of 3,6-Dichloropyridazine
A common method for the synthesis of 3,6-dichloropyridazine involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride (POCl₃).[10]
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
-
To a 500 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (11.20 g, 100 mmol), phosphorus oxychloride (46.00 g, 300 mmol), and chloroform (150 mL).[10]
-
Stir the reaction mixture at 65°C for 3.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[10]
-
Upon completion, remove the solvent by rotary evaporation to obtain the crude product.[10]
-
Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[10]
Synthesis of Dichlorinated Pyridazinone Derivatives
Starting from 3,6-dichloropyridazine, a variety of dichlorinated pyridazinone derivatives can be synthesized. For example, nucleophilic substitution at one of the chlorine positions followed by hydrolysis can lead to the formation of a pyridazinone ring with a remaining chlorine atom. Further modifications can then be made to introduce a second chlorine atom on a substituent.
Experimental Protocol: Representative Synthesis of a 6-Chloro-Pyridazinone Derivative
-
Nucleophilic Substitution: React 3,6-dichloropyridazine with a suitable nucleophile (e.g., the sodium salt of benzyl cyanide) to displace one of the chlorine atoms.
-
Hydrolysis: Hydrolyze the resulting intermediate to form the 3(2H)-pyridazinone ring, yielding a 6-chloro-pyridazinone derivative.
-
Further Derivatization: The remaining chlorine atom at the 6-position and other positions on the molecule can be further functionalized to introduce additional substituents, including a second chlorine atom on an appended aryl ring, to explore the SAR.
Data Presentation
Table 1: Anticonvulsant Activity of 6-Aryl-3-(hydroxypiperidino)pyridazines
| Compound | R1 | R2 | Anticonvulsant Activity | Reference |
| 1 | H | H | Appreciable | [4] |
| 2 | Cl | H | Substantially Increased | [4] |
| 3 | Cl | Cl | Most Potent | [4] |
Visualizing Structure-Activity Relationships
Key SAR Insights for Anticonvulsant Activity
Caption: SAR progression for anticonvulsant pyridazinones.
General Synthetic Workflow
Caption: Synthetic route to dichlorinated pyridazinones.
Conclusion and Future Perspectives
The strategic incorporation of two chlorine atoms into the pyridazinone scaffold is a powerful tool in medicinal chemistry for enhancing and modulating biological activity. As demonstrated in the context of anticonvulsant agents, the specific placement of these chlorine atoms can lead to a dramatic increase in potency. While the SAR for dichlorinated pyridazinones is not as systematically explored across all therapeutic areas, the existing literature strongly suggests that this is a fruitful area for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of dichlorinated pyridazinone isomers to delineate the precise influence of the chlorine substitution pattern on the pyridazinone core itself. Such studies, coupled with computational modeling and QSAR analyses, will undoubtedly provide a clearer roadmap for the rational design of next-generation pyridazinone-based therapeutics with improved efficacy and safety profiles. The versatile and readily available 3,6-dichloropyridazine will continue to serve as a cornerstone for these synthetic endeavors, paving the way for new discoveries in this exciting field of medicinal chemistry.
References
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Preliminary Cytotoxicity Screening of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one: An In-Depth Technical Guide
This guide provides a comprehensive framework for the initial cytotoxic evaluation of the novel compound 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, establishing a self-validating system for robust and reproducible data generation. Our approach is grounded in established scientific principles, ensuring the integrity and trustworthiness of the findings.
Introduction: The Rationale for Cytotoxicity Screening of a Novel Pyridazinone Derivative
Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects[1][2]. The novel compound, this compound, with its unique substitution pattern, presents a compelling candidate for anti-neoplastic investigation. Preliminary cytotoxicity screening is the foundational step in this journey, providing a critical " go/no-go " decision point for further development. This initial assessment aims to determine the concentration-dependent effect of the compound on cell viability and to identify a suitable model system for elucidating its mechanism of action.
For this preliminary screen, the human cervical adenocarcinoma cell line, HeLa, has been selected. HeLa cells are a well-characterized and robust cell line, making them an ideal and reproducible model for initial toxicity assessments[3][4]. Their rapid doubling time allows for the timely detection of cytotoxic effects.
This guide will detail a tiered approach to the cytotoxicity screening of this compound, beginning with primary viability assays and progressing to secondary mechanistic assays to probe the mode of cell death.
Experimental Design: A Self-Validating Approach
A robust experimental design is paramount for generating trustworthy data. Our approach incorporates multiple, complementary assays to create a self-validating system. This ensures that the observed cytotoxicity is a genuine biological effect of the compound and not an artifact of a single assay's methodology.
Compound Preparation and Concentration Range Selection
The test compound, this compound, is first dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. DMSO is a common solvent for such compounds due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media[4][5][6][7]. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
For an initial screening of a novel compound, a broad concentration range is typically employed to capture the full dose-response curve. A common starting point is a logarithmic or semi-logarithmic series of dilutions, for instance, from 0.1 µM to 100 µM[8]. This range is sufficiently wide to identify compounds with high potency (sub-micromolar) as well as those with more moderate activity.
Cell Culture and Seeding
HeLa cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2[9]. For cytotoxicity assays in a 96-well plate format, an optimal seeding density is crucial. Over-confluent cells can exhibit altered metabolic rates, while sparse cultures may not provide a sufficiently robust signal. A typical seeding density for HeLa cells in a 96-well plate is between 5,000 and 10,000 cells per well[10][11].
Primary Cytotoxicity Assessment: Quantifying Cell Viability
The initial evaluation of cytotoxicity will be performed using two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that provides an indication of the metabolic activity of a cell population and is widely used to infer cell viability[5][12][13]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 7,500 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well[13].
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[13].
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[12].
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium[14][15]. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant, according to the manufacturer's instructions[15].
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[15]. Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
Data Analysis and Interpretation of Primary Screening
The data from the primary cytotoxicity assays will be used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This is a key parameter for comparing the cytotoxic potential of different compounds.
| Parameter | Description |
| % Cell Viability | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 Value | Concentration of the compound that causes 50% inhibition of cell growth. |
The IC50 values will be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Primary cytotoxicity screening workflow.
Secondary Mechanistic Screening: Unraveling the Mode of Cell Death
Should this compound demonstrate significant cytotoxicity in the primary screens, the next logical step is to investigate the underlying mechanism of cell death. Based on the known activities of other pyridazinone derivatives, apoptosis, oxidative stress, and cell cycle arrest are plausible mechanisms[1][8].
Caspase-3 Activity Assay for Apoptosis Detection
Caspases are a family of proteases that are key mediators of apoptosis[16][17][18]. Effector caspases, such as caspase-3, are responsible for the cleavage of cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis[10]. A colorimetric assay can be used to measure the activity of caspase-3 in cell lysates.
-
Cell Treatment and Lysis: Treat HeLa cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using a specific lysis buffer[19][20][21].
-
Caspase-3 Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA)[19][20][21].
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
Reactive Oxygen Species (ROS) Detection
Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[22][23][24]. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) can be used to measure intracellular ROS levels.
-
Cell Treatment: Treat HeLa cells with the compound at its IC50 concentration.
-
DCFDA Staining: Load the cells with 10 µM DCFDA for 30-45 minutes at 37°C[22].
-
Fluorescence Measurement: After staining, wash the cells and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm)[1].
Cell Cycle Analysis by Flow Cytometry
Cytotoxic compounds can induce cell cycle arrest at different phases, preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[15].
-
Cell Treatment and Fixation: Treat HeLa cells with the compound at its IC50 concentration. Harvest the cells and fix them in cold 70% ethanol[12].
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A[15].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their position in the cell cycle histogram.
Caption: Secondary mechanistic screening workflow.
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. By employing a tiered strategy that combines primary viability assays with secondary mechanistic studies, this framework allows for a thorough initial characterization of the compound's anti-cancer potential. The emphasis on self-validating systems and detailed, rationale-driven protocols ensures the generation of high-quality, reliable data.
Positive results from this screening cascade would warrant further investigation, including screening against a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and more in-depth mechanistic studies to identify the specific molecular targets of the compound. This foundational screening is the critical first step in the potential development of a novel and effective anti-cancer therapeutic.
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). Cell Biology and Toxicology. [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
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Apoptosis-associated caspase activation assays. (2000). Methods in Enzymology. [Link]
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Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. (2021). Oxidative Medicine and Cellular Longevity. [Link]
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Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures. (2025). Methods in Molecular Biology. [Link]
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). PubMed. [Link]
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DCFDA / H2DCFDA - Cellular ROS Assay Kit ab113851. ResearchGate. [Link]
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DNA Cell Cycle Analysis with PI. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). Molecules. [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). PubMed. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P - Unich. (2021). Molecules. [Link]
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Which concentrations are optimal for in vitro testing?. (2020). ALTEX. [Link]
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What is the seeding density of hela cells and the best MTT concentration?. ResearchGate. [Link]
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Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2009). Toxicology and Applied Pharmacology. [Link]
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Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. (2023). Molecules. [Link]
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96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay. (2023). Protocols.io. [Link]
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Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. (2023). Antioxidants. [Link]
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Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. ResearchGate. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
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Cell culture of 7721 or HeLa cells. (2017). Protocols.io. [Link]
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Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology. [Link]
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Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage. (2020). STAR Protocols. [Link]
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Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023). Molecules. [Link]
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Study of the in vitro cytotoxicity testing of medical devices. (2015). Biomedical Reports. [Link]
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In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2018). Der Pharmacia Lettre. [Link]
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A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). International Journal of Molecular Sciences. [Link]
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Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. (2022). Molecules. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2021). RSC Advances. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Medicinal Chemistry. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one in DMSO
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of the novel heterocyclic compound 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one in dimethyl sulfoxide (DMSO), a ubiquitous solvent in drug discovery. Given the absence of extensive public data on this specific molecule, this document synthesizes established principles of pyridazinone chemistry, DMSO reactivity, and industry-standard methodologies to offer a robust framework for its characterization. We will explore the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and elucidate potential degradation pathways. This guide is intended to equip researchers with the necessary knowledge to confidently handle and interpret data related to this compound, ensuring the integrity and reproducibility of their scientific investigations.
Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of a compound's solubility and stability. These intrinsic properties govern a molecule's behavior in biological assays, its formulation potential, and ultimately, its viability as a drug. This compound, a compound featuring a halogenated pyridazinone core, represents a class of heterocycles with diverse biological activities.[1] Its effective utilization in research and development hinges on a thorough understanding of its interaction with common laboratory solvents, particularly DMSO.
DMSO is the solvent of choice for high-throughput screening and compound storage due to its exceptional solvating power for a wide range of organic molecules. However, its reactivity and hygroscopic nature can present challenges to the stability of dissolved compounds. This guide will provide a detailed exploration of these critical parameters for this compound.
Solubility in DMSO: From Theoretical Considerations to Practical Assessment
A clear understanding of a compound's solubility limit in DMSO is paramount for the preparation of accurate stock solutions and the avoidance of compound precipitation in assays, which can lead to erroneous results.
Theoretical Solubility Profile
Experimental Determination of DMSO Solubility: A Step-by-Step Protocol
Given the lack of published data, empirical determination of solubility is essential. The following protocol outlines a standard method for assessing the kinetic solubility of a compound in DMSO.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at ambient temperature without precipitation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the compound (e.g., 10 mg) into a clean, dry vial.
-
Add a precise volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the mixture vigorously for 1-2 hours at room temperature to facilitate dissolution and reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet any undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A stability-indicating method, as described in section 3.3, is ideal.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original DMSO supernatant using the dilution factor. This value represents the kinetic solubility.
-
Data Presentation:
| Parameter | Value |
| Compound ID | This compound |
| Solvent | Anhydrous DMSO |
| Temperature | Ambient (e.g., 25°C) |
| Solubility (mg/mL) | Experimentally Determined Value |
| Solubility (mM) | Calculated Value |
Stability in DMSO: Unraveling Potential Degradation Pathways
The chemical stability of a compound in its stock solution is critical for the reliability of biological screening data. Degradation can lead to a decrease in the active compound's concentration and the formation of new entities with potentially confounding biological activities.
Predicted Instability: The Reactivity of the Dichloropyridazinone Core
The 4,5-dichloropyridazin-3(2H)-one scaffold is known to be susceptible to nucleophilic substitution reactions.[6][7][8] The two chlorine atoms on the pyridazinone ring are electron-withdrawing, making the ring carbons they are attached to electrophilic and thus prone to attack by nucleophiles.
Potential Degradation Pathways:
-
Nucleophilic Substitution by DMSO: DMSO itself can act as a nucleophile, particularly at elevated temperatures or in the presence of catalysts. The sulfur or oxygen atom of DMSO could potentially attack the electron-deficient carbons of the pyridazinone ring, leading to the displacement of a chloride ion.
-
Hydrolysis: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water introduces the possibility of hydrolysis, where water molecules act as nucleophiles, leading to the replacement of chlorine atoms with hydroxyl groups. This process can be catalyzed by acidic or basic impurities.
-
Reaction with DMSO Degradation Products: DMSO can decompose, especially under thermal stress or in the presence of acids and bases, to form various reactive species.[9][10][11][12] These degradation products could then react with the dissolved compound.
The following diagram illustrates a plausible nucleophilic substitution pathway:
Caption: A typical workflow for assessing the stability of a compound in DMSO solution.
Forced Degradation Studies:
To proactively identify potential degradation products and to develop a robust stability-indicating analytical method, forced degradation studies are indispensable. [11][13][14] Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (in solid state and in DMSO solution)
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate it from its degradation products. [15][16][17][18]High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any matrix components.
-
Accuracy and Precision: The method should provide accurate and reproducible quantitative results.
-
Linearity: The response of the detector should be linear over a defined concentration range.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Example HPLC Method Parameters (to be optimized):
| Parameter | Suggested Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Summary and Recommendations
The solubility and stability of this compound in DMSO are critical parameters that require careful experimental evaluation. While theoretical considerations suggest good solubility, empirical determination is necessary to establish a precise solubility limit. The dichloropyridazinone core of the molecule presents a potential liability for nucleophilic substitution, which could be a primary degradation pathway in DMSO, especially in the presence of water.
Recommendations for Researchers:
-
Always determine the kinetic solubility of new batches of the compound in DMSO before preparing stock solutions.
-
Use anhydrous DMSO and store stock solutions in tightly sealed containers at -20°C to minimize water absorption and degradation.
-
Perform periodic purity checks of stock solutions, especially those stored for extended periods or subjected to multiple freeze-thaw cycles.
-
When developing new assays, consider the potential for the compound to degrade under the assay conditions.
-
If instability is observed, consider alternative solvents for stock solutions, although this may impact solubility.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of their experimental data, thereby advancing their research and development efforts with confidence.
References
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Wikipedia contributors. (2024, January 8). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
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University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]
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ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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ResearchGate. (n.d.). Computational models for the prediction of drug solubility. Retrieved from [Link]
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- Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. AAPS Journal, 9(4), E468-E476.
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ResearchGate. (n.d.). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the Reactivity of 5Alkynyl4-chloro- and 4Alkynyl5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1). Retrieved from [Link]
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Wikipedia contributors. (2023, December 29). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
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Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]
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PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolytic Stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]
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ResearchGate. (n.d.). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
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9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols for the In Vitro Evaluation of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one in Cancer Cell Line Studies
Introduction
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its capacity to form the core of compounds with a wide array of biological activities.[1][2] This heterocycle is a key component in drugs targeting cardiovascular diseases and, notably, cancer.[1] Within this class, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one (henceforth, the "Compound") represents a promising candidate for anticancer research. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a framework for the initial in vitro characterization of this compound's effects on cancer cell lines. We will delve into the putative mechanisms of action based on related structures, offer detailed, field-tested protocols for foundational and mechanistic assays, and provide insights into data interpretation and troubleshooting.
Compound Details:
-
Chemical Name: this compound
-
Molecular Weight: 307.54 g/mol [3]
Section 1: Scientific Background & Putative Mechanism of Action
While the precise molecular target of this specific compound may not be fully elucidated, the broader class of pyridazinone derivatives has been shown to exert anticancer effects through several well-documented mechanisms. Understanding these provides a logical starting point for investigation.
Known Mechanisms of Related Pyridazinone Analogs:
-
Induction of Apoptosis: A closely related pyridazinone derivative, Pyr-1, was found to be a potent inducer of apoptosis in acute promyelocytic leukemia (HL-60) cells and 22 other human cancer cell lines.[6] Its activity was associated with the accumulation of poly-ubiquitinated proteins, suggesting a potential disruption of the ubiquitin-proteasome system.[6]
-
PARP Inhibition: Certain chloropyridazine hybrids have been designed as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA damage repair.[7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).
-
Anti-Metabolite and Alkylating Properties: The dichloropyridazine moiety contains chemically reactive chlorine atoms, making it susceptible to nucleophilic substitution.[8] This suggests a potential dual-acting mechanism where the compound may function as both an anti-metabolite and an alkylating agent, disrupting cellular processes and inducing damage.[8]
-
Inhibition of Angiogenesis: Other substituted pyridazinone derivatives have demonstrated the ability to inhibit proangiogenic cytokines like TNFα, VEGF, and FGFb, which are crucial for tumor growth and metastasis.[9]
Given this evidence, a primary hypothesis is that this compound induces cytotoxicity in cancer cells by triggering the apoptotic cascade. The protocols outlined below are designed to systematically test this hypothesis.
Caption: Hypothesized mechanism of action for the pyridazinone compound.
Section 2: Compound Handling and Preparation
Reproducible and reliable data begins with proper compound management. Small molecules are often poorly soluble in aqueous media, necessitating the use of an organic solvent for stock solutions.
Protocol 2.1: Reconstitution and Storage of the Compound
-
Rationale: Creating a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. This allows for minimal solvent concentration in the final cell culture medium, reducing the risk of solvent-induced toxicity. Aliquoting prevents degradation from repeated freeze-thaw cycles.
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
-
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (µL) = (Mass of Compound (mg) / 307.54 g/mol ) * 100,000
-
Solubilization: Carefully weigh the desired amount of the compound powder. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Protect from light.
-
Section 3: Foundational Assay: Assessing Cytotoxicity
The initial characterization of any potential anticancer agent involves determining its dose-dependent effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol 3.1: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the Compound in complete medium from your 10 mM stock. A common starting range is 100 µM down to low nM concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compound or vehicle control. Include wells with untreated cells as a 100% viability control.
-
Incubation: Return the plate to the incubator for the desired treatment duration (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance on a microplate reader at 570 nm.
-
-
Data Analysis and Expected Results:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot percent viability versus log[Compound concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Based on literature for similar compounds, one might expect IC₅₀ values in the low micromolar to nanomolar range in sensitive cell lines.[6]
-
Table 1: Example IC₅₀ Data for Related Pyridazinone Compounds
| Cancer Cell Line | Type | Example Compound | Reported IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | Pyr-1 | Low µM / nM range | [6] |
| MDA-MB-231 | Triple-Negative Breast | Pyr-1 | 0.33 µM | [6] |
| NCI-H522 | Non-Small Cell Lung | Compound 2h | < 0.1 µM | [10] |
| K-562 | Leukemia | Compound 14g | 0.622 µM | [11] |
| HCT-116 | Colon Cancer | Compound 14g | 1.81 µM |[11] |
Section 4: Mechanistic Assays: Investigating Apoptosis
Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Flow cytometry-based assays are powerful tools for this purpose.
Protocol 4.1: Apoptosis Detection with Annexin V & Propidium Iodide (PI)
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for Annexin V / PI apoptosis assay.
-
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with the Compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. To do this, collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected medium.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol (typically 5 µL of each per 100 µL of cell suspension).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Be sure to include unstained and single-stain controls for proper compensation and gating.
-
Section 5: Target Validation & Pathway Analysis
To provide molecular evidence for the observations from flow cytometry, Western blotting can be used to probe for key proteins involved in the apoptotic pathway.
Protocol 5.1: Western Blotting for Apoptosis Markers
-
Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. An increase in cleaved (activated) forms of caspases and PARP is a hallmark of apoptosis.
-
Procedure Outline:
-
Cell Lysis: Treat cells as you would for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Suggested Primary Antibodies:
-
Cleaved Caspase-3 (Asp175)
-
Cleaved PARP (Asp214)
-
Bcl-2, Bax (to assess the mitochondrial pathway)
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Section 6: Troubleshooting & Best Practices
Table 2: Common Issues and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Compound Precipitation in Media | Exceeding the solubility limit of the compound in aqueous media. | Ensure the final DMSO concentration is ≤ 0.5%. Prepare intermediate dilutions in serum-free media before adding to complete media. Visually inspect media after adding the compound. |
| High Variability in MTT Assay | Uneven cell seeding; edge effects in the 96-well plate; contamination. | Practice proper cell counting and pipetting techniques. Avoid using the outermost wells of the plate or fill them with sterile PBS. Maintain sterile technique. |
| Low Annexin V+ Signal | Time point is too early or too late; compound is cytostatic, not cytotoxic; incorrect assay procedure. | Perform a time-course experiment (e.g., 12, 24, 48h). Check for cell cycle arrest instead of apoptosis. Ensure cells are not over-trypsinized and that all steps are performed on ice or at 4°C where indicated. |
| Weak Western Blot Signal | Insufficient protein loaded; poor antibody quality; inefficient protein transfer. | Confirm protein concentration with a BCA assay. Titrate the primary antibody and use a fresh dilution. Check transfer efficiency with Ponceau S staining. |
Section 7: References
-
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. National Institutes of Health. URL: [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. URL: [Link]
-
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem. URL: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. URL: [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. National Institutes of Health. URL: [Link]
-
2-(2-chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one. PubChem. URL: [Link]
-
Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. URL: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. URL: [Link]
-
Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. PubMed. URL: [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. URL: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound , 95+% , 175135-45-2 - CookeChem [cookechem.com]
- 4. 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloro-pyridazine-3-(2H)-one | CAS:175135-45-2 | Atomaxchem [en.atomaxchem.com]
- 5. PubChemLite - 2-(2-chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one (C11H6Cl3FN2O) [pubchemlite.lcsb.uni.lu]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.scholarena.com [article.scholarena.com]
- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Utility of Pyridazinone Derivatives as Kinase Inhibitors
Introduction: The Rise of the Pyridazinone Scaffold in Kinase Inhibition
The pyridazinone core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its structural rigidity, capacity for diverse substitutions, and ability to form key hydrogen bonds have made it a cornerstone for the development of potent and selective inhibitors targeting a wide array of enzymes.[1][2] Among these, protein kinases have become a primary focus.
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating nearly all aspects of cell biology, including growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] Pyridazinone derivatives have demonstrated remarkable efficacy in inhibiting various kinases, leading to the development of clinical candidates and approved drugs.[3][5]
This guide provides an in-depth overview of the application of pyridazinone derivatives as kinase inhibitors, detailing their mechanism of action, specific kinase targets, and comprehensive, field-proven protocols for their evaluation.
Mechanism of Action: Competitive ATP-Binding Site Inhibition
The vast majority of kinase inhibitors, including those based on the pyridazinone scaffold, function as ATP-competitive inhibitors.[4][6] The kinase domain contains a highly conserved ATP-binding pocket. Pyridazinone derivatives are designed to fit within this pocket, where they form specific interactions with key amino acid residues, preventing the binding of the natural substrate, ATP. This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's downstream signaling functions.
The key to the pyridazinone scaffold's success lies in its ability to act as a "hinge-binder." It typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in place, while various substituents on the pyridazinone ring extend into other regions of the ATP pocket, conferring potency and selectivity.[7]
Key Applications: Targeting Diverse Kinase Families
The versatility of the pyridazinone scaffold has been exploited to develop inhibitors for a wide range of kinases involved in oncology and inflammatory diseases.
Tyrosine Kinase Inhibitors
-
FER Tyrosine Kinase: FER is a non-receptor tyrosine kinase implicated in cell migration and metastasis in several cancers.[8] Pyrido-pyridazinone derivatives have been discovered through high-throughput screening and subsequent optimization, leading to potent inhibitors like DS21360717, which demonstrated in vivo antitumor efficacy.[8][9]
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial mediator of B-cell receptor signaling, making it a prime target for hematological malignancies and autoimmune diseases.[3] Pyridazinone analogs have been developed to improve upon earlier BTK inhibitors, focusing on enhanced metabolic stability and potency.[10]
-
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when dysregulated, drives tumor growth and metastasis. Structure-based design has led to the optimization of pyridazinone-based c-Met inhibitors, with compounds like MSC2156119 (Tepotinib) advancing to clinical development.[5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR mutations are common drivers in non-small cell lung cancer. Novel pyridazinone derivatives have been designed and synthesized to inhibit both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[11]
Serine/Threonine Kinase Inhibitors
-
p38 MAPK: p38 Mitogen-Activated Protein Kinase is a key enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress. Trisubstituted pyridazines have been evaluated as potent in vitro inhibitors of p38, with IC50 values in the low nanomolar range, highlighting their potential as anti-inflammatory agents.[7][12]
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are essential for mitotic progression, and their overexpression is common in cancer. While many pan-Aurora kinase inhibitors exist, the pyridazinone scaffold offers a template for developing selective inhibitors.[4]
Table 1: Examples of Pyridazinone-Based Kinase Inhibitors and Their Potency
| Compound Class | Target Kinase | Example Compound | IC50 Value | Reference |
| Pyrido-pyridazinone | FER | Compound 21 (DS21360717) | 0.49 nM | [3][8] |
| Pyrazolo[3,4-d]pyridazinone | BTK | Compound 37 | 2.1 nM | [3] |
| Pyridazinone | c-Met | Compound 22 (MSC2156119) | 1 nM | [5] |
| Trisubstituted Pyridazine | p38 MAPK | Various Analogs | 1-20 nM | [12] |
| Pyridazinone | EGFR (WT) | Compound 7b | 96 nM | [11] |
Experimental Protocols
Evaluating the efficacy of a novel pyridazinone derivative requires a multi-step approach, moving from in vitro biochemical assays to cell-based functional assays.[6]
Protocol 1: In Vitro Kinase Activity Assay (HTRF® KinEASE™)
This protocol describes a universal, homogeneous time-resolved fluorescence (TR-FRET) assay to measure direct kinase activity and inhibition. The principle involves the kinase phosphorylating a biotinylated substrate peptide. A europium cryptate-labeled antibody detects the phosphorylated peptide, and streptavidin-XL665 binds to the biotin tag. When both are bound, they come into close proximity, generating a FRET signal.[13]
Rationale: This assay is highly sensitive, requires no wash steps, and is easily miniaturized for high-throughput screening. It provides a direct measure of enzyme inhibition.[13][14]
Materials:
-
Purified kinase enzyme
-
Biotinylated peptide substrate (specific to the kinase)
-
Pyridazinone derivative stock solution (in DMSO)
-
ATP solution
-
HTRF® KinEASE™ detection reagents (e.g., STK S/T kit or TK kit)
-
Assay buffer (optimized for the kinase)[13]
-
Low-volume, 384-well white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyridazinone inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme/Substrate Mix: In the appropriate enzymatic buffer, prepare a mix of the kinase and its biotinylated substrate at 2X the final desired concentration.
-
Dispensing: Add 5 µL of the enzyme/substrate mix to each well.
-
Initiation: To start the reaction, add 5 µL of a 2X ATP solution to all wells. The final volume is now 10 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature. The incubation time (typically 30-60 minutes) must be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction by adding 10 µL of the premixed detection reagents (Eu-cryptate antibody and SA-XL665 diluted in detection buffer containing EDTA).
-
Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay and Western Blot
This protocol assesses the ability of a pyridazinone derivative to inhibit a target kinase within intact cells by measuring the phosphorylation status of its downstream substrate.
Rationale: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or high protein binding.[6] This assay validates on-target activity in a more physiologically relevant environment.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
Pyridazinone inhibitor stock solution (in DMSO).
-
Stimulating agent (e.g., EGF for EGFR, etc.).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: phospho-specific substrate, total substrate, and loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with low-serum medium for several hours if required.
-
Inhibitor Pre-treatment: Treat cells with increasing concentrations of the pyridazinone derivative (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Add the appropriate stimulating agent for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target pathway.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for the total substrate protein and a loading control like GAPDH.
Protocol 3: Cell Viability / Proliferation Assay
This protocol measures the downstream effect of kinase inhibition on cell survival and growth.
Rationale: Effective inhibition of a kinase involved in proliferation should lead to a dose-dependent decrease in cell viability. This assay determines the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell line of interest.
-
96-well clear-bottom, black- or white-walled plates.
-
Pyridazinone inhibitor stock solution (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar (MTT, resazurin).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the pyridazinone inhibitor. Add the compounds to the wells, ensuring the final DMSO concentration is consistent and low (<0.5%). Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Measurement (using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of viability against the log of the inhibitor concentration and fit the curve to determine the GI50 value.
Data Interpretation and Troubleshooting
-
Discrepancy between Biochemical and Cellular Potency: If a compound is potent in an in vitro assay (Protocol 1) but weak in a cellular assay (Protocol 2), consider issues like poor cell permeability, rapid metabolism, or efflux by cellular pumps.[6]
-
No Inhibition in Western Blot: If the phospho-substrate signal is not reduced, confirm that the stimulation is working and that the chosen cell line expresses the target kinase. Ensure that phosphatase inhibitors were included in the lysis buffer.
-
High Variability in Viability Assays: Inconsistent cell seeding is a common cause. Ensure a homogenous cell suspension before plating. Edge effects in 96-well plates can also be an issue; avoid using the outer wells for experimental samples.
Conclusion
The pyridazinone scaffold is a robust and highly adaptable platform for the design of potent and selective kinase inhibitors. Its proven success against a multitude of kinase targets underscores its importance in modern drug discovery. The protocols outlined in this guide provide a systematic framework for researchers to effectively screen, validate, and characterize novel pyridazinone-based inhibitors, from initial biochemical hits to lead compounds with demonstrated cellular activity. Careful execution of these assays, coupled with a thorough understanding of the underlying principles, is critical for advancing the next generation of targeted therapeutics.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. National Center for Biotechnology Information. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. National Center for Biotechnology Information. [Link]
-
Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. ResearchGate. [Link]
-
Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
Pyridazine Based Inhibitors of p38 MAPK. PubMed. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Publications. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Europe PMC. [Link]
-
Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. MDPI. [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives... ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
Sources
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. caymanchem.com [caymanchem.com]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-Inflammatory Effects of Pyridazinone Compounds
Introduction: The Therapeutic Promise of Pyridazinone Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of debilitating diseases.[1] The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] Pyridazinone derivatives have been shown to modulate key inflammatory pathways, including the production of prostaglandins, nitric oxide, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to robustly assess the anti-inflammatory properties of novel pyridazinone compounds. We will delve into both in vitro and in vivo methodologies, emphasizing the scientific rationale behind each protocol to ensure a comprehensive and reliable evaluation.
I. In Vitro Assessment: Mechanistic Insights at the Cellular Level
In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds.[5][6][7] They offer a controlled environment to dissect the specific molecular targets and pathways modulated by pyridazinone derivatives.
A. Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[8][9] Many pyridazinone derivatives have been designed to selectively inhibit COX-2, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2][10] This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Protocol: COX Inhibition Assay using ELISA
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[11] This includes the assay buffer, heme cofactor, and arachidonic acid substrate solution. Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Dissolve pyridazinone test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO to create stock solutions. Prepare a series of dilutions in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to respective wells:
-
100% Initial Activity Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL of COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of diluted test compound, and 10 µL of COX-1 or COX-2 enzyme.
-
Background Wells: Use heat-inactivated enzyme to determine non-enzymatic PGE2 formation.[11]
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After exactly 2 minutes at 37°C, add 30 µL of saturated stannous chloride solution to stop the reaction.[11]
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's protocol.[12]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the 100% initial activity control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome: This assay will determine the potency (IC50) of the pyridazinone compounds against both COX-1 and COX-2, allowing for the assessment of their selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridazinone A | >100 | 0.5 | >200 |
| Pyridazinone B | 15 | 1.2 | 12.5 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
| Hypothetical Data |
B. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO).[13] NO is a key inflammatory mediator, and its inhibition is a target for anti-inflammatory therapies. This assay evaluates the ability of pyridazinone compounds to suppress NO production in a cellular context. The murine macrophage cell line RAW 264.7 is a commonly used and reliable model for this purpose.[13][14]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.[15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[14]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the pyridazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.[14] A set of wells should remain unstimulated as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[14]
-
Nitrite Measurement (Griess Reaction):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[14]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or SRB assay) on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[16]
C. Pro-inflammatory Cytokine Quantification
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are central mediators of the inflammatory response.[1] Their overproduction is a hallmark of many inflammatory diseases. This assay measures the ability of pyridazinone compounds to inhibit the secretion of these key cytokines from LPS-stimulated macrophages.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Follow steps 1-5 of the Nitric Oxide Production protocol.
-
Supernatant Collection: After the 24-hour incubation period, centrifuge the 96-well plate to pellet any detached cells and collect the cell-free supernatants. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18] Follow the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve for each cytokine using the provided recombinant standards. Determine the concentration of TNF-α and IL-6 in each sample from the standard curve. Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
II. In Vivo Assessment: Efficacy in a Preclinical Model of Acute Inflammation
In vivo models are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism context, providing insights into their efficacy, pharmacokinetics, and potential side effects.[19][20] The carrageenan-induced paw edema model is a widely accepted and highly reproducible assay for screening acute anti-inflammatory activity.[21][22][23][24]
Carrageenan-Induced Paw Edema in Rodents
Rationale: The subcutaneous injection of carrageenan into the paw of a rat or mouse elicits a biphasic acute inflammatory response.[22] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, involving the upregulation of COX-2.[22] This model is particularly useful for evaluating compounds that may inhibit prostaglandin synthesis or other mediators of the late-phase inflammatory response.
Signaling Pathway in Carrageenan-Induced Inflammation:
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Measuring the Herbicidal Activity of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
Introduction: The pyridazinone chemical family represents an important class of biologically active compounds with a wide spectrum of applications, including potent herbicidal activity.[1][2] Compounds within this class are known to act through various mechanisms, most notably by inhibiting photosynthesis at Photosystem II (PSII) or by disrupting carotenoid biosynthesis, which leads to the characteristic "bleaching" of plant tissues.[3][4][5] Specifically, many pyridazinone herbicides are potent inhibitors of phytoene desaturase (PDS), a critical enzyme in the carotenoid pathway.[6][7]
This document provides a comprehensive guide for researchers to quantitatively and qualitatively assess the herbicidal activity of the novel compound 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one . The protocols are designed to establish its efficacy, determine its dose-response relationship, and elucidate its potential mode of action. The experimental workflow progresses from broad whole-plant assessments to specific in vitro enzymatic assays, providing a complete profile of the compound's biological activity.
Overall Experimental Workflow
The following diagram outlines the integrated approach for evaluating the herbicidal activity of the target compound, from initial screening to mechanistic investigation.
Caption: Overall workflow for herbicidal activity assessment.
Part 1: Whole-Plant (In Vivo) Bioassays
The primary and most crucial evaluation of any potential herbicide involves testing on whole plants.[8] This approach integrates all the complex factors required for herbicidal action, including absorption by roots or leaves, translocation within the plant, and metabolic stability.[8] A whole-plant dose-response assay is the gold standard for determining herbicidal efficacy and calculating key metrics like the Growth Reduction 50 (GR₅₀) value.[9][10]
Protocol 1: Greenhouse Dose-Response Study
This protocol details a post-emergence application study to determine the dose-dependent effect of the test compound on representative monocot and dicot weed species.
1. Plant Preparation:
-
Select at least one monocot (e.g., barnyardgrass, Echinochloa crus-galli) and one dicot (e.g., velvetleaf, Abutilon theophrasti) weed species.[11]
-
Sow seeds in plastic pots (e.g., 10-cm diameter) filled with a standard greenhouse potting mix.[12]
-
Grow plants in a controlled environment (greenhouse or growth chamber) with conditions of approximately 25-28°C, a 14/10 hour light/dark cycle, and adequate watering.[13]
-
Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.
-
Allow plants to grow to a specific stage, typically the 2-4 true leaf stage for dicots or 2-3 tiller stage for monocots, before application.[14] This ensures uniformity and susceptibility.
2. Herbicide Formulation and Application:
-
Prepare a stock solution of This compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a non-ionic surfactant (e.g., 0.25% v/v Tween 20) to create a sprayable formulation.
-
Create a dilution series to test a range of at least 6-8 concentrations. The range should be wide enough to produce effects from no injury to complete plant death, bracketing the expected GR₅₀. A logarithmic series (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha) is recommended.
-
Include two controls: a negative control (sprayed with the formulation blank, i.e., solvent, water, and surfactant only) and a positive control (a commercial herbicide with a known mode of action, e.g., norflurazon for PDS inhibition or atrazine for PSII inhibition).
-
Apply the herbicide solutions using a research track sprayer calibrated to deliver a consistent volume (e.g., 200-400 L/ha) to ensure uniform coverage.[14]
-
Arrange pots in a randomized complete block design with at least three to four replicates per treatment.[12]
3. Data Collection and Assessment:
-
Return plants to the greenhouse and monitor their health.
-
Conduct assessments at 7, 14, and 21 days after treatment (DAT).[12][14]
a) Visual Injury Assessment:
- Score plant injury visually on a percentage scale from 0 to 100, where 0 represents no visible effect (same as the negative control) and 100 represents complete plant death.[12]
- Symptoms to note for pyridazinones include chlorosis (yellowing), necrosis (tissue death), stunting, and bleaching (whitening of new tissues), which can indicate the mode of action.[11][15]
b) Biomass Reduction:
- At the final assessment point (e.g., 21 DAT), harvest the above-ground biomass from each pot.[14]
- Measure the fresh weight immediately.
- Dry the plant material in an oven at 70°C for at least 72 hours or until a constant weight is achieved, then measure the dry weight.[16]
- Calculate the percent reduction in biomass relative to the negative control.[14]
c) Chlorophyll Content Measurement:
- Chlorophyll content is a sensitive indicator of plant health and is directly affected by herbicides that inhibit photosynthesis or cause pigment loss.[17][18]
- Use a handheld chlorophyll meter (e.g., SPAD-502) for a rapid, non-destructive measurement on the newest fully expanded leaves.[17]
- Alternatively, perform a solvent extraction:
- Collect a known weight of leaf tissue (e.g., 100 mg).
- Homogenize the tissue in 80% acetone or methanol in the dark.[19]
- Centrifuge the homogenate and collect the supernatant.
- Measure the absorbance of the supernatant using a spectrophotometer at 663 nm and 645 nm.[17][19]
- Calculate the chlorophyll concentration using established equations like Arnon's equations.
Data Presentation and Analysis
Summarize the collected data in a clear, tabular format. Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ (the herbicide dose causing a 50% reduction in plant growth/biomass) and/or I₅₀ (dose causing 50% visual injury).[20]
Table 1: Example Data Summary for a Dose-Response Assay (21 DAT)
| Treatment (g a.i./ha) | Visual Injury (%) | Dry Weight (g) | % Biomass Reduction | Chlorophyll Index (SPAD) |
| 0 (Control) | 0 | 2.50 | 0 | 45.2 |
| 10 | 15 | 2.15 | 14 | 38.1 |
| 30 | 40 | 1.60 | 36 | 27.5 |
| 100 | 75 | 0.85 | 66 | 12.3 |
| 300 | 95 | 0.20 | 92 | 3.1 |
| 1000 | 100 | 0.05 | 98 | 0.5 |
| Positive Control | 98 | 0.10 | 96 | 1.2 |
Part 2: Mechanistic (In Vitro) Assays
Visible symptoms from the whole-plant assay, such as bleaching, strongly suggest that the compound may inhibit carotenoid biosynthesis.[15] Pyridazinones are well-known inhibitors of Phytoene Desaturase (PDS), a key enzyme in this pathway.[6][21] Another common target for this class is Photosystem II.[4] The following in vitro assays can directly test these hypotheses.
Hypothesized Mechanism of Action
Caption: Potential inhibitory targets for pyridazinone herbicides.
Protocol 2: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This assay directly measures the enzymatic activity of PDS in the presence of the inhibitor. It requires a source of the enzyme and its substrate, phytoene.[6][22]
1. Preparation of Reagents:
-
Enzyme Source: Prepare an active PDS enzyme. This is typically achieved by heterologous expression of the PDS gene (e.g., from Arabidopsis or a cyanobacterium) in E. coli, followed by purification.[6][7]
-
Substrate: Prepare liposomes containing the substrate, 15-cis-phytoene. Phytoene can be produced and purified from specific strains of E. coli engineered for this purpose.[6]
-
Cofactors: The reaction requires a terminal electron acceptor, such as decylplastoquinone.[22]
2. Assay Procedure:
-
In a microcentrifuge tube or microplate well, combine the assay buffer (e.g., Tris-HCl with appropriate cofactors), the phytoene-containing liposomes, and the electron acceptor.
-
Add varying concentrations of the test compound (dissolved in DMSO). Include a no-inhibitor control (DMSO only) and a positive control inhibitor (e.g., norflurazon).
-
Initiate the reaction by adding the purified PDS enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) in the dark.[22]
3. Product Analysis:
-
Stop the reaction by adding a solvent like acetone or ethanol.
-
Extract the carotenoids from the reaction mixture using an organic solvent (e.g., hexane or petroleum ether).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column and a photodiode array (PDA) detector.[22]
-
Quantify the remaining substrate (phytoene) and the product (ζ-carotene). PDS activity is determined by the amount of ζ-carotene formed.
4. Data Analysis:
-
Calculate the percent inhibition of PDS activity for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]
References
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Title: Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives Source: Pest Management Science URL: [Link]
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Title: Modes of Action of Pyridazinone Herbicides Source: Weed Science, Cambridge Core URL: [Link]
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Title: Modes of Action of Pyridazinone Herbicides Source: OiPub URL: [Link]
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Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Journal of Visualized Experiments, PMC, NIH URL: [Link]
-
Title: Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]
-
Title: Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase Source: Journal of Agricultural and Food Chemistry, PubMed URL: [Link]
-
Title: Chlorophyll Content Measurement: Why and How? Source: Petiole Pro URL: [Link]
-
Title: Herbicide Testing: Resistance, Residues, and Soil Impact Source: Contract Laboratory URL: [Link]
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Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]
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Title: In Vitro Assays | Herbicide Discovery and Screening Source: Plant and Soil Sciences eLibrary URL: [Link]
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Title: Biomass for Assessing Efficacy of Brush Control Source: Ecological Solutions Inc. URL: [Link]
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Title: Part I: Mode of Action of Herbicides Source: YouTube URL: [Link]
-
Title: [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] Source: PubMed URL: [Link]
-
Title: Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water Source: Minnesota Pollution Control Agency URL: [Link]
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Title: In vitro Inhibition Studies of Phytoene Desaturase by Bleaching Ketomorpholine Derivatives Source: ResearchGate URL: [Link]
-
Title: A Rapid and Simple Bioassay Method for Herbicide Detection Source: PMC, NIH URL: [Link]
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Title: Experimental methods to evaluate herbicides behavior in soil Source: Weed Control Journal URL: [Link]
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Title: European Guidelines to conduct herbicide resistance tests Source: Herbicide Resistance Action Committee URL: [Link]
-
Title: Traditional 'Chemical-Based' Discovery and Screening Source: Plant and Soil Sciences eLibrary URL: [Link]
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Title: Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds Source: ResearchGate URL: [Link]
-
Title: Screening for Herbicide Resistance in Weeds Source: ResearchGate URL: [Link]
-
Title: What is the best approach to develop a herbicide injury scoring system for visual phytotoxicity assessments in a given crop? Source: ResearchGate URL: [Link]
-
Title: Primary Herbicide Screening Source: Northeastern Weed Science Society URL: [Link]
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Title: A new method for assessing herbicide damage in weeds Source: ResearchGate URL: [Link]
-
Title: Testing for and Deactivating Herbicide Residues Source: PennState Extension URL: [Link]
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Title: Chlorophyll Content Measurement Introduction Source: Hansatech Instruments URL: [Link]
-
Title: Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates Source: PubMed URL: [Link]
-
Title: Phytotoxicity Ratings and Weed Control Ratings as Influenced by Chemical Weed Control Treatments in Greengram (Vigna radiata L.) Source: ResearchGate URL: [Link]
-
Title: Chlorophyll fluorescence induction kinetics as a tool to determine the herbicide effect on algae and leaves Source: SPIE Digital Library URL: [Link]
-
Title: Overview of Herbicide Mechanisms of Action Source: ResearchGate URL: [Link]
-
Title: Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk Source: North Dakota State University Agriculture URL: [Link]
-
Title: Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 Source: Scientific Reports, PMC, NIH URL: [Link]
-
Title: Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species Source: MDPI URL: [Link]
-
Title: Plant-type phytoene desaturase: Functional evaluation of structural implications Source: PLOS ONE, PMC, NIH URL: [Link]
-
Title: Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation Source: Taylor & Francis Online URL: [Link]
-
Title: Phytoene Desaturase Inhibition by O-(2-Phenoxy)ethyl-N-aralkylcarbamates Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Herbicide bioassay Source: ResearchGate URL: [Link]
-
Title: Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation Source: Preprints.org URL: [Link]
-
Title: Silenced Phytoene desaturase Gene as a Scorable Marker for Plant Genetic Transformation Source: International Journal of Agriculture and Biology URL: [Link]
-
Title: Response of Annual Weeds to Glyphosate: Evaluation and Optimization of Application Rate Based on Fecundity-Avoidance Biomass Threshold Criterion Source: MDPI URL: [Link]
-
Title: Percent herbicide injury observed visually over five weeks after initial herbicide treatment Source: ResearchGate URL: [Link]
-
Title: Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review Source: ResearchGate URL: [Link]
-
Title: Conducting a Bioassay For Herbicide Residues Source: NC State Extension Publications URL: [Link]
-
Title: Chlorophyll extraction and determination Source: PROMETHEUS – Protocols URL: [Link]
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Application Note & Protocol: Assessing the Cytotoxicity of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for determining the cytotoxic potential of the novel compound 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone for in vitro toxicology and drug discovery, offering a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each step to ensure data integrity and reproducibility. While the focus is on the specified pyridazinone derivative, the principles and methodologies are broadly applicable to the cytotoxic evaluation of other novel chemical entities.
Introduction to this compound and the MTT Assay
The Compound: this compound is a synthetic heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anti-cancer agents.[2][3] The presence of halogen substituents on the pyridazinone and benzyl rings suggests potential for biological activity, making the assessment of its cytotoxicity a critical first step in its pharmacological evaluation.
The Assay Principle: The MTT assay is predicated on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[4][5] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of metabolically active (i.e., viable) cells.[1][6][7] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[6][8]
Diagram: The MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay from cell seeding to data acquisition.
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Test Compound | This compound |
| Cell Line | e.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or relevant cell line |
| Culture Medium | As recommended by the cell line supplier (e.g., DMEM, RPMI-1640) |
| Fetal Bovine Serum (FBS) | Heat-inactivated, high-quality |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| MTT Reagent | 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light.[7] |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl |
| 96-well Plates | Flat-bottom, sterile, tissue culture-treated |
| Equipment | Laminar flow hood, CO2 incubator (37°C, 5% CO2), inverted microscope, multichannel pipette, microplate reader (570 nm) |
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cells in a 96-well plate format. It is crucial to maintain aseptic techniques throughout the procedure.[9]
Part 1: Cell Culture and Seeding
The foundation of a reliable MTT assay is a healthy, exponentially growing cell culture.[5]
-
Cell Maintenance: Culture the chosen cell line according to the supplier's recommendations (e.g., ATCC).[9][10] Ensure cells are subcultured before reaching confluence to maintain exponential growth.
-
Cell Seeding Density Optimization: This is a critical step that must be performed for each cell line. The goal is to have cells in the log growth phase at the end of the compound incubation period.
-
Prepare a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well).[11]
-
Plate 100 µL of each cell dilution in triplicate in a 96-well plate.
-
Incubate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described below (Part 4).
-
Select a seeding density that yields an absorbance value between 0.75 and 1.25 at the end of the incubation period, as this falls within the linear range of the assay.[11][12]
-
-
Plate Seeding:
-
Trypsinize and count the cells.
-
Prepare a cell suspension at the predetermined optimal density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To mitigate the "edge effect," where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[1]
-
Part 2: Compound Preparation and Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, typically DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final test concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment (e.g., 0.01 µM to 100 µM) to determine the approximate cytotoxic range.
-
Causality: The final concentration of DMSO in the wells should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
After the 24-hour cell attachment period, carefully aspirate the old medium.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Essential Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO (or other solvent) as the highest compound concentration. This group represents 100% cell viability.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells with culture medium but no cells, to measure background absorbance.[11]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Part 3: MTT Assay Execution
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[11][14] During this time, viable cells will reduce the MTT to purple formazan crystals. You can visually inspect the formation of these crystals with an inverted microscope.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of DMSO (or SDS-HCl solution) to each well to dissolve the formazan crystals.[4][14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11][14] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[7]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[15][16]
Diagram: Data Analysis Pipeline
Caption: Logical flow for processing raw absorbance data to determine the IC50 value.
Example Data Presentation
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100.0 |
| 0.1 | 1.135 | 0.079 | 98.5 |
| 1 | 0.987 | 0.061 | 85.7 |
| 10 | 0.564 | 0.042 | 49.0 |
| 50 | 0.211 | 0.019 | 18.3 |
| 100 | 0.103 | 0.011 | 8.9 |
Troubleshooting and Critical Parameters
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blank Wells | - Microbial contamination in medium.- Phenol red in medium.- Spontaneous MTT reduction. | - Use fresh, sterile medium and reagents.[11]- Use phenol red-free medium during the MTT incubation step.[17]- Protect MTT solution and plates from light. |
| Low Absorbance Readings | - Suboptimal cell seeding density.- Insufficient incubation time with MTT.- Incomplete formazan solubilization. | - Optimize cell number via titration.[17]- Increase MTT incubation time (up to 4 hours), ensuring no toxicity.[11]- Ensure complete dissolution by gentle shaking or trituration. |
| High Variability between Replicates | - Inconsistent cell seeding.- "Edge effect" on the plate.- Pipetting errors. | - Ensure a homogenous cell suspension before plating.- Avoid using outer wells for experimental samples.[13]- Calibrate pipettes and use consistent technique. |
| Test Compound Interference | - Compound is colored and absorbs at 570 nm.- Compound directly reduces MTT. | - Run a control with the compound in cell-free medium to check for direct absorbance or MTT reduction.[17] |
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of novel compounds like this compound. Adherence to the principles of proper cell culture, assay optimization, and inclusion of appropriate controls as outlined in this guide will ensure the generation of high-quality, reproducible data critical for advancing drug discovery and development programs.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]
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How to calculate IC50 from MTT assay. (2020). YouTube. Retrieved from [Link]
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MTT Cell Viability Assay Kit Protocol (Chinese). (n.d.). Thermo Fisher Scientific - CN. Retrieved from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Retrieved from [Link]
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. Retrieved from [Link]
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Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ScholArena. Retrieved from [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of Pyridazinones in Biological Samples
Abstract
This document provides a comprehensive guide for the development and validation of robust analytical methods for the quantification of pyridazinone derivatives in various biological matrices. Pyridazinone-based compounds represent a significant and expanding class of therapeutic agents, necessitating reliable bioanalytical methods for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2][3] This application note details field-proven protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Introduction: The Analytical Imperative for Pyridazinone Quantification
The pyridazinone scaffold is a privileged pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including but not limited to cardiovascular, anti-inflammatory, and anticancer properties.[2][3][7][8][9] To advance these promising candidates through the drug development pipeline, it is imperative to establish sensitive, selective, and reproducible methods for their quantification in complex biological milieu such as plasma, urine, and tissue homogenates.
The primary challenges in such bioanalyses lie in achieving adequate recovery from the matrix, mitigating the impact of endogenous interferences (matrix effects), and ensuring the stability of the analyte throughout the sample handling and analysis workflow.[10][11] This guide addresses these challenges by presenting a systematic approach to method development, underpinned by a thorough understanding of the physicochemical properties of pyridazinone derivatives and the principles of bioanalytical chemistry.
Foundational Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like pyridazinones in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[12][13][14] This is due to its unparalleled sensitivity, selectivity, and speed.[15] The selectivity is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.[15]
Experimental Workflow Overview
The logical flow for developing a quantitative pyridazinone assay is depicted below. Each stage, from sample receipt to final data reporting, is critical for ensuring the integrity of the results.
Caption: Decision tree for selecting a sample preparation method.
LC-MS/MS Method Parameters
The following parameters are provided as a starting point for method development and should be optimized for the specific pyridazinone derivative and LC-MS/MS system.
| Parameter | Recommended Starting Conditions | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.9 µm | Provides good retention and peak shape for a wide range of small molecules. [16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification aids in the protonation of the analyte for positive ion mode ESI. [17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. [17] |
| Gradient | 5-95% B over 5 minutes | A generic gradient to elute compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
| Ionization Mode | Positive Electrospray (ESI+) | Pyridazinones typically contain nitrogen atoms that are readily protonated. [17] |
| MRM Transitions | To be determined empirically | Precursor ion will be [M+H]+. Product ions are determined by infusing a standard solution of the analyte and performing a product ion scan. [18] |
| Internal Standard | Stable Isotope Labeled (SIL) Analyte | The ideal internal standard as it co-elutes and has the same ionization efficiency as the analyte, correcting for matrix effects. [4] |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. [4][5][6][19]The validation should be conducted in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry." [4] The key validation parameters are summarized in the table below:
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. | To ensure the method can differentiate the analyte from endogenous matrix components. [4][6] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at LLOQ). | To establish the relationship between analyte concentration and instrument response. [4] |
| Accuracy & Precision | Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs. [4] | To demonstrate the closeness of the measured values to the true value and the reproducibility of the method. |
| Matrix Effect | The CV of the matrix factor from at least six different lots of matrix should be ≤ 15%. | To assess the impact of co-eluting matrix components on the ionization of the analyte. [20] |
| Recovery | Should be consistent, precise, and reproducible. | To evaluate the efficiency of the extraction process. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (freeze-thaw, bench-top, long-term). | To ensure the analyte is stable throughout the entire sample lifecycle. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%). | To define the lower end of the quantifiable range. [4] |
Data Analysis and Reporting
Quantitative analysis is typically performed using an internal standard calibration method. [14]A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the pyridazinone derivative in unknown samples is then determined by interpolating their peak area ratios from this curve.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of pyridazinone derivatives in biological samples. By following the detailed protocols and understanding the scientific rationale behind each step, researchers can establish reliable and robust LC-MS/MS assays to support their drug development programs. The principles and procedures outlined herein are designed to ensure data integrity and compliance with regulatory expectations.
References
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Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1581-1593. [Link]
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LCGC International. (Date not available). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]
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NorthEast BioLab. (Date not available). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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PubMed. (Date not available). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
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National Center for Biotechnology Information. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 888363. [Link]
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Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
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National Center for Biotechnology Information. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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PubChem. (Date not available). 3(2H)-Pyridazinone. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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National Center for Biotechnology Information. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
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National Center for Biotechnology Information. (Date not available). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Anapharm. (Date not available). Considerations to properly assess drug stability within biological samples. [Link]
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National Center for Biotechnology Information. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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SIELC Technologies. (Date not available). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. [Link]
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HELIX Chromatography. (Date not available). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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ResearchGate. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. [Link]
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PubMed. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. [Link]
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National Center for Biotechnology Information. (2011). Bioanalytical method validation: An updated review. [Link]
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ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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SlideShare. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
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Bentham Science. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
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Oriental Journal of Chemistry. (Date not available). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
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ScienceDirect. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. [Link]
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International Journal of Innovative Science and Research Technology. (Date not available). Analysis of Drugs from Biological Samples. [Link]
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ResearchGate. (2012). QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. [Link]
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Therapeutic Drug Monitoring. (Date not available). LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device. [Link]
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PubMed. (2013). LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood. [Link]
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MDPI. (Date not available). Special Issue : Sample Preparation for Bioanalysis. [Link]
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National Center for Biotechnology Information. (2014). Preanalytical requirements of urinalysis. [Link]
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National Center for Biotechnology Information. (Date not available). A Practical Guide to Urine Drug Monitoring. [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. [Link]
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Application Notes and Protocols for the Agricultural Research of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
A Technical Guide for Researchers and Agrochemical Scientists
Introduction: The Pyridazinone Scaffold in Modern Herbicide Discovery
The pyridazinone ring system is a foundational scaffold in the development of novel herbicides, with several commercial successes and a rich history of academic and industrial research.[1] These six-membered aromatic heterocycles containing two adjacent nitrogen atoms are notable for their diverse biological activities.[1] In the context of agricultural science, pyridazinone derivatives have been shown to target several crucial physiological processes in plants, leading to potent herbicidal effects.[2]
The specific compound, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one , represents a modern iteration of this chemical class, incorporating halogen substitutions that are known to modulate biological activity, metabolic stability, and target-site binding. The dichlorinated pyridazinone core, combined with a substituted benzyl group at the N2 position, suggests a compound designed for high efficacy. This guide provides a comprehensive overview of the likely modes of action for this compound based on its structural class and details robust protocols for its evaluation as a potential herbicide in an agricultural research setting.
Part 1: Plausible Modes of Action and Scientific Rationale
While specific experimental data for this compound is not publicly available, its structure strongly suggests it functions through one or more of the established modes of action for pyridazinone herbicides. Understanding these mechanisms is critical for designing relevant bioassays and interpreting experimental outcomes.
Inhibition of Photosynthesis (Photosystem II)
A primary mechanism for many pyridazinone herbicides is the inhibition of the Hill reaction in photosynthesis.[2][3] These compounds can bind to the D1 protein in Photosystem II (PSII), blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption halts ATP and NADPH production, leading to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) that cause rapid cellular damage, lipid peroxidation, and ultimately, plant death.[4]
Inhibition of Carotenoid Biosynthesis (Phytoene Desaturase)
Certain pyridazinone herbicides, such as norflurazon, are potent inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. By inhibiting PDS, the herbicide causes an accumulation of phytoene and a depletion of colored carotenoids. Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation under light, leading to the characteristic "bleaching" symptom in susceptible plants.
Inhibition of Protoporphyrinogen Oxidase (PPO)
More recently, novel pyridazinone derivatives have been identified as inhibitors of protoporphyrinogen IX oxidase (PPO).[5][6][7] PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[6] Its inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to the highly photodynamic protoporphyrin IX. In the presence of light and oxygen, this molecule generates singlet oxygen, a highly destructive ROS that causes rapid membrane disruption and cell death.[8]
The workflow for investigating these potential modes of action is outlined in the diagram below.
Caption: Workflow for investigating the herbicidal properties and mode of action of a novel pyridazinone compound.
Part 2: Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, providing researchers with a robust framework for evaluating the herbicidal potential of this compound.
Protocol 2.1: Preparation of Stock Solutions and Application Formulations
Rationale: Accurate and consistent formulation is critical for reproducible results. The choice of solvent and surfactants ensures that the test compound is solubilized and can effectively penetrate plant tissues or be distributed evenly in the soil.
Materials:
-
This compound (analytical grade)
-
Acetone (reagent grade)
-
Tween® 20 or similar non-ionic surfactant
-
Distilled water
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Stock Solution (10,000 ppm or 10 mg/mL): Accurately weigh 100 mg of the compound and dissolve it in a small volume of acetone in a 10 mL volumetric flask. Once dissolved, bring the volume to 10 mL with acetone. Store in a sealed, dark glass bottle at 4°C.
-
Application Solution Formulation: For a final spray volume of 100 mL, pipette the required volume of the stock solution into a beaker. Add 0.1 mL of Tween® 20 (for a 0.1% v/v final concentration). Add distilled water to bring the total volume to 100 mL while stirring to ensure a homogenous emulsion/solution.
-
Control Solutions: Prepare a "solvent control" containing acetone and Tween® 20 at the same concentrations as the highest rate treatment, and a "negative control" of distilled water only.
Protocol 2.2: Greenhouse Evaluation of Pre-emergence Herbicidal Activity
Rationale: This assay determines the compound's efficacy when applied to the soil before weed emergence. It evaluates the compound's ability to inhibit germination or early seedling growth.
Materials:
-
Pots (10 cm diameter) filled with a standard greenhouse potting mix.
-
Seeds of indicator weed species (e.g., barnyardgrass (Echinochloa crus-galli), rape (Brassica napus), velvetleaf (Abutilon theophrasti), and ryegrass (Lolium perenne)).
-
Automated spray chamber.
-
Greenhouse with controlled temperature (25-28°C) and light (16:8h light:dark cycle).
Procedure:
-
Sow seeds of each indicator species into separate pots at a depth of 1-2 cm.
-
Prepare a series of application solutions of the test compound at various rates (e.g., 10, 50, 100, 200, 400 g active ingredient per hectare (g a.i./ha)). The spray volume should be calibrated to deliver a consistent application volume (e.g., 400 L/ha).
-
Apply the solutions evenly to the soil surface of the pots using the automated spray chamber. Include solvent and negative controls.
-
Place the pots in the greenhouse in a randomized complete block design.
-
Water the pots as needed via sub-irrigation to avoid disturbing the treated soil surface.
-
Assess the results 14-21 days after treatment (DAT) by visually rating the percent weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the above-ground biomass.
Protocol 2.3: Greenhouse Evaluation of Post-emergence Herbicidal Activity
Rationale: This assay assesses the compound's efficacy when applied directly to the foliage of emerged weeds. It is crucial for determining contact and systemic activity.
Procedure:
-
Sow seeds as in Protocol 2.2 and allow them to grow until they reach the 2-3 leaf stage.
-
Prepare application solutions as in Protocol 2.2.
-
Apply the solutions to the foliage of the seedlings using the automated spray chamber, ensuring complete and uniform coverage.
-
Return the pots to the greenhouse.
-
Assess the results at 3, 7, and 14 DAT by visually rating the percent injury (chlorosis, necrosis, bleaching, stunting) and by measuring fresh weight at the final time point.
Protocol 2.4: Chlorophyll Content Assay for Bleaching Herbicides
Rationale: A quantitative reduction in chlorophyll is a hallmark of carotenoid biosynthesis inhibitors and, to a lesser extent, PPO inhibitors. This assay provides quantitative data to support visual bleaching symptoms.
Materials:
-
Leaf tissue from treated and control plants (from Protocol 2.3).
-
N,N-Dimethylformamide (DMF).
-
Spectrophotometer.
-
Mortar and pestle, centrifuge.
Procedure:
-
At 7 DAT (or when bleaching symptoms are apparent), collect 100 mg of fresh leaf tissue from both treated and control plants.
-
Grind the tissue in 5 mL of DMF using a mortar and pestle until homogenous.
-
Transfer the extract to a centrifuge tube and spin at 5000 x g for 10 minutes to pellet cell debris.
-
Measure the absorbance of the supernatant at 647 nm and 664 nm using the spectrophotometer. Use DMF as a blank.
-
Calculate the chlorophyll concentration using the following equations:
-
Chlorophyll a (μg/mL) = 12.7(A664) - 2.79(A647)
-
Chlorophyll b (μg/mL) = 20.7(A647) - 4.62(A664)
-
Total Chlorophyll (μg/mL) = Chlorophyll a + Chlorophyll b
-
-
Express the results as a percentage of the chlorophyll content in the control plants.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Post-emergence Herbicidal Efficacy of Compound X at 14 DAT
| Application Rate (g a.i./ha) | Barnyardgrass (% Control) | Velvetleaf (% Control) | Ryegrass (% Control) |
| Control | 0 | 0 | 0 |
| 10 | 15 ± 4 | 25 ± 6 | 10 ± 3 |
| 50 | 45 ± 8 | 60 ± 10 | 35 ± 7 |
| 100 | 85 ± 5 | 95 ± 5 | 70 ± 9 |
| 200 | 100 | 100 | 90 ± 5 |
| 400 | 100 | 100 | 100 |
Data are hypothetical means ± standard error.
Table 2: Effect of Compound X on Total Chlorophyll Content in Velvetleaf at 7 DAT
| Treatment (100 g a.i./ha) | Total Chlorophyll (μg/g fresh weight) | % of Control |
| Control | 1850 ± 150 | 100% |
| Compound X | 350 ± 75 | 18.9% |
Data are hypothetical means ± standard error.
A significant reduction in chlorophyll content, especially when accompanied by visual bleaching, strongly suggests that the compound's mode of action involves inhibition of carotenoid biosynthesis. Rapid necrosis without significant bleaching might point towards PPO inhibition or severe PSII inhibition.[5]
Caption: A plausible synthetic pathway for the target pyridazinone herbicide, starting from common precursors.
Conclusion
This compound is a promising candidate for agricultural research based on its structural similarity to known potent herbicides. The protocols outlined in this guide provide a comprehensive framework for its initial evaluation, from primary screening to preliminary mode of action studies. Careful observation of herbicidal symptoms, coupled with quantitative bioassays, will allow researchers to effectively characterize its potential as a novel weed management tool.
References
-
Title: Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives Source: Pest Management Science URL: [Link]
-
Title: Modes of Action of Pyridazinone Herbicides Source: Weed Science, Cambridge Core URL: [Link]
-
Title: Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]
-
Title: Modes of Action of Pyridazinone Herbicides - Research Paper Source: OiPub URL: [Link]
-
Title: Herbicide - Weed Science Source: Weed Science URL: [Link]
-
Title: PYRIDAZINONE HERBICIDES Source: Cambridge University Press URL: [Link]
-
Title: The Eight Modes of Action | Herbicide Classification Source: Plant and Soil Sciences eLibrary URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor | Request PDF Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor - PubMed Source: PubMed URL: [Link]
-
Title: Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one Source: National Institutes of Health (NIH) URL: [Link]
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- 3. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
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- 8. researchgate.net [researchgate.net]
In Vivo Experimental Design for Pyridazinone-Based Drug Candidates: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities.[1][2] Derivatives of this nucleus have shown significant promise as anti-inflammatory, anticonvulsant, anticancer, and cardiovascular agents.[2][3][4][5] This broad spectrum of activity stems from the ability of pyridazinone-based compounds to interact with a wide array of biological targets, including enzymes like cyclooxygenases (COX) and phosphodiesterases (PDE), as well as various receptors and ion channels.[3][6][7]
The successful translation of a promising pyridazinone-based drug candidate from in vitro discovery to clinical application hinges on a meticulously designed and rigorously executed in vivo experimental plan. These preclinical studies are not merely a checklist of assays but a critical investigation into the compound's behavior within a complex biological system. The primary objectives of in vivo testing are to establish proof-of-concept for efficacy, elucidate the pharmacokinetic (PK) and pharmacodynamic (PD) relationship, and identify a safe therapeutic window.[8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols for designing and conducting in vivo experiments for pyridazinone-based drug candidates. The focus is on providing not just the "how" but also the "why" behind experimental choices, ensuring scientific integrity and the generation of robust, reproducible data to support Investigational New Drug (IND) applications.[10][11]
I. Foundational In Vivo Studies: Pharmacokinetics and Initial Toxicity Assessment
Before embarking on efficacy studies, it is paramount to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the pyridazinone candidate. These pharmacokinetic studies are crucial for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.[12]
A. Pharmacokinetic (PK) Profiling in Rodents
A typical PK study in mice or rats involves administering the compound via both intravenous (IV) and the intended clinical route (e.g., oral, PO) to determine key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and clearance.[12][13]
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a pyridazinone candidate after a single oral and intravenous dose.
Materials:
-
Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old)[12]
-
Pyridazinone drug candidate
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose)
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis[12]
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous formulation of the pyridazinone candidate in the chosen vehicle.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points. A typical schedule for an IV dose is 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, time points might be 0, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[12]
-
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the pyridazinone candidate in the plasma samples using a validated LC-MS/MS method.[12]
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
B. Acute Toxicity and Dose Range Finding
Initial toxicity studies are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. These studies are typically non-GLP (Good Laboratory Practice) and use a limited number of animals.[14]
Protocol 2: Acute Toxicity Study in Mice
Objective: To determine the single-dose toxicity and estimate the MTD of a pyridazinone candidate.
Materials:
-
CD-1 or BALB/c mice (male and female, 6-8 weeks old)
-
Pyridazinone drug candidate
-
Vehicle
-
Dosing and observation equipment
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Dose Groups: Establish several dose groups, including a vehicle control and at least three escalating doses of the pyridazinone candidate.
-
Dosing: Administer a single dose of the compound via the intended route of administration.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and changes in body weight at regular intervals for up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious clinical signs.
II. Efficacy Evaluation in Disease-Relevant Animal Models
The choice of animal model is critical and should be based on the intended therapeutic indication of the pyridazinone drug candidate.[15] The model should mimic the human disease pathophysiology to a reasonable extent.
A. Anti-inflammatory Activity
Many pyridazinone derivatives have shown potent anti-inflammatory effects.[3][16][17] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[18]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of a pyridazinone candidate.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Pyridazinone drug candidate
-
Positive control (e.g., Indomethacin)[10]
Procedure:
-
Animal Groups: Divide animals into groups: vehicle control, positive control, and at least three dose levels of the pyridazinone candidate.
-
Drug Administration: Administer the test compounds (orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[10][19]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][18]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][19]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Diagram 1: Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for assessing anti-inflammatory activity.
B. Anticonvulsant Activity
The maximal electroshock (MES) seizure test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[1][16][20]
Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the anticonvulsant potential of a pyridazinone candidate.
Materials:
-
Male ICR mice (20-30g)[21]
-
Pyridazinone drug candidate
-
Positive control (e.g., Phenytoin)[20]
-
Electroconvulsive shock generator with corneal electrodes[21]
-
Electrode solution (e.g., saline)
Procedure:
-
Animal Groups: Establish vehicle control, positive control, and treatment groups.
-
Drug Administration: Administer the test compounds at various doses.
-
MES Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.[1][21]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[1]
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension.[1][21]
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED50).
C. Anticancer Activity
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for in vivo evaluation of anticancer agents.[8][11][22]
Protocol 5: Subcutaneous Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a pyridazinone candidate.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[11]
-
Human cancer cell line relevant to the pyridazinone's mechanism of action
-
Pyridazinone drug candidate
-
Vehicle and positive control (standard-of-care chemotherapy)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line and implant a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.[8]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomization and Dosing: Randomize mice into treatment groups and initiate dosing with the pyridazinone candidate, vehicle, or positive control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[8]
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate tumor growth inhibition (TGI).
Diagram 2: Xenograft Model Workflow
Caption: A simplified workflow from preclinical to clinical development.
IV. Conclusion and Future Directions
The in vivo experimental phase is a critical juncture in the development of pyridazinone-based drug candidates. A well-designed study, grounded in scientific rationale and executed with precision, is essential for generating the data necessary to progress a compound to the clinical stage. The protocols outlined in this guide provide a solid foundation for these endeavors. As our understanding of the diverse biological activities of pyridazinones continues to expand, so too will the sophistication of the in vivo models used to evaluate them. Future directions may include the use of more complex, humanized animal models and the integration of advanced imaging techniques to better understand drug distribution and target engagement in real-time.
V. References
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: .
-
PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link].
-
PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available from: [Link].
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].
-
National Institutes of Health (NIH). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link].
-
National Institutes of Health (NIH). Murine Pharmacokinetic Studies. Available from: [Link].
-
American Physiological Society Journal. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound. Available from: [Link].
-
National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link].
-
SAGE Journals. Considerations for choosing an optimal animal model of cardiovascular disease. Available from: [Link].
-
ResearchGate. Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. Available from: [Link].
-
PubMed. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Available from: [Link].
-
PubMed. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Available from: [Link].
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link].
-
protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link].
-
Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Available from: [Link].
-
National Institutes of Health (NIH). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Available from: [Link].
-
Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link].
-
MDPI. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link].
-
Charles River Laboratories. HOW DO I GET MY COMPOUND INTO PHASE I?. Available from: [Link].
-
Bienta. Pharmacokinetics Studies in Mice or Rats. Available from: [Link].
-
DDL Conference. preclinical study design and models of respiratory disease. Available from: [Link].
-
PubMed Central. The renal vasodilatation from β‐adrenergic activation in vivo in rats is not driven by KV7 and BKCa channels. Available from: [Link].
-
Hypertension. Mechanisms of Adrenomedullin-Induced Vasodilation in the Rat Kidney. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Consensus document of the ESC Working Group on Myocardial Function and the ESC Working Group on Cellular Biology of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. protocols.io [protocols.io]
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- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction outcomes.
I. Synthesis Overview: A Two-Step Approach
The synthesis of the target molecule, this compound, is typically achieved through a two-step process. The first step involves the formation of the 4,5-dichloropyridazin-3(2H)-one core, followed by an N-alkylation with 2-chloro-6-fluorobenzyl chloride. Understanding the nuances of each step is critical for maximizing yield and purity.
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
The foundational pyridazinone ring is commonly synthesized from mucochloric acid and a hydrazine source.[1] This reaction sets the stage for the subsequent alkylation, and any impurities or low yields at this stage will cascade to the final product.
Step 2: N-Alkylation with 2-Chloro-6-fluorobenzyl chloride
This step introduces the benzyl moiety onto the nitrogen atom of the pyridazinone ring. The efficiency of this alkylation is highly dependent on the choice of base, solvent, and reaction temperature.
Caption: General two-step synthesis workflow.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: What are the critical parameters for the synthesis of the 4,5-dichloropyridazin-3(2H)-one intermediate?
Answer: The successful synthesis of the pyridazinone intermediate hinges on several key factors:
-
Purity of Mucochloric Acid: Starting with high-purity mucochloric acid is paramount. Impurities can lead to side reactions and a lower yield of the desired product.
-
Reaction Temperature: The reaction of mucochloric acid with a hydrazine source, such as hydrazine sulfate in the presence of a base like sodium acetate, should be carefully controlled.[1] A temperature range of 80-100°C is often cited.[1] Exceeding this temperature can lead to decomposition and the formation of unwanted byproducts.
-
pH Control: Maintaining the appropriate pH is crucial for the cyclization to occur efficiently. The use of a buffer, like sodium acetate, helps to control the acidity of the reaction mixture.[1]
-
Isolation and Purification: After the reaction, the product often precipitates from the aqueous solution. Thorough washing of the collected solid with water is necessary to remove any unreacted starting materials and salts.[1] Recrystallization from a suitable solvent, such as water or ethanol, can further enhance purity.[1][2]
FAQ 2: I am observing a low yield in the N-alkylation step. What are the likely causes and how can I improve it?
Answer: Low yield in the N-alkylation step is a frequent challenge. Several factors can contribute to this issue:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in the deprotonation of the pyridazinone nitrogen and the subsequent nucleophilic attack on the benzyl chloride.
-
Strong Bases: While strong bases like sodium hydroxide can be effective, they can also promote side reactions, such as hydrolysis of the dichloro-substituents on the pyridazinone ring.[2]
-
Weaker Bases: Anhydrous potassium carbonate is a commonly used and effective base for this type of alkylation, particularly in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This combination often provides a good balance of reactivity and selectivity.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, in conjunction with a base like potassium hydroxide, can enhance the reaction rate and yield, especially in a two-phase system.[4]
-
-
Reaction Temperature and Time: The reaction temperature needs to be optimized. While heating can accelerate the reaction, excessive heat can lead to the decomposition of reactants or products. A temperature range of 40-60°C is a good starting point for optimization.[3] Reaction time should also be monitored, typically by techniques like Thin Layer Chromatography (TLC), to ensure the reaction goes to completion without significant byproduct formation.
-
Purity of 2-Chloro-6-fluorobenzyl chloride: The purity of the alkylating agent is critical. Impurities can compete in the reaction or inhibit the desired transformation. Information on the preparation of 2-chloro-6-fluorobenzyl chloride can be found in various sources.[5][6][7]
Troubleshooting Low Yield in N-Alkylation
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Deprotonation | Switch to a stronger base (e.g., NaH in DMF) or use a phase transfer catalyst (e.g., TBAB with K2CO3). | A stronger base will more effectively deprotonate the pyridazinone nitrogen, increasing the concentration of the nucleophile. A phase transfer catalyst facilitates the transport of the nucleophile to the electrophile.[4] |
| Side Reactions | Use a milder base (e.g., anhydrous K2CO3) and a lower reaction temperature. | Milder conditions can minimize competing reactions like hydrolysis or elimination.[3] |
| Poor Solubility | Select a solvent in which both the deprotonated pyridazinone and the benzyl chloride are soluble (e.g., DMF, DMSO). | Good solubility ensures that the reactants are in the same phase and can interact effectively. |
| Impure Alkylating Agent | Purify the 2-chloro-6-fluorobenzyl chloride by distillation or chromatography. | Impurities in the alkylating agent can lead to the formation of undesired byproducts. |
FAQ 3: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are the possible side products?
Answer: The formation of multiple products is a common issue and can often be attributed to the following:
-
O-Alkylation: Besides the desired N-alkylation, O-alkylation of the pyridazinone can occur, leading to the formation of a 3-alkoxy-4,5-dichloropyridazine isomer.[4] The ratio of N- to O-alkylation can be influenced by the solvent and counter-ion. Generally, polar aprotic solvents favor N-alkylation.
-
Dialkylation: Although less common, dialkylation at other positions on the ring can occur under harsh reaction conditions.
-
Decomposition: The pyridazinone ring can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of both starting materials on the TLC plate.
Caption: N-Alkylation versus potential side reactions.
FAQ 4: What are the recommended methods for purifying the final product?
Answer: Achieving high purity of this compound is crucial for its intended application. The following purification techniques are commonly employed:
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly. Ethanol or a mixture of DMF and ethanol has been reported for similar compounds.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[3] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components. The desired product can be identified by TLC analysis of the fractions.
-
Washing: After the reaction, pouring the reaction mixture into a large volume of water can precipitate the crude product.[3] This initial wash is effective at removing water-soluble impurities like salts and residual DMF.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
-
To a stirred solution of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., anhydrous potassium carbonate, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyridazinone.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 50°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
III. References
-
Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. PrepChem.com. Available from: [Link]
-
4,5-Dichloro-2-methylpyridazin-3(2H)-one. PMC - NIH. Available from: [Link]
-
Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents. Available from:
-
Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. Available from: [Link]
-
Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. ResearchGate. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
"common issues in pyridazinone synthesis and purification"
Welcome to the Technical Support Center for Pyridazinone Synthesis and Purification. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in the lab. The pyridazinone core is a vital scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects [see: 9, 10, 13, 24].
This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Troubleshooting Pyridazinone Synthesis
The synthesis of the pyridazinone ring, most commonly via the cyclocondensation of a γ-ketoacid or related 1,4-dicarbonyl compound with a hydrazine derivative, is a robust reaction. However, several factors can lead to suboptimal outcomes. This section addresses the most frequent problems.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or impure starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause.
Causality and Solutions:
-
Purity of Starting Materials: The purity of the γ-ketoacid and the hydrazine derivative is paramount. Impurities in the starting materials can introduce competing side reactions or inhibit the desired transformation. Recommendation: Always verify the purity of your starting materials by NMR or LC-MS before beginning the synthesis. If necessary, purify them by recrystallization or chromatography.
-
Reaction Temperature: Temperature is a critical parameter. An excessively low temperature may result in an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or the desired product[1]. The choice between kinetic and thermodynamic control can also be temperature-dependent, influencing regioselectivity in more complex systems[2]. Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. Start with conditions reported in the literature and adjust as needed based on your observations.
-
Solvent Choice: The solvent plays a significant role in reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in hydrazone formation and subsequent cyclization[1]. Recommendation: If yields are low in a standard solvent like ethanol, consider switching to glacial acetic acid, which can act as both the solvent and an acid catalyst.
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a deciding factor. An acidic medium typically catalyzes the final dehydration step of the cyclization[1]. However, strongly acidic conditions can lead to unwanted side reactions. Recommendation: If not using acetic acid as the solvent, consider adding a catalytic amount of a strong acid (e.g., a drop of concentrated HCl or H₂SO₄) and monitor the effect on the reaction profile.
-
Inefficient Water Removal: The final ring-closing step is a dehydration reaction. In accordance with Le Chatelier's principle, removing the water as it is formed can drive the equilibrium toward the product, thereby improving the yield[1]. Recommendation: For reactions run in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves to the reaction mixture can also be effective.
Caption: A systematic workflow for diagnosing and resolving low yields in pyridazinone synthesis.
Q2: My TLC/LC-MS analysis shows multiple spots, indicating side products. What are they and how can I minimize them?
The formation of side products is a common challenge, and understanding their origin is key to suppression.
Common Side Products and Mitigation Strategies:
-
Hydrazone Intermediate: The most common byproduct is the uncyclized hydrazone intermediate. The initial reaction between the carbonyl group of the ketoacid and hydrazine to form the hydrazone is often rapid. If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone can be isolated as a major impurity[1][3].
-
Causality: The cyclization step has a higher activation energy than the initial condensation.
-
Solution: Increase the reaction temperature (within the stability limits of the product) or extend the reaction time to ensure the reaction goes to completion. The use of an acid catalyst can also specifically accelerate the cyclization/dehydration step.
-
-
Positional Isomers: In cases where unsymmetrical precursors are used or when substitutions are performed on the pyridazinone ring itself, positional isomers can form. For example, alkylation reactions can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).
-
Causality: The outcome is often a result of a competition between kinetic and thermodynamic control. The nitrogen atom is a softer nucleophile than the oxygen atom[2].
-
Solution: Selectivity can be tuned by carefully controlling temperature, solvent, and the choice of alkylating agent, guided by the Hard and Soft Acids and Bases (HSAB) principle[2]. Lower temperatures often favor the kinetic product.
-
-
Decomposition Products: Pyridazinones are generally stable heterocyclic systems[4]. However, under harsh conditions (e.g., very high temperatures or strongly acidic/basic media), ring-opening or other degradation pathways can occur.
-
Solution: Employ the mildest reaction conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion.
-
Section 2: Troubleshooting Pyridazinone Purification
Effective purification is a critical step to obtain the compound with the desired purity for subsequent analysis and biological testing. The removal of process-related impurities is mandatory to ensure the quality, safety, and efficacy of a potential drug candidate[5].
Q3: How do I choose between recrystallization and column chromatography for my crude product?
The choice of the primary purification technique depends on the physical state of the crude product, its initial purity, and the nature of the impurities.
-
Recrystallization is the preferred method for purifying solid compounds that have a relatively high initial purity (e.g., >90%). It is a cost-effective and scalable technique based on the differential solubility of the compound and impurities in a specific solvent at different temperatures[6]. It is particularly effective at removing impurities that have a very different solubility profile from the product[7].
-
Column Chromatography is a more versatile but also more resource-intensive technique. It is essential for purifying oily or waxy products, complex mixtures containing multiple components, or when impurities are structurally similar to the product and thus have similar solubility, making recrystallization ineffective[6][8].
Caption: A decision tree to guide the selection of a suitable primary purification method.
Q4: My pyridazinone is difficult to purify by recrystallization. What can I try?
When recrystallization proves challenging, several optimization strategies can be employed.
-
Systematic Solvent Screening: The key to successful recrystallization is finding an appropriate solvent. The ideal solvent should fully dissolve the compound at its boiling point but afford low solubility at room temperature or below.
-
Managing "Oiling Out": Sometimes, instead of forming crystals, the compound separates from the solution as an oil. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Recommendation: Allow the solution to cool slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. If the problem persists, consider using a lower-boiling solvent or a solvent pair.
-
-
Using a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (or "anti-solvent," in which it is insoluble) is added dropwise until the solution becomes turbid. The solution is then heated until clear and cooled slowly.
-
Example: Dissolve the crude pyridazinone in a minimum of hot ethanol (good solvent) and add water (anti-solvent) dropwise until persistent cloudiness is observed.
-
Q5: I'm using column chromatography, but the separation is poor. How can I optimize it?
Poor separation during column chromatography usually stems from an improperly chosen eluent system or poor column packing technique.
-
Eluent System Selection: The choice of mobile phase (eluent) is the most critical factor. This should always be optimized using TLC before running the column.
-
Recommendation: The ideal eluent system should provide good separation between the product and impurities, with a retention factor (Rf) for the target compound of approximately 0.3-0.4[6]. This Rf value generally ensures the compound elutes in a reasonable volume without excessive band broadening. Common eluent systems for pyridazinones are gradients of ethyl acetate in hexane or methanol in dichloromethane[8][9].
-
-
Proper Column Packing and Sample Loading: A well-packed column is essential for good separation.
-
Recommendation: Pack the column with a slurry of silica gel in the initial eluent to ensure a uniform and bubble-free stationary phase. For sample loading, dissolve the crude product in a minimal amount of the eluent. If the product has low solubility, consider "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed[6]. This technique often leads to sharper bands and better resolution.
-
-
Fraction Analysis: Monitor the elution process carefully.
-
Recommendation: Collect small, uniform fractions and analyze them by TLC to identify which ones contain the pure product before combining them[6].
-
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption/partitioning |
| Best For | Solids, >90% initial purity | Oils, complex mixtures, isomer separation |
| Advantages | Scalable, cost-effective, low solvent use | High resolution, versatile for many mixtures |
| Disadvantages | Not suitable for oils, can fail with similar impurities | Labor-intensive, uses large solvent volumes, can be difficult to scale up |
| Key Optimization | Solvent choice, cooling rate | Eluent system, column packing |
Section 3: Frequently Asked Questions (FAQs)
Q6: What are the most common starting materials for pyridazinone synthesis? The most prevalent and versatile method involves the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound. The most common precursors are γ-ketoacids (or their corresponding esters) and maleic anhydride derivatives[3][12][13].
Q7: How should I monitor the progress of my synthesis reaction? The primary method for monitoring reaction progress is Thin-Layer Chromatography (TLC)[1]. By spotting the starting material(s) and the reaction mixture on the same plate, you can visually track the disappearance of the reactants and the appearance of the product spot. For more definitive analysis, especially to confirm the mass of the product being formed, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.
Q8: Are there any specific safety considerations for pyridazinone synthesis? Yes. The most significant hazard is associated with the use of hydrazine and its derivatives (e.g., hydrazine hydrate, phenylhydrazine). These reagents are highly toxic, corrosive, and suspected carcinogens. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q9: Can I use microwave-assisted synthesis for pyridazinones? Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective method for preparing pyridazinones. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods[14]. The main disadvantage is the requirement for a specialized microwave reactor.
Section 4: Key Experimental Protocols
These protocols provide a starting point for the synthesis and purification of a typical pyridazinone.
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the classical reaction of a γ-ketoacid with hydrazine hydrate.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-oxo-4-phenylbutanoic acid (10 mmol) and ethanol (40 mL).
-
Reagent Addition: Stir the mixture until the solid dissolves. Slowly add hydrazine hydrate (12 mmol, 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
-
Workup: Once the reaction is complete (indicated by the disappearance of the starting ketoacid), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into cold water (100 mL). A precipitate should form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum to yield the crude 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Purification by Recrystallization[6]
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves completely. Do not add excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography[6]
-
Eluent Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexane) that gives the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum volume of the eluent (or a slightly more polar solvent like dichloromethane if necessary). Carefully apply the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the sample. Collect fractions in an orderly manner.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyridazinone.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
- Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2379234.
- Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(7), 4771-4789.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Mishra, R., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-133.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Yildirim, S., & Gümüş, M. H. (2018). Aromaticity and stability values for selected pyridazinones.
- BenchChem. (n.d.). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Conden.
- Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
- Al-Ghorbani, M., et al. (2022).
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 881656.
- Google Patents. (2023). EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof.
- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3786.
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Jones, O., et al. (2023). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 66(13), 8565–8583.
- Blumberg, B. I. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(9), 1636-1678.
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
- Botta, M., et al. (1998). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. Chirality, 10(5), 445-51.
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- El-Sayed, M. A. A., et al. (2024).
- Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.
- Gobouri, A. A., & Barakat, A. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10319-10331.
- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Chemistry, 29.
- Betti, L., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European Journal of Medicinal Chemistry, 138, 1163-1170.
-
BioPharm International. (2022). Removing Residual Impurities. Retrieved from [Link]
- Kassab, R. R. (1991). Synthesis and Reactions of Some New Pyridazinones. Semantic Scholar.
- Li, C., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6889.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
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Technical Support Center: Optimizing N-Alkylation of Pyridazinones
Welcome to the technical support center for the N-alkylation of pyridazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The N-alkylation of pyridazinones is a critical transformation for modifying their pharmacological properties, but it often presents challenges, most notably the competition between N- and O-alkylation.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges and achieve optimal, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the N-alkylation of pyridazinones in a practical question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired N-alkylated product. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common hurdle that can typically be traced back to a few key parameters: the base, the solvent, or the reaction temperature.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pyridazinone N-H proton must be sufficiently abstracted to form the nucleophilic anion. If the base is too weak, the equilibrium will favor the starting material.
-
Explanation: The pKa of the base must be significantly higher than the pKa of the pyridazinone N-H to ensure complete deprotonation.
-
Solution: Switch to a stronger base. While weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required, especially for less acidic pyridazinones.[1][4] Always handle reactive bases like NaH under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
-
Explanation: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred because they effectively solvate the cation of the base, leaving a more "naked" and reactive pyridazinone anion.[5][6][7] Non-polar solvents may not adequately support the ionic intermediates.
-
Solution: Ensure your pyridazinone and base are soluble in the chosen solvent. If solubility is an issue, switch to a more polar aprotic solvent. DMF is a common and effective choice for these reactions.[8]
-
-
Inadequate Temperature: Many alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the heat. A temperature range of 50-80 °C is a good starting point for many systems using bases like K₂CO₃ in DMF. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
-
Deactivated Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded over time.
-
Solution: Use a fresh bottle of the alkylating agent or purify the existing stock if necessary.
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Q2: I'm getting a significant amount of the O-alkylated byproduct. How can I improve the selectivity for N-alkylation?
A2: This is the most classic challenge in pyridazinone chemistry. The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen (N) or the oxygen (O) atom.[2][3][9] Directing the selectivity is a matter of carefully controlling the reaction conditions to favor attack at the nitrogen.
Factors Influencing N- vs. O-Alkylation:
-
Solvent Polarity:
-
Explanation: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.[10] They effectively solvate the counter-ion of the base (e.g., K⁺), leading to a freer, more reactive anion where the charge is more localized on the more nucleophilic nitrogen atom. In contrast, non-polar solvents can lead to ion-pairing, which may favor O-alkylation.
-
Strategy: Use DMF or DMSO as your solvent.
-
-
Nature of the Alkylating Agent (Hard-Soft Acid-Base Theory):
-
Explanation: The Hard and Soft Acids and Bases (HSAB) principle is a key predictor here.[11] The nitrogen atom of the pyridazinone anion is a "softer" nucleophile, while the oxygen atom is "harder." Therefore, "soft" electrophiles will preferentially react at the nitrogen, and "hard" electrophiles at the oxygen.
-
Strategy: If you are using a hard alkylating agent and observing O-alkylation, try converting it to a softer one (e.g., convert an alkyl chloride to an alkyl iodide in situ using NaI or KI - the Finkelstein reaction).
-
-
Counter-ion of the Base:
-
Explanation: The nature of the cation can influence the site of alkylation. Larger, more polarizable cations (like Cs⁺ from Cs₂CO₃) can coordinate less tightly with the oxygen, leaving the nitrogen as the more accessible reactive site.
-
Strategy: Consider using cesium carbonate (Cs₂CO₃) as the base, as it has been shown to improve N-selectivity in similar heterocyclic systems.[8]
-
-
Temperature:
-
Explanation: Generally, O-alkylation is often the kinetically favored product (forms faster, especially at lower temperatures), while N-alkylation can be the thermodynamically favored product (more stable).[11]
-
Strategy: Running the reaction at a slightly elevated temperature for a longer period might allow the reaction to equilibrate to the more stable N-alkylated product. However, this is system-dependent and should be tested carefully.
-
Mechanism: N- vs. O-Alkylation
Caption: Competing pathways for N- and O-alkylation.
Frequently Asked Questions (FAQs)
Q3: How do I choose the most appropriate base for my reaction?
A3: The choice of base is critical and depends on the acidity of your specific pyridazinone substrate. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pyridazinone N-H.
| Base | Abbreviation | Typical Solvent | Strength | Key Considerations |
| Potassium Carbonate | K₂CO₃ | DMF, MeCN | Weak/Moderate | Good starting point; easy to handle.[5][6] |
| Cesium Carbonate | Cs₂CO₃ | DMF, MeCN | Moderate | Often improves N-selectivity.[8] |
| Sodium Hydride | NaH | THF, DMF | Strong | Highly effective but requires inert atmosphere and careful handling.[1][8] |
| Potassium tert-butoxide | KOtBu | THF, t-BuOH | Strong | Very strong base, useful for sterically hindered substrates.[4] |
| Sodium Hydroxide | NaOH | Water, Ethanol | Strong (in aq.) | Can be used, especially under phase-transfer conditions.[1] |
Q4: Can I use phase-transfer catalysis (PTC) for N-alkylation?
A4: Yes, absolutely. Phase-transfer catalysis is an excellent and often "greener" method for N-alkylation.[13][14]
-
How it works: PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport the deprotonated pyridazinone anion from an aqueous or solid phase (containing an inorganic base like NaOH or K₂CO₃) into an organic phase where the alkylating agent is dissolved.[15] This avoids the need for expensive, anhydrous polar aprotic solvents.
-
Advantages:
-
Typical Conditions: Pyridazinone, alkyl halide, K₂CO₃, and a catalytic amount of TBAB in a solvent like toluene or acetonitrile, often with heating.[16]
Q5: Is microwave irradiation a viable option to speed up my reactions?
A5: Yes, microwave-assisted synthesis is a powerful tool for accelerating these reactions.[9][17]
-
Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[18]
-
Benefits:
-
Speed: Significant reduction in reaction time.[19]
-
Yield: Often leads to improved yields by minimizing thermal decomposition and side product formation.
-
Purity: Can result in cleaner reaction profiles.
-
-
Considerations: Reactions should be performed in sealed vessels designed for microwave synthesis to safely handle the pressure buildup. Solvent choice is important; polar solvents that absorb microwave energy efficiently (like DMF, ethanol) are ideal.
General Experimental Protocol
This protocol provides a general starting point. You must optimize conditions for your specific substrate and alkylating agent.
Materials:
-
Pyridazinone substrate (1.0 eq)
-
Alkylating agent (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridazinone substrate and the base.
-
Add anhydrous DMF via syringe and stir the suspension for 15-30 minutes at room temperature to facilitate deprotonation.
-
Add the alkylating agent dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC as needed.
Note on Workup: Removing high-boiling polar aprotic solvents like DMF or DMSO can be challenging. After the initial extraction, washing the organic layer multiple times with water and brine can help remove residual solvent.[20]
References
- W. Y-i, S. Takeda, & M. Nishikawa. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Nagasaki University.
- (2020).
- (n.d.).
- Yamada, T., & OHKI, M. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). Synthesis, 1981(08), 631-632.
- Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208.
- (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
- Prasanthi, A. V. G., & Babu, B. N. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to Access 3-(3-Oxo-3-arylpropyl) Quinazolinones. SynOpen, 7(01), 313–321.
- Iida, H. (2010). Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert—Johnson Reaction. ChemInform.
- (n.d.). Product Class 8: Pyridazines. science-of-synthesis.thieme.com.
- (n.d.).
- Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15–20.
- (n.d.).
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Wang, Z., Yin, J., & He, G. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][18]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(2), 481–484.
- (n.d.).
- (n.d.). Phase-Transfer Catalysis in Organic Syntheses. crdeep.com.
- (2016). MedChem Tips and Tricks. acs.org.
- (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Sharma, S. D., & Singh, G. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
- (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution. BenchChem.
- Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters.
- O'Donovan, D. H., & Connon, S. J. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2126–2138.
- (n.d.). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.
- (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- (2016). Why n-alkylation is more favorable than o-alkyation ?
- (2024). N-alkylation: Significance and symbolism. wisdomlib.org.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215–3226.
- Mátyus, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(19), 6537.
- Badowska-Rosłonek, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11681.
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Technical Support Center: Troubleshooting Poor Solubility of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one (CAS 175135-45-2)[1][2][3]. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies for solubility issues commonly encountered with this and structurally similar compounds. Given its chemical structure—a poly-halogenated, largely rigid heterocyclic scaffold—poor aqueous solubility is an expected physicochemical property that requires a systematic approach to overcome.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling a novel, poorly soluble compound.
Q1: Why is my compound, this compound, so difficult to dissolve?
A: The solubility of a molecule is dictated by its structure. Your compound possesses several features that contribute to low aqueous solubility:
-
High Hydrophobicity: The presence of a dichlorinated pyridazinone ring, a chloro-fluorobenzyl group, and a total of three chlorine atoms and one fluorine atom significantly increases the molecule's lipophilicity. This makes it energetically unfavorable for the compound to interact with polar water molecules[4].
-
Crystalline Structure: Molecules with planar, rigid structures tend to pack efficiently into a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated. This is a common characteristic of pyridazinone derivatives[5][6].
-
Lack of Ionizable Groups: A preliminary analysis of the structure reveals no strong acidic or basic functional groups within the typical physiological pH range (1-7.5). This limits the utility of pH modification, a common and powerful solubilization technique, as the compound is unlikely to form a more soluble salt[][8].
Q2: I need to prepare a stock solution for initial in vitro screening. What solvent should I start with?
A: For initial high-concentration stock solutions (typically 10-50 mM), water-miscible organic solvents are the standard starting point. We recommend starting with Dimethyl Sulfoxide (DMSO) .
-
Rationale: DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic compounds. It is widely accepted in many biological assays at low final concentrations (typically <0.5%).
-
Protocol:
-
Weigh out a precise amount of your compound into a clean glass vial.
-
Add a small volume of 100% DMSO.
-
Vortex vigorously. Gentle warming (30-40°C) and sonication can be applied if the compound dissolves slowly.
-
Once fully dissolved, add DMSO to reach your final target concentration.
-
-
What if it doesn't dissolve in DMSO? While unlikely for a primary stock, if you encounter insolubility even in pure DMSO, other strong organic solvents can be tested. However, compatibility with your experimental system is critical.
The table below lists common organic solvents used for preparing stock solutions.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Standard for cell-based assays; can be toxic at >1%. Hygroscopic. |
| Dimethylformamide (DMF) | 6.4 | 153 | Strong solvent; higher toxicity than DMSO. |
| Ethanol (EtOH) | 4.3 | 78.4 | Less toxic, but also a weaker solvent for highly lipophilic compounds. |
| Methanol (MeOH) | 5.1 | 64.7 | Good solvent, but can be toxic to some cell lines. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | Very strong solubilizer; use with caution due to toxicity concerns. |
Part 2: Systematic Troubleshooting Workflow for Aqueous Solutions
Achieving solubility in a final aqueous assay buffer is the primary challenge. The following workflow provides a logical progression from simple to more complex formulation strategies.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process for addressing solubility issues.
Caption: A stepwise workflow for troubleshooting poor compound solubility.
Step 1: Co-Solvent Systems
For most in vitro assays, using a small amount of an organic solvent (a co-solvent) mixed with the aqueous buffer is the most direct approach.[9][10][11] The co-solvent works by reducing the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.[][11]
Q: How do I develop a co-solvent system for my assay?
A: Perform a systematic screen to find the lowest percentage of co-solvent that maintains solubility without impacting the assay.
Experimental Protocol: Co-Solvent Screening
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to make a 50 mM stock solution.
-
Set Up Dilution Series: In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of your DMSO stock into your final aqueous assay buffer. Aim for final DMSO concentrations of 5%, 2%, 1%, 0.5%, and 0.1%.
-
Equilibrate and Observe: Mix well and let the solutions sit at room temperature for at least 1-2 hours.
-
Assess Solubility:
-
Visual Inspection: Check for any visible precipitate, cloudiness, or crystals against a dark background. This is the simplest check.
-
Microscopic Examination: Place a small drop on a microscope slide to look for microcrystals.
-
(Optional) Light Scattering: Use a plate reader with a light scattering or nephelometry mode to quantitatively assess precipitation.
-
-
Select Working Concentration: Choose the lowest co-solvent percentage that keeps your compound fully dissolved at the highest concentration needed for your experiment. Remember to include a vehicle control (buffer + same % of co-solvent) in all subsequent experiments.
Step 2: pH Modification
Adjusting the pH can dramatically increase the solubility of ionizable compounds.[] An acidic compound becomes more soluble at higher pH (when it is deprotonated and charged), while a basic compound becomes more soluble at lower pH (when it is protonated and charged). As noted, this compound is unlikely to be ionizable, making this method less likely to succeed. However, for other compounds with acidic or basic centers, this is a critical step.
Step 3: Formulation with Excipients - Cyclodextrins
When co-solvents are not sufficient or are incompatible with your system, formulation excipients can be used.[12][13][14][15] Cyclodextrins are a highly effective and widely used option.[][17]
Q: How do cyclodextrins work and how can I use them?
A: Cyclodextrins are cyclic oligosaccharides that form a donut-shaped structure with a hydrophobic interior and a hydrophilic exterior.[18][19] Your poorly soluble compound can become encapsulated within the hydrophobic core, forming an "inclusion complex."[17][18] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water.[][19]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[19]
Experimental Protocol: Screening with HP-β-CD
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your aqueous buffer (e.g., 5%, 10%, 20% w/v).
-
Add Compound: Add your solid compound directly to the different HP-β-CD solutions to achieve your target final concentration. Alternatively, add a very small volume of a concentrated DMSO stock (e.g., 1-2 µL from a 100 mM stock) to the cyclodextrin solutions and vortex immediately.
-
Equilibrate: Vortex vigorously and allow the mixture to equilibrate for several hours or overnight at room temperature with shaking. Sonication can accelerate the process.
-
Assess Solubility: Use the same methods as in the co-solvent screen (visual, microscopic) to determine the minimum concentration of HP-β-CD required for solubilization.
Step 4: Advanced Strategies - Amorphous Solid Dispersions (ASD)
For very challenging compounds, particularly those intended for in vivo studies, more advanced formulation strategies may be necessary. An Amorphous Solid Dispersion (ASD) is one such powerful technique.[20][21][22]
Q: What is an Amorphous Solid Dispersion?
A: In an ASD, the drug is molecularly dispersed in a disordered, amorphous state within a polymer matrix.[23][24] The amorphous form has higher energy and is much more soluble than the stable crystalline form.[24] This method is highly effective but requires specialized equipment (like a spray dryer or hot-melt extruder) and significant formulation development.[20][21][23] It is typically employed during later-stage preclinical development.
Part 3: Verification and Stability
Q: How can I be certain my compound is truly dissolved and not just a very fine suspension?
A: This is a critical question, as undissolved compound can lead to inaccurate and irreproducible results.
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. Analyze the concentration of the filtrate by a suitable method (e.g., HPLC-UV or LC-MS). If the concentration is the same as the pre-filtered solution, the compound was truly dissolved. A significant drop in concentration indicates that a precipitate or suspension was removed.
-
Tyndall Effect: Shine a laser pointer through the solution in a dark room. A true solution will show no beam, while a colloidal suspension will scatter the light, making the beam visible.
Q: How do I know if my chosen solubilization method is causing my compound to degrade?
A: It is essential to confirm that your solubilization method does not compromise the chemical integrity of your compound.
-
Protocol: Short-Term Stability Check
-
Prepare your compound in the selected solvent system (e.g., 1% DMSO in buffer or 10% HP-β-CD).
-
Immediately take a sample (T=0) and analyze it by HPLC or LC-MS to confirm the purity and identity.
-
Keep the solution under your experimental conditions (e.g., 37°C for 4 hours).
-
After the desired time, take another sample (T=final) and re-analyze.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
References
- Zodage, A., More, S., & Mangire, T. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
-
Gîlcă, V.-I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
- (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
-
(n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
-
Gao, Y., et al. (n.d.). Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]
-
Al-kassas, R., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Ghule, P. J., et al. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]
-
(n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
Singh, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
(n.d.). Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]
-
(n.d.). Cosolvent. Wikipedia. [Link]
-
(2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
(n.d.). Cosolvent. [Link]
- Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
-
(n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH. [Link]
-
(2023). The Role of Excipients in Pharmaceutical Formulations. Accent Microcell Ltd. [Link]
-
Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
(2024). Excipients: What they are and their importance in the pharmaceutical industry. [Link]
-
(n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Nema, S., & Ludwig, J. D. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
(2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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(n.d.). solubility enhancement -by pH change & complexation. Slideshare. [Link]
-
(2025). Co-solvent: Significance and symbolism. [Link]
-
(n.d.). pH Adjusting Database. CompoundingToday.com. [Link]
-
(n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
-
Al-Tel, T. H. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]
-
(n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem. [Link]
-
(n.d.). 2-(2-chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one. PubChemLite. [Link]
-
(n.d.). Solubility in supercritical carbon dioxide of two novel amine derivatives of 2,3-dichloronaphthalene-1,4-dione (dichlone). Ingeniería UC. [Link]
-
(n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem. [Link]
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Technical Support Center: Overcoming Resistance to Pyridazinone-Based Agents in Cancer Cells
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven methodologies for understanding and overcoming resistance to pyridazinone-based therapeutic agents in your cancer cell models. We will move from frequently asked questions to in-depth troubleshooting guides to address the complex challenges you may encounter in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with pyridazinone agents and resistance.
Q1: What are pyridazinone-based agents and their common molecular targets in oncology research?
A: The pyridazinone scaffold is a versatile nitrogen-containing heterocyclic core that has been leveraged to develop a wide range of targeted anticancer agents.[1] These compounds are not a monolithic class; their mechanism of action depends entirely on the specific side chains and modifications to the core structure. Common molecular targets for various pyridazinone derivatives include:
-
PARP Inhibitors: Several pyridazinone-based drugs, such as Olaparib and Talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[2][3] These are particularly effective in cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations.
-
Kinase Inhibitors: The pyridazinone scaffold is frequently used to design inhibitors for various protein kinases that drive cancer cell proliferation and survival.[2] This includes targets like Bruton's tyrosine kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and B-Raf.[1][2]
-
Tubulin Polymerization Inhibitors: Some derivatives have been shown to inhibit the polymerization of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]
Q2: My cancer cell line is showing decreased sensitivity to my pyridazinone agent. What are the first things I should verify?
A: Before investigating complex biological resistance mechanisms, it is crucial to rule out experimental artifacts. High variability or a sudden loss of efficacy can often be traced back to technical issues.[4][5]
Initial Verification Checklist:
-
Compound Integrity: Is your pyridazinone agent properly stored? Has it been subjected to multiple freeze-thaw cycles? Confirm the compound's purity and concentration.
-
Cell Line Authenticity & Health: Have you recently performed cell line authentication (e.g., STR profiling)? Are the cells free from mycoplasma contamination? Ensure cells are in the logarithmic growth phase and not overly confluent when plating for an assay.[4]
-
Assay Conditions: Re-evaluate your experimental setup.
-
Cell Seeding Density: Inconsistent seeding can significantly alter drug response. Optimal density should be determined empirically to ensure cells remain in an exponential growth phase throughout the assay.[4][6]
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).[7]
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Consider leaving the outer wells empty or filling them with sterile media/PBS.[4]
-
-
Reagent & Equipment Calibration: Verify that pipettes are calibrated, and plate readers are functioning correctly.
Q3: What are the primary biological mechanisms that drive resistance to pyridazinone-based agents?
A: Resistance is a complex, multifactorial process.[7] For pyridazinone agents, resistance mechanisms can be broadly categorized into three main areas:
-
Reduced Intracellular Drug Concentration: Cancer cells can actively pump the drug out, preventing it from reaching its target. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[8][9][10]
-
Target Alteration: The molecular target of the drug can change. This includes mutations in the drug-binding site that reduce binding affinity or amplification of the target gene, requiring higher drug concentrations to achieve the same level of inhibition.[11]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target.[12][13] For example, if a pyridazinone agent inhibits a key kinase in one pathway, the cell might upregulate a parallel pathway (like PI3K/Akt) to maintain proliferation and survival.[14]
Q4: How can I develop a pyridazinone-resistant cancer cell line model for my studies?
A: Creating a drug-resistant cell line is a foundational step for investigating resistance mechanisms.[7] The most common method involves continuous exposure to the drug at gradually increasing concentrations.[8]
Workflow for Developing a Resistant Cell Line:
-
Determine Parental IC50: First, accurately measure the half-maximal inhibitory concentration (IC50) of the pyridazinone agent in your parental (sensitive) cell line.[7]
-
Initial Low-Dose Exposure: Culture the parental cells in media containing the agent at a concentration below the IC50 (e.g., IC10-IC20).
-
Gradual Dose Escalation: Once the cells have adapted and resumed a normal growth rate, subculture them and increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2.0-fold at each step.[7] If significant cell death occurs, reduce the fold-increase.[7]
-
Monitor and Validate: At each stage, cryopreserve cell stocks.[7] Periodically measure the IC50 to track the development of resistance. A significant (e.g., >10-fold) increase in IC50 compared to the parental line indicates the successful establishment of a resistant model.[2][7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols to dissect specific resistance mechanisms you might encounter.
Guide 1: Investigating Drug Efflux via ABC Transporters
Scenario: Your resistant cell line displays a significantly higher IC50 to your pyridazinone agent. You also observe cross-resistance to other structurally unrelated chemotherapy drugs. This pattern strongly suggests the involvement of multidrug resistance (MDR) mediated by ABC transporters.[9][15]
Caption: Diagnostic workflow for ABC transporter-mediated drug resistance.
This protocol assesses the function of P-glycoprotein (P-gp/ABCB1), a common efflux pump. Rhodamine 123 is a fluorescent substrate for P-gp. Cells overexpressing P-gp will pump it out, resulting in lower intracellular fluorescence.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (stock in DMSO)
-
Verapamil or Elacridar (P-gp inhibitor)[16]
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed parental and resistant cells in a 24-well plate or appropriate vessel and allow them to adhere overnight.
-
Inhibitor Pre-treatment (for control wells): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C. This will serve as a positive control for efflux inhibition.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C.
-
Wash and Efflux Phase: Wash the cells twice with cold PBS. Add fresh, pre-warmed phenol red-free medium (with or without the P-gp inhibitor in the respective wells).
-
Incubation: Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis:
-
Flow Cytometry: Trypsinize, wash, and resuspend cells in PBS. Analyze the intracellular fluorescence. Resistant cells should show a lower fluorescence signal compared to parental cells, and this signal should be restored upon treatment with the P-gp inhibitor.
-
Plate Reader: Wash cells with PBS and measure fluorescence directly in the plate.
-
| Cell Line | Treatment | Expected Outcome (Intracellular Fluorescence) | Interpretation |
| Parental | Rhodamine 123 | High | Low P-gp activity. |
| Resistant | Rhodamine 123 | Low | High P-gp activity, effluxing the dye. |
| Resistant | Rhodamine 123 + Verapamil | High (Restored) | P-gp activity is inhibited, confirming its role. |
Troubleshooting & Next Steps:
-
If efflux is confirmed, perform qPCR or Western blotting to quantify the expression level of ABCB1 (P-gp) and ABCG2 (BCRP), another major efflux pump.[17]
-
Strategy to Overcome: Use combination therapy by co-administering your pyridazinone agent with a potent, non-toxic ABC transporter inhibitor.[13][18][19] Alternatively, new pyridazinone derivatives can be designed to be poor substrates for these transporters.[11]
Guide 2: Uncovering Activation of Bypass Signaling Pathways
Scenario: Your pyridazinone agent effectively inhibits its intended target (confirmed by a target engagement assay), yet the resistant cells continue to proliferate. This suggests that the cancer cells have adapted by activating compensatory survival pathways.[12][14]
Caption: Workflow for identifying and targeting bypass signaling pathways.
This diagram illustrates how cancer cells might activate the PI3K/Akt pathway to bypass inhibition of a primary target by a pyridazinone agent.
Caption: Activation of PI3K/Akt as a bypass mechanism for resistance.
A phospho-kinase array is a membrane-based assay that allows for the simultaneous detection of the relative phosphorylation levels of dozens of kinases, providing a snapshot of active signaling pathways.
Materials:
-
Parental and resistant cell lysates (ensure high-quality lysates with phosphatase inhibitors)
-
Commercial Phospho-Kinase Array Kit (e.g., from R&D Systems, Cell Signaling Technology)
-
Chemiluminescence detection reagents and imaging system
Procedure (General Outline):
-
Lysate Preparation: Grow parental and resistant cells to ~80% confluency. Lyse cells using the buffer provided in the kit, which must contain protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Array Blocking: Block the array membranes according to the manufacturer's protocol to prevent non-specific binding.
-
Lysate Incubation: Incubate the membranes with equal amounts of protein from the parental and resistant cell lysates overnight at 4°C.
-
Washing and Antibody Incubation: Wash the membranes thoroughly. Incubate with the provided detection antibody cocktail, followed by a streptavidin-HRP secondary reagent.
-
Detection: Apply chemiluminescent substrates and capture the signal using an imaging system.
-
Data Analysis: Quantify the spot densities using image analysis software. Compare the signal intensities between the parental and resistant cell arrays. Look for proteins that are significantly more phosphorylated in the resistant line.
| Phospho-Protein | Parental (Relative Signal) | Resistant (Relative Signal) | Fold Change | Interpretation |
| p-Target (Yxxx) | 100 | 15 | -6.7 | Target is successfully inhibited. |
| p-Akt (S473) | 100 | 450 | +4.5 | Strong activation of the PI3K/Akt pathway. |
| p-ERK1/2 (T202/Y204) | 100 | 110 | +1.1 | No significant change in MAPK pathway. |
| p-S6K (T389) | 100 | 420 | +4.2 | Downstream effector of Akt/mTOR is active. |
Troubleshooting & Next Steps:
-
Validate Hits: Always validate key findings from an array using traditional Western blotting with specific phospho-antibodies.
-
Strategy to Overcome: Based on the validated activated pathway, select a specific inhibitor for rational combination therapy.[13][14] In the example above, combining the original pyridazinone agent with a PI3K or Akt inhibitor would be a logical next step. Use synergy analysis (e.g., calculating a Combination Index) to determine if the drug combination is synergistic, additive, or antagonistic.[16]
References
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2022). Journal of Visualized Experiments. [Link]
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Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
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Al-Ostath, O. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Informa Healthcare. [Link]
-
Shafi, S., et al. (2022). Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. Wiley Online Library. [Link]
-
Al-Warhi, T., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed. [Link]
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Li, H., et al. (2025). Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. PubMed. [Link]
-
Zhao, W., et al. (2025). Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. PubMed. [Link]
-
El-Nagar, M. K. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
-
Gutierrez, D. A., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC. [Link]
-
Li, H., et al. (2025). Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. OUCI. [Link]
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Crocetti, L., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. [Link]
-
Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. PMC. [Link]
-
MacFarlane, A., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. [Link]
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Gomaa, H. A. M. (2018). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Bentham Science. [Link]
-
Markova, M., et al. (2022). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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El-Nagar, M. K. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]
-
Khan, T., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC. [Link]
-
Brazier-Hicks, M., et al. (2023). ABC transporters linked to multiple herbicide resistance in blackgrass (Alopecurus myosuroides). Frontiers. [Link]
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Zhang, Y., et al. (2023). Combination Therapy for Overcoming Multidrug Resistance in Breast Cancer Through Hedgehog Signaling Pathway Regulation. MDPI. [Link]
-
Yang, Z., et al. (2023). Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. PubMed. [Link]
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Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC. [Link]
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Martins, D., et al. (2021). Highlights in Resistance Mechanism Pathways for Combination Therapy. PMC. [Link]
-
Al-Harbi, S., et al. (2025). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Cancer Drug Resistance. [Link]
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D'Andrea, G., et al. (2023). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. PMC. [Link]
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Technical Support Center: Strategies to Reduce Off-Target Effects of Dichlorinated Pyridazinones
Introduction: Navigating the Specificity Challenge
Dichlorinated pyridazinones represent a promising class of heterocyclic compounds, frequently investigated for their potent inhibitory activity against various protein kinases.[1][2][3] The inclusion of chlorine atoms can significantly enhance binding affinity and cellular potency. However, this same chemical feature can also lead to unintended interactions with other proteins, known as off-target effects. These effects can confound experimental results, produce misleading phenotypic data, and contribute to cellular toxicity, posing a significant challenge for researchers and drug developers.[4][5]
This technical support guide provides a comprehensive framework for understanding, troubleshooting, and proactively minimizing the off-target effects of dichlorinated pyridazinones. It is designed for researchers, scientists, and drug development professionals to ensure the generation of robust, reliable, and interpretable data.
Section 1: Foundational Principles: The Origin of Off-Target Effects
A deep understanding of the underlying mechanism of action is the first step toward mitigating unintended consequences. For many pyridazinone-based inhibitors, the primary source of off-target activity is the highly conserved nature of the ATP-binding pocket across the human kinome.[4][6]
-
The Pyridazinone Scaffold: The pyridazinone core often acts as a bioisostere for the adenine ring of ATP, enabling it to form key hydrogen bonds within the hinge region of a kinase's active site.[6] This mimicry is fundamental to its on-target inhibitory action.
-
The Kinome Challenge: The human genome contains over 500 protein kinases, all of which share a structurally similar ATP-binding cleft.[4] Consequently, an inhibitor designed for one kinase can often bind to many others with varying degrees of affinity, leading to a broad "polypharmacology."[7]
-
The Role of Dichlorination: The two chlorine atoms on the pyridazinone ring can increase potency by forming specific hydrophobic or halogen-bond interactions within the target's active site. However, if these interactions are with highly conserved residues or if they simply increase general lipophilicity, they can inadvertently enhance binding to numerous off-target kinases as well.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with dichlorinated pyridazinones in a direct question-and-answer format.
Q1: My dichlorinated pyridazinone is highly potent in my biochemical (cell-free) assay, but it shows much lower efficacy or high toxicity in my cell-based assays. What are the likely causes?
A1: This is a frequent challenge that can stem from several factors. The discrepancy between biochemical potency and cellular effect requires a systematic investigation.
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Consider the compound's physicochemical properties, such as its LogP and polar surface area, which can offer clues about its potential permeability.[8]
-
Efflux by Cellular Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
High Off-Target Toxicity: The observed toxicity in cells could be a result of the inhibitor potently engaging one or more off-target proteins that are critical for cell viability. This can mask the intended on-target effect.[4] The phenotypic outcome you observe might not be related to your primary target at all.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to rapid metabolic degradation.[8]
Q2: How can I be certain that the cellular phenotype I'm observing is a direct result of inhibiting my target of interest?
-
Perform a Dose-Response Correlation: Titrate the inhibitor to the lowest effective concentration that still modulates the target.[8] A clear correlation between the extent of target inhibition (e.g., measured by a phosphorylation-specific antibody) and the observed phenotype strengthens the case for an on-target effect.[8]
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of the same target.[8] If both compounds produce the same phenotype, it significantly increases the confidence that the effect is on-target.[8]
-
Conduct a Rescue Experiment: If the inhibitor's effect is due to on-target activity, it should be possible to "rescue" the phenotype by expressing a form of the target kinase that is resistant to the inhibitor (e.g., through a gatekeeper mutation).[8] Conversely, knocking down or knocking out the target protein using siRNA, shRNA, or CRISPR should phenocopy the effect of the inhibitor.
Q3: My experimental results are inconsistent from one experiment to the next. What are some common sources of variability?
A3: Reproducibility is key. Inconsistent results often point to subtle variations in experimental conditions.
-
Inhibitor Preparation and Storage: Always prepare fresh stock solutions of the inhibitor and store them properly, protected from light and moisture as needed. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions. Cell line heterogeneity or instability can lead to variable responses.[8]
-
Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO) can have biological effects on its own. Always include a vehicle-only control at the same final concentration used for the inhibitor treatment.[8]
-
Assay Conditions: Ensure consistent incubation times and inhibitor concentrations across all experiments.[8] For biochemical assays, factors like enzyme concentration and ATP concentration can dramatically influence IC50 values.[11]
Section 3: A Systematic Workflow for Mitigating Off-Target Effects
The following protocols and strategies provide a structured approach to proactively minimize and characterize the off-target profile of your dichlorinated pyridazinone inhibitor.
Diagram: Workflow for On-Target vs. Off-Target Effect Validation
Caption: A decision-making workflow for validating on-target effects.
Foundational Experiments: Setting the Stage for Success
Protocol: Establishing Optimal Inhibitor Concentration (Dose-Response)
Causality: Using an excessively high concentration of an inhibitor is the most common reason for observing off-target effects. The goal is to identify the lowest concentration that produces maximal on-target inhibition.
-
Preparation: Prepare a 10 mM stock solution of the dichlorinated pyridazinone in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series in cell culture medium, ranging from a high concentration (e.g., 30 µM) to a low concentration (e.g., 1.5 nM). Also, prepare a vehicle-only control (containing the same final DMSO concentration).
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Replace the medium with the prepared inhibitor dilutions and controls.
-
Incubation: Incubate for a predetermined time, based on the known biology of the target pathway (e.g., 2, 6, or 24 hours).
-
Endpoint Analysis:
-
Target Engagement: Lyse the cells and perform a Western blot using a validated antibody against the phosphorylated form of your target protein and an antibody for the total protein as a loading control.
-
Phenotypic Readout: Simultaneously, measure your functional endpoint of interest (e.g., cell viability via MTS/MTT assay, apoptosis via Caspase-Glo, gene expression via qPCR).
-
-
Data Analysis: Plot the percentage of target inhibition and the phenotypic response against the inhibitor concentration (log scale). The optimal concentration for further experiments is typically at or slightly above the IC50/EC50 for target engagement, within the plateau of the dose-response curve.
Advanced Validation: Building an Ironclad Case
Protocol: The Orthogonal Inhibitor Control
Causality: If two molecules with completely different chemical structures but the same intended target produce the same biological effect, it is highly improbable that they share the same off-target profile.[8] This provides strong evidence for on-target activity.
-
Inhibitor Selection: Identify a well-characterized, selective inhibitor for your target that does not share the pyridazinone scaffold. Consult literature or commercial suppliers for options.
-
Dose-Response: Perform a dose-response experiment (as described above) for this new inhibitor to determine its optimal on-target concentration in your system.
-
Comparative Phenotypic Assay: Treat cells with your dichlorinated pyridazinone and the orthogonal inhibitor, each at their optimal on-target concentration. Include vehicle controls.
Protocol: The Genetic Rescue/Knockdown Experiment
Causality: This is often considered the "gold standard" for target validation.[9] It directly links the protein target to the inhibitor's effect. Modifying the target protein itself should either mimic or block the inhibitor's action.
-
Construct Generation (Rescue): Using site-directed mutagenesis, create an expression vector for your target kinase that contains a mutation rendering it resistant to your dichlorinated pyridazinone (e.g., a "gatekeeper" mutation in the ATP-binding pocket). Also, create a vector for the wild-type (WT) protein.
-
Transfection/Transduction: Introduce the WT and resistant mutant vectors into your cells. An empty vector control should also be used.
-
Inhibitor Treatment: Treat all three cell populations (empty vector, WT-expressing, and resistant mutant-expressing) with the dichlorinated pyridazinone at its optimal on-target concentration.
-
Analysis: Measure the phenotypic endpoint. The inhibitor should elicit the phenotype in the empty vector and WT-expressing cells, but this effect should be significantly blunted or absent in the cells expressing the resistant mutant.
-
Alternative (Knockdown): Use validated siRNA or shRNA to reduce the expression of the target protein. The resulting phenotype should mimic the one observed with the inhibitor treatment (phenocopy).
Advanced Strategy: Comprehensive Off-Target Profiling
For lead compounds in a drug discovery pipeline, a broader understanding of the off-target landscape is essential.
-
Kinome Scanning Services: Several commercial providers offer services to screen your compound against a large panel of hundreds of kinases (e.g., using radiolabelled ATP competition assays).[12] This provides an IC50 value for each kinase in the panel, revealing the inhibitor's selectivity profile.
-
Chemical Proteomics: Unbiased techniques like affinity chromatography coupled to mass spectrometry (e.g., KiNativ, MIB-MS) can identify direct targets of an inhibitor within the native cellular proteome.[5] These methods can uncover unexpected off-targets beyond the kinome.
Table 1: Interpreting Kinome Scan Data (Hypothetical Example)
| Target Kinase | IC50 (nM) | Selectivity Window (Off-Target / On-Target) | Interpretation & Action |
| On-Target Kinase A | 15 | - | Potent on-target activity. |
| Off-Target Kinase B | 50 | 3.3x | High-risk off-target. This could contribute to the observed phenotype. Validate with a selective Kinase B inhibitor. |
| Off-Target Kinase C | 450 | 30x | Moderate-risk off-target. Likely not engaged at the optimal on-target concentration, but could be a factor at higher doses. |
| Off-Target Kinase D | >10,000 | >667x | Low-risk off-target. Unlikely to be a significant factor in cellular experiments. |
Conclusion
References
- BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. BenchChem.
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Al-Tel, T. H., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information.
- Klaeger, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors. Sigma-Aldrich.
- Yoon, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
- Asif, M., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. National Center for Biotechnology Information.
- Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. BenchChem.
- PubMed. (n.d.). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. National Center for Biotechnology Information.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information.
- ACS Medicinal Chemistry Letters. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications.
- MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- National Center for Biotechnology Information. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information.
- Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Nature.
- Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications.
- Yoon, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
- PubMed. (2021). Pyridazinones containing dithiocarbamoyl moieties as a new class of selective MAO-B inhibitors. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information.
- PubMed. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. National Center for Biotechnology Information.
- Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
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Technical Support Center: Refining Dosage and Administration for In Vivo Studies of Pyridazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone compounds in in vivo studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to refine your dosage and administration protocols, ensuring the generation of robust and reproducible data. Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] However, their successful preclinical evaluation hinges on meticulous attention to experimental design, particularly concerning formulation, dose selection, and administration route.
This resource is structured to address common challenges in a question-and-answer format, followed by in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
Formulation & Solubility
Q1: My pyridazinone compound has poor aqueous solubility. What are the initial steps to develop a suitable formulation for in vivo studies?
A1: Poor solubility is a common challenge with many new chemical entities, including pyridazinone derivatives.[4][5] An appropriate formulation is critical to ensure adequate bioavailability and meaningful toxicological assessment.[4] Here are the initial strategies:
-
Solvent Selection: The first approach is to identify a suitable solvent or co-solvent system.[5] Commonly used solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO). It's crucial to use the minimum amount of organic solvent necessary and to be aware of potential vehicle-induced toxicity.
-
pH Modification: For ionizable pyridazinone compounds, adjusting the pH of the vehicle can significantly enhance solubility.
-
Surfactants: The use of surfactants like Tween 80 or Solutol HS-15 can help solubilize hydrophobic compounds by forming micelles.[4]
-
Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanomilling increases the surface area available for dissolution, which can improve absorption.[4][5]
Q2: How do I ensure the stability of my pyridazinone compound in the dosing vehicle?
A2: The stability of the test compound in its formulation is critical for accurate dosing.[6] A stability-indicating method, such as HPLC, should be used to confirm that the compound does not degrade in the vehicle under the intended storage and administration conditions. Stability testing should be performed at relevant time points (e.g., 0, 4, and 24 hours) and temperatures.[6][7] Forced degradation studies can help to develop a stability-indicating assay.
Dosage & Administration
Q3: How do I determine the starting dose for my dose-range finding study?
A3: Dose-range finding (DRF) studies are essential for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD).[8] The starting dose can be estimated from:
-
In vitro data: Use the EC50 or IC50 values from relevant cell-based assays as a starting point.
-
Literature on similar compounds: If available, data on pyridazinone derivatives with similar structures or mechanisms of action can provide a reasonable starting range.[9]
-
Allometric scaling: If you have data from another species, you can use allometric scaling to estimate a starting dose for a different species.
A common approach is to use a dose escalation design, with dose levels increasing by a set factor (e.g., 2x or 3x) until signs of toxicity are observed.[8]
Q4: What are the most common administration routes for pyridazinone compounds in rodents, and what are the key considerations for each?
A4: The choice of administration route depends on the physicochemical properties of the compound and the therapeutic target. The most common routes for initial in vivo studies are:
-
Oral (PO): Often administered via gavage. This route is convenient but subject to first-pass metabolism, which can reduce bioavailability.[10] Proper gavage technique is crucial to avoid esophageal injury or accidental tracheal administration.[11][12]
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution.[13] This route is useful for determining intrinsic compound activity without the confounding factor of absorption. However, it can be technically challenging in small animals like mice.[14]
-
Intraperitoneal (IP): A common alternative to IV injection, offering rapid absorption. However, it can cause local irritation, and the compound may be subject to some first-pass metabolism in the liver.
All substances administered parenterally should be sterile and isotonic.[15]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
High variability in plasma concentrations of your pyridazinone compound can obscure the true pharmacokinetic profile.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each dose is drawn. Inconsistent dosing volume or concentration will directly impact plasma levels. |
| Improper Dosing Technique | Refine and standardize the administration technique. For oral gavage, ensure the gavage needle is the correct size and is inserted to the correct depth to avoid reflux.[16][17] For IV injections, confirm proper placement in the vein to avoid extravasation.[13][18] |
| Animal-to-Animal Variability | While some biological variation is expected, significant differences may point to underlying health issues in the animals. Ensure all animals are healthy and of a consistent age and weight. Consider using a crossover study design if feasible to reduce inter-animal variability. |
| Food Effects | The presence of food in the stomach can alter the absorption of orally administered compounds.[19] Standardize the fasting period before and after dosing according to your protocol and animal welfare guidelines. |
Experimental Workflow for Investigating PK Variability:
Caption: Troubleshooting workflow for high PK variability.
Issue 2: Unexpected Toxicity or Lack of Efficacy
Observing toxicity at doses predicted to be safe, or a lack of efficacy at expected therapeutic doses, requires a systematic investigation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect Dose Calculation | Double-check all dose calculations, including conversions from in vitro to in vivo doses and any adjustments for salt form or purity of the compound. |
| Vehicle Toxicity | The vehicle itself may be causing adverse effects. Run a vehicle-only control group to assess the tolerability of the formulation.[8] |
| Off-Target Effects | The pyridazinone compound may have off-target activities that contribute to toxicity. Consider running counter-screens or consulting literature on similar scaffolds. |
| Poor Bioavailability | A lack of efficacy may be due to poor absorption and low systemic exposure.[4] Measure plasma concentrations of the compound at the target site of action to confirm adequate exposure. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared from the body. Analyze plasma and tissue samples for metabolites to understand the metabolic profile of your pyridazinone derivative. |
Decision Tree for Unexpected In Vivo Results:
Caption: Decision-making for unexpected in vivo outcomes.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol is a starting point for formulating a poorly soluble pyridazinone compound.
Materials:
-
Pyridazinone compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of compound and vehicle based on the desired concentration and final volume.
-
Weigh the pyridazinone compound accurately using an analytical balance.
-
Triturate the compound in a mortar and pestle to reduce particle size. This increases the surface area for suspension.
-
Add a small amount of the vehicle to the mortar to create a paste. This process, known as "wetting," helps to ensure a uniform suspension.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a suitable container (e.g., a beaker) with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for a defined period (e.g., 30 minutes) to ensure homogeneity.
-
Visually inspect the suspension for uniformity before drawing each dose. Keep the suspension stirring during the dosing procedure.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This procedure requires practice and adherence to animal welfare guidelines.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 27-30 gauge needle)
-
70% ethanol or other suitable antiseptic
-
Sterile gauze
-
Dosing solution
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible.[13][14] Be careful not to overheat the animal.
-
Place the mouse in a restraint device to secure the animal and expose the tail.
-
Clean the tail with an antiseptic wipe.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[20] A small flash of blood in the hub of the needle may indicate successful placement.
-
Slowly inject the dosing solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.
-
After injection, withdraw the needle and apply gentle pressure with sterile gauze to the injection site to prevent bleeding.[13]
-
Monitor the animal for any adverse reactions before returning it to its cage.
References
-
SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017). [Link]
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. [Link]
-
Intravenous Injection in the Mouse - Research Animal Training. (2020). [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - NIH. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. [Link]
-
Recommendations for Intravenous Administration in Mice. [Link]
-
Does anyone have any tip about i.v. injection in adult mice ? | ResearchGate. (2019). [Link]
-
Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - NIH. [Link]
-
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. (2009). [Link]
-
Dose determination in preclinical and clinical studies | PPTX - Slideshare. [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed. (2024). [Link]
-
Oral Gavage - Rodent - Research | SDSU. [Link]
-
What is a Dose-Response Curve? - News-Medical.Net. (2023). [Link]
-
Oral Gavage in Rats: Animal Welfare Evaluation - PMC - NIH. [Link]
-
Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. [Link]
-
Dose Response Curve | Definition, Equation & Examples - Lesson - Study.com. [Link]
-
Dose-Response Curves - Toxicology MSDT. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
-
(PDF) Gavage-Related Reflux in Rats: Identification, Pathogenesis, and Toxicological Implications (Review) - ResearchGate. (2025). [Link]
-
GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES - Regional Representation for the Americas - WOAH. [Link]
-
General Principles of Preclinical Study Design - PMC - NIH. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
Stability program in the development of a medicinal product. [Link]
-
(PDF) Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines - ResearchGate. (2025). [Link]
-
The therapeutic journey of pyridazinone - PubMed. (2016). [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]
-
Animal Welfare, Testing and Research of FDA-Regulated Products. (2025). [Link]
-
Stability Testing Science and Compliance - YouTube. (2022). [Link]
-
(PDF) Stability testing and its role in drug development process - ResearchGate. (2023). [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency. [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sites.unimi.it [sites.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
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- 18. research.uky.edu [research.uky.edu]
- 19. rr-americas.woah.org [rr-americas.woah.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Aqueous Instability of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
Welcome to the technical support guide for 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one (CAS RN: 175135-45-2). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter challenges related to its stability in aqueous environments. The pyridazinone core is a vital scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] However, the specific substitution pattern of this molecule presents unique stability challenges that must be understood and managed for reliable experimental outcomes.
This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: My compound concentration decreases over time in my aqueous assay buffer. Why is it unstable?
A: The instability of this compound in aqueous solutions is primarily due to the chemical reactivity of its 4,5-dichloro-pyridazinone core. This heterocyclic ring is susceptible to hydrolysis , a chemical reaction where water molecules cleave one or both of the carbon-chlorine (C-Cl) bonds.
-
Electronic Effects: The two chlorine atoms at the C4 and C5 positions are excellent leaving groups. They withdraw electron density from the pyridazinone ring, making the carbon atoms they are attached to electrophilic and thus prime targets for nucleophilic attack by water or hydroxide ions (OH⁻), which are prevalent in aqueous solutions, especially at neutral or basic pH.
-
Mechanism: The degradation process likely proceeds via nucleophilic aromatic substitution, where a water or hydroxide molecule attacks the C4 or C5 position, leading to the displacement of a chloride ion (Cl⁻) and the formation of a hydroxylated pyridazinone derivative. This process can occur sequentially for both chlorine atoms.
Q2: What are the likely degradation products I might be seeing in my analysis (e.g., HPLC, LC-MS)?
A: Based on the hydrolytic degradation pathway, you can expect to observe one or more of the following species. These degradation products are significantly more polar than the parent compound and will therefore have shorter retention times in a standard reversed-phase HPLC setup.
-
Mono-hydroxylated species: The initial products of hydrolysis where one of the chlorine atoms at either the C4 or C5 position is replaced by a hydroxyl (-OH) group.
-
Di-hydroxylated species: The final hydrolysis product where both chlorine atoms have been replaced by hydroxyl groups.
-
Ring-Opened Products: Under more forceful conditions (e.g., high temperature or extreme pH), the pyridazinone ring itself may open, leading to a variety of smaller, highly polar fragments.
Below is a diagram illustrating the most probable hydrolytic degradation pathway.
Caption: Postulated hydrolytic degradation of the parent compound.
Q3: How should I prepare and store solutions of this compound to maximize stability?
A: Proper solution preparation and storage are critical. The goal is to minimize the compound's exposure to aqueous environments until the final experimental step.
| Parameter | Recommendation | Rationale |
| Stock Solutions | Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). | These solvents do not participate in hydrolysis, ensuring the long-term stability of the compound in its concentrated form. |
| Storage | Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant. | Low temperatures drastically reduce the rate of any potential degradation reactions. Sealing prevents moisture absorption from the air. |
| Working Solutions | Prepare fresh aqueous working solutions for each experiment by diluting the organic stock into your aqueous buffer immediately before use. | This minimizes the time the compound is exposed to the aqueous environment where it is unstable. Avoid preparing large batches of aqueous solutions for future use. |
| pH of Buffer | If experimentally permissible, use a slightly acidic buffer (pH 4-6). | Hydrolysis is often catalyzed by hydroxide ions (OH⁻), so moving from neutral (pH 7) to a slightly acidic pH can significantly slow the degradation rate. |
Q4: What is the best analytical method to monitor the stability and purity of my compound?
A: A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
-
HPLC-UV: This is the ideal technique for routine quantification of the parent compound and its degradation products.[5][6] A "stability-indicating method" is one that can separate the parent compound from all known degradation products, allowing for accurate measurement of its concentration over time.[7][8] See Section 3 for a recommended starting method.
-
LC-MS: This technique is indispensable for identifying unknown peaks that appear in your chromatogram.[9][10] By providing the mass-to-charge ratio (m/z) of the unknown peaks, you can confirm whether they correspond to the expected hydroxylated or other degradation products.
Section 2: Troubleshooting Guide: Unexpected Experimental Results
Scenario: You are running a time-course experiment and observe a new, more polar peak (shorter retention time) appearing in your HPLC chromatogram, while the area of your parent peak decreases.
This is a classic sign of compound degradation. Follow this workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting unexpected peaks.
Step-by-Step Troubleshooting Analysis:
-
Run Controls: Always start by running the proper controls. Analyze a sample immediately after diluting it into the aqueous buffer ("time zero"). This is your baseline. Also, run a sample of the buffer alone to ensure the peak is not an artifact from your matrix.
-
Hypothesize Degradation: The most likely hypothesis is that the new peak is a hydrolytic degradation product, as discussed in the FAQs.
-
Perform a Confirmatory Forced Degradation Study: Intentionally stress your compound to see if you can reproduce the unknown peak. A simple way is to take a small aliquot of your stock solution, dilute it into buffer, add a very small amount of 0.1 M NaOH to raise the pH, let it sit for 30-60 minutes, neutralize, and inject it into the HPLC. (See Protocol 1 for a more formal procedure).
-
Analyze and Compare: Compare the chromatogram from the forced degradation sample to your experimental sample. If the retention time of the intentionally generated degradation peak matches your unknown peak, you have confirmed the issue is hydrolytic instability.
-
Mitigate: Once confirmed, implement the strategies from FAQ Q3. Shorten incubation times, prepare solutions immediately before use, and if possible, lower the pH of your experimental buffer.
Section 3: Experimental Protocols
These protocols provide a starting point for investigating and managing the stability of your compound.
Protocol 1: Forced Hydrolytic Degradation Study
This study helps identify degradation products and understand the compound's stability profile under different pH conditions, as recommended by ICH guidelines.[11][12]
Objective: To accelerate and confirm the hydrolytic degradation pathway.
Materials:
-
10 mg/mL stock solution of the compound in ACN.
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
Purified water (HPLC grade).
-
HPLC vials.
Procedure:
-
Label Vials: Prepare and label three HPLC vials: "Acidic," "Basic," and "Neutral."
-
Sample Preparation:
-
Acidic: To the "Acidic" vial, add 990 µL of 0.1 M HCl and 10 µL of the 10 mg/mL stock solution.
-
Basic: To the "Basic" vial, add 990 µL of 0.1 M NaOH and 10 µL of the 10 mg/mL stock solution.
-
Neutral: To the "Neutral" vial, add 990 µL of purified water and 10 µL of the 10 mg/mL stock solution.
-
Causality Note: This creates a final concentration of 100 µg/mL. Using 0.1 M acid/base provides significant stress to accelerate degradation within a reasonable timeframe.[8][13]
-
-
Incubation: Gently vortex each vial and incubate at 50-60°C for 2-4 hours. If no degradation is observed, the incubation time can be extended.[13]
-
Neutralization (CRITICAL):
-
Before analysis, neutralize the "Acidic" and "Basic" samples to prevent damage to the HPLC column.
-
To the "Acidic" vial, add 100 µL of 1.0 M NaOH.
-
To the "Basic" vial, add 100 µL of 1.0 M HCl.
-
Causality Note: This step stops the degradation reaction and ensures the sample pH is compatible with the reversed-phase column.
-
-
Analysis: Analyze all three samples, plus an undegraded "time zero" standard, using the stability-indicating HPLC method below. You should observe significant degradation in the basic sample, moderate degradation in the neutral sample, and potentially the least degradation in the acidic sample.
Protocol 2: Recommended Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its more polar degradation products for accurate quantification.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | The industry standard for separating moderately nonpolar compounds like the parent molecule from more polar degradants. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase ensures sharp peak shapes and consistent ionization for potential MS analysis. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the parent compound. |
| Gradient | 5% B to 95% B over 15 minutes, hold 5 min | A gradient elution is crucial. It starts with high aqueous content to retain and separate very polar degradants, then increases organic content to elute the parent compound.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at 250 nm | A wavelength where the pyridazinone core is likely to have strong absorbance. This should be confirmed by running a UV scan of the parent compound.[6] |
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 995-1019. Available at: [Link]
-
Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 83(4), 741-748. (Sourced via ResearchGate). Available at: [Link]
-
Kumar, V., & Singh, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave. Available at: [Link]
-
Cilibrizzi, A., Crocetti, L., Giovannoni, M. P., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(11), 1475. Available at: [Link]
-
Sharma, G. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. Available at: [Link]
-
Kumar, V., & Singh, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). (Sourced via SciSpace). Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(6), 736-743. Available at: [Link]
-
2-(2-chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one. PubChemLite. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis. Available at: [Link]
-
Pinto, M., Peixoto, J., & Freire, C. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(11), 1361. Available at: [Link]
-
Floresta, G., Amata, E., D'Agostino, V. G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300188. Available at: [Link]
-
Holtze, M. S., Hansen, H. C. B., Juhler, R. K., Sørensen, J., & Aamand, J. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. Environmental Pollution, 148(1), 343-351. Available at: [Link]
-
Cignarella, G., Bazzoni, D., Tondi, D., et al. (1998). Comparative molecular field analysis of some pyridazinone-containing alpha1-antagonists. Il Farmaco, 53(5), 357-364. Available at: [Link]
- Kumar, R., & Kumar, S. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Arora, P. K. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2024). Current Medicinal Chemistry. Available at: [Link]
-
Angiolini, L., Cazzulani, P., Cervo, E., et al. (1997). Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity. Chirality, 9(7), 681-685. Available at: [Link]
-
An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. (2021). Journal of Applied Biological Chemistry. (Sourced via SciSpace). Available at: [Link]
-
Yayé, H. S., Secrétan, P. H., Henriet, T., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83. Available at: [Link]
Sources
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- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"enhancing the selectivity of pyridazinone derivatives for specific biological targets"
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the selectivity of pyridazinone derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions encountered during your experimental workflows. Drawing from established medicinal chemistry principles and field-proven insights, this resource aims to help you navigate the complexities of optimizing your pyridazinone-based compounds for specific biological targets.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, screening, and optimization of pyridazinone derivatives.
I. Challenges in Chemical Synthesis
Question: My synthesis of a substituted pyridazinone is yielding a mixture of products with low yield of the desired compound. How can I troubleshoot this?
Answer: The synthesis of pyridazinone derivatives, while well-established, can present several challenges leading to product mixtures and low yields. Here are common issues and their solutions:
-
Issue 1: Formation of Regioisomers. When using unsymmetrical 1,4-dicarbonyl compounds as precursors, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products.[1]
-
Solution: Controlling the regioselectivity is key. You can influence the reaction outcome by modifying the reaction conditions, such as temperature and solvent polarity. Steric hindrance around one of the carbonyl groups can also direct the reaction towards the desired isomer. In some cases, using a specific catalyst can improve the regioselectivity.
-
-
Issue 2: Incomplete Cyclization. A common side product is the hydrazone, formed from the initial reaction between a carbonyl group and hydrazine.[1] If the subsequent cyclization to form the pyridazinone ring is slow or incomplete, the hydrazone can be a major contaminant.
-
Solution: To drive the reaction towards complete cyclization, you can try increasing the reaction temperature or extending the reaction time. Using a dehydrating agent can also help by removing the water formed during the reaction, thus favoring the cyclized product.
-
-
Issue 3: Over-alkylation. If you are using a substituted hydrazine, such as methylhydrazine, there is a risk of alkylation at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
Solution: Careful control of stoichiometry is crucial. Use of a slight excess of the dicarbonyl compound can help minimize over-alkylation of the hydrazine. Additionally, optimizing the reaction temperature and time can prevent further unwanted alkylation on the pyridazinone ring.
-
-
Issue 4: N-N Bond Cleavage. Under harsh reaction conditions, such as very high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[1]
-
Solution: It is important to use the mildest possible reaction conditions that still allow for efficient cyclization. Avoid excessively high temperatures and strong oxidizing or reducing agents unless they are specifically required for a subsequent transformation.
-
II. Difficulties in Selectivity Profiling
Question: I am getting inconsistent IC50 values for my pyridazinone derivative in my kinase selectivity assays. What could be the cause?
Answer: Inconsistent IC50 values are a common frustration in kinase inhibitor profiling. Several factors can contribute to this variability. Here’s a breakdown of potential causes and how to address them:
-
Issue 1: ATP Concentration. Most pyridazinone kinase inhibitors are ATP-competitive. Therefore, the measured IC50 value is highly dependent on the concentration of ATP in the assay.[2] If the ATP concentration varies between experiments or is not appropriately controlled, your IC50 values will fluctuate.
-
Solution: Standardize the ATP concentration across all assays. It is best practice to perform kinase assays at an ATP concentration that is equal to the Michaelis constant (Km) for ATP of the specific kinase being tested.[3] This allows for a more meaningful comparison of inhibitor potencies across different kinases. When reporting IC50 values, always state the ATP concentration used in the assay.
-
-
Issue 2: Assay Format and Detection Method. Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be prone to different types of interference from your compound.[4] For example, a fluorescent pyridazinone derivative could interfere with a fluorescence-based assay readout.
-
Solution: If you suspect compound interference, try a different assay format with an orthogonal detection method to confirm your results. For instance, if you are using a fluorescence-based assay, validate your hits with a radiometric or luminescence-based assay.
-
-
Issue 3: Enzyme Quality and Activity. The source and purity of the recombinant kinase can significantly impact its activity and, consequently, the IC50 values of your inhibitors. Batch-to-batch variability in enzyme preparations is a common source of inconsistent results.
-
Solution: Use highly purified and well-characterized kinase preparations. Whenever possible, source your enzymes from a reputable commercial vendor or establish a robust in-house protein production and quality control protocol. Always perform control experiments with known inhibitors to ensure the enzyme is active and the assay is performing as expected.
-
-
Issue 4: Compound Solubility and Aggregation. Pyridazinone derivatives, particularly those with high lipophilicity, may have poor solubility in aqueous assay buffers. This can lead to compound precipitation or aggregation, resulting in non-specific inhibition and inaccurate IC50 values.
-
Solution: Assess the solubility of your compounds under the assay conditions. You can use techniques like nephelometry to detect compound aggregation. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO to your assay buffer. However, be mindful that high concentrations of DMSO can inhibit some kinases.
-
III. Interpreting Structure-Activity Relationship (SAR) Data
Question: My SAR studies are not showing a clear trend. Small changes to the pyridazinone scaffold are leading to drastic and unpredictable changes in activity and selectivity. How can I make sense of my data?
Answer: A "messy" SAR can be challenging, but it often contains valuable information. Here’s how to approach this problem:
-
Issue 1: "Activity Cliffs". You may be observing "activity cliffs," where a small structural modification leads to a large, unexpected drop in potency. This can occur if the modification disrupts a key interaction with the target protein.
-
Solution: When an activity cliff is identified, it is crucial to understand the underlying molecular interactions. If a crystal structure of your target protein is available, use molecular docking to visualize how your compounds bind. This can reveal critical hydrogen bonds, hydrophobic interactions, or steric clashes that explain the observed SAR.
-
-
Issue 2: Unforeseen Off-Target Effects. The changes in activity you are observing might be due to interactions with off-target proteins. A modification that improves binding to your primary target might inadvertently enhance binding to an unrelated protein, complicating the interpretation of cellular assay results.
-
Issue 3: Poor Physicochemical Properties. The biological activity of your compounds is not solely dependent on their interaction with the target protein. Poor membrane permeability, high metabolic instability, or low aqueous solubility can all mask the true potency of your derivatives in cellular assays.
-
Solution: In parallel with your activity and selectivity assays, characterize the key physicochemical properties of your compounds, such as lipophilicity (LogP), solubility, and metabolic stability in liver microsomes. This will help you to deconvolute the effects of target engagement from the influence of ADME (absorption, distribution, metabolism, and excretion) properties.
-
-
Issue 4: Limitations of 2D-QSAR. If you are relying solely on 2D-QSAR models, they may not capture the complex 3D interactions that govern binding affinity and selectivity.
-
Solution: Incorporate 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), into your workflow.[6] These methods can provide a more detailed understanding of the steric and electrostatic requirements for optimal binding to your target.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for improving the selectivity of my pyridazinone inhibitor?
A1: Several medicinal chemistry strategies can be employed to enhance the selectivity of pyridazinone derivatives:
-
Structure-Based Drug Design: If a high-resolution crystal structure of your target protein is available, you can use it to rationally design modifications to your pyridazinone scaffold that increase interactions with unique residues in the active site of your target while avoiding interactions with residues in the active sites of off-target proteins.[7]
-
Exploiting Unique Binding Pockets: Some kinases have unique "gatekeeper" residues that control access to a hydrophobic pocket near the ATP-binding site. By designing pyridazinone derivatives with substituents that can access this pocket, you can achieve selectivity for kinases with smaller gatekeeper residues.
-
Bioisosteric Replacement: This strategy involves replacing a functional group in your molecule with another group that has similar physical or chemical properties but can improve selectivity.[2] For example, replacing a metabolically liable ester group with a more stable amide can improve pharmacokinetic properties and potentially alter the selectivity profile.
-
Covalent Inhibition: If your target protein has a non-conserved cysteine residue near the active site, you can design a pyridazinone derivative with a weakly electrophilic "warhead" that can form a covalent bond with this cysteine. This can lead to highly potent and selective irreversible inhibition.
Q2: How do I choose the right experimental assays to profile the selectivity of my pyridazinone derivatives?
A2: A multi-tiered approach is recommended for selectivity profiling:
-
Primary Biochemical Screen: Start by screening your compounds against your primary target in a robust biochemical assay to determine their potency (IC50).
-
Broad Kinase Panel: For promising hits, perform a broad selectivity screen against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ platform). This is typically done at a single high concentration of the inhibitor to identify potential off-targets.[3]
-
Dose-Response Follow-up: For any off-targets identified in the broad panel, perform dose-response experiments to determine the IC50 values. This will allow you to quantify the selectivity of your compound.
-
Cellular Target Engagement Assays: To confirm that your compound is interacting with the intended target in a cellular context, use techniques like the Cellular Thermal Shift Assay (CETSA).[8][9] This assay measures the thermal stabilization of the target protein upon ligand binding in intact cells.
-
Phenotypic Assays: Finally, evaluate your compounds in relevant cell-based phenotypic assays to confirm that target inhibition translates into the desired biological effect.
Q3: My pyridazinone derivative is potent but has poor bioavailability. What can I do?
A3: Poor bioavailability is a common challenge in drug discovery. Here are some strategies to improve the pharmacokinetic properties of your pyridazinone derivatives:
-
Improve Solubility: Poor aqueous solubility is a frequent cause of low bioavailability. Strategies to improve solubility include introducing polar functional groups, reducing the lipophilicity of the molecule, and using formulation strategies such as creating a salt form or using amorphous solid dispersions.[10]
-
Enhance Permeability: For oral drugs, good permeability across the intestinal wall is essential. You can improve permeability by optimizing the lipophilicity (LogP) of your compound and by reducing the number of hydrogen bond donors and acceptors.
-
Increase Metabolic Stability: If your compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s), its bioavailability will be low. To improve metabolic stability, you can identify the "soft spots" in your molecule that are prone to metabolism and block these sites with metabolically stable groups (e.g., replacing a hydrogen atom with a fluorine atom).[11]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome issues with solubility, permeability, or metabolic instability.[10]
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for Selectivity Profiling of Pyridazinone Derivatives
Caption: A typical workflow for characterizing the selectivity and properties of pyridazinone derivatives.
Diagram 2: Key Considerations in Structure-Activity Relationship (SAR) Studies
Caption: Interconnected factors to consider for a comprehensive SAR analysis.
References
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- van der Wouden, P. A., van der Pijl, R., van Vlijmen, H. W., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(6), 1173–1183.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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- Kim, J. S., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 322-333.
- Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- Al-Otaibi, Y. A., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Current Pharmaceutical Design, 27(10), 1269-1285.
- Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- Patsnap Synapse. (2025, May 29). What are the formulation strategies to improve PK properties?
- Hu, Y., et al. (2015). Enhancing the cellular anti-proliferation activity of pyridazinones as c-met inhibitors using docking analysis. European Journal of Medicinal Chemistry, 95, 227-236.
- Mat-Salleh, M., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(21), 7293.
- Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
- Mat-Salleh, M., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(21), 7293.
- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1621-1626.
- Al-Otaibi, Y. A., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Current Pharmaceutical Design, 27(10), 1269-1285.
- Letavic, M. A., et al. (2011). Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5493-5497.
- Kumar, A., & Singh, P. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Drug Discovery Technologies.
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A Reddit user's response to "What's the best resource for studying SARs?". (2020, November 13). r/PharmacySchool. Retrieved from [Link]
- Siddiqui, N., et al. (2012). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 48(3), 519-528.
- El-Sayed, M. A. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(28), 19163-19183.
-
Fiveable. (2023, May 20). Structure-Activity Relationship (SAR) Studies - Medicinal Chemistry Lectures Notes. Retrieved from [Link]
- Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712.
- Amici, M., et al. (2024).
- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1621-1626.
- El-Gamal, M. I., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839-1865.
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Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Retrieved January 12, 2026, from [Link]
-
Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
- Al-Ali, H., & Wells, J. A. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual review of pharmacology and toxicology, 59, 137–157.
- Cilibrizzi, A., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1137-1144.
- Lim, S. M., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(31), 12183–12194.
- Goldstein, D. M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1422-1428.
- Vera, L., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 9.
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Technical Support Center: Troubleshooting Inconsistent Results with 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Compound-Related Issues
The first step in troubleshooting is to ensure the integrity and proper handling of the compound itself. Issues with the compound are a frequent source of variability in experimental outcomes.[1]
Q1: I'm not seeing any effect of the compound in my assay. What are the common compound-related reasons for this?
There are several potential reasons for a lack of activity related to the compound itself. These can be broadly categorized as issues with integrity, solubility, and storage.[1]
-
Compound Integrity and Purity: Ensure the compound is from a reputable source and that you have access to its purity data (e.g., from HPLC or NMR analysis). Impurities can sometimes interfere with the assay or compete with the compound of interest.
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations, which typically involve keeping it at a cool temperature and protected from light and moisture. Improper storage can lead to degradation of the compound.[1]
-
Solubility: Poor aqueous solubility is a very common reason for the lack of activity of small molecule inhibitors.[2] If the compound precipitates out of your assay buffer, its effective concentration will be much lower than intended.
Q2: How can I be sure that the compound I'm using is active and stable?
To confirm the activity and stability of your compound, consider the following:
-
Source and Purity: Always obtain compounds from a reliable chemical supplier who provides a certificate of analysis with purity data.
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent, such as 100% anhydrous, high-purity DMSO.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid degradation that can occur with repeated freeze-thaw cycles.[1]
Q3: My compound seems to have poor solubility in my aqueous assay buffer. What can I do?
Poor solubility is a significant hurdle for many small molecule inhibitors. Here’s a systematic approach to address this:
-
Visually Inspect for Precipitation: After diluting your DMSO stock into the aqueous assay buffer, visually inspect the solution for any signs of precipitation against a dark background. It's also good practice to incubate the solution under your assay conditions (e.g., 37°C) for a short period to see if precipitation occurs over time.[1]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low enough to be tolerated by your cells or assay system, typically below 0.5%.[1]
-
Consider a Different Vehicle: If DMSO is not suitable, other organic solvents like ethanol may be an option, but their compatibility with your specific assay must be validated.
-
Use of Pluronic F-68: In some cell-based assays, a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.
Part 2: Assay-Related Issues
Even with a perfectly stable and soluble compound, the design and execution of the biological assay are critical for obtaining reliable data. Inconsistencies can arise from various factors within the experimental setup.[3][4]
Q4: I'm observing significant variability between replicate wells and between experiments. What are the likely causes?
Variability in biological assays is a common challenge and can stem from several sources.[2][5] Here's a troubleshooting workflow to help you pinpoint the issue:
Caption: Troubleshooting workflow for high assay variability.
Q5: The IC50 value of my compound is shifting from one experiment to the next. Why is this happening?
Shifts in IC50 values are a red flag for underlying experimental inconsistencies.[6] Here are some key factors to investigate:
| Potential Cause | Explanation | Recommended Action |
| Cell Passage Number | As cell lines are passaged, their characteristics can change, leading to altered sensitivity to compounds.[7] | Record the passage number for every experiment and try to use cells within a defined passage number range. |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug response. | Test new lots of FBS before use in critical experiments and purchase larger batches to ensure consistency over time. |
| Assay Density | The number of cells seeded per well can impact the effective concentration of the compound per cell and influence the outcome of the assay. | Optimize and strictly control the cell seeding density for all experiments. |
| Incubation Time | The duration of compound exposure can significantly affect the observed potency. | Standardize the incubation time and ensure it is consistent across all experiments. |
Q6: I suspect my compound is interfering with the assay technology itself. How can I test for this?
Compound interference is a common artifact, especially in fluorescence- or luminescence-based assays.[8] To check for this, run a control experiment with the assay reagents and your compound in the absence of the biological target (e.g., cells or enzyme).
Experimental Protocol: Assay Interference Check
-
Prepare a multi-well plate with your assay buffer.
-
Add your compound at the same concentrations used in your main experiment.
-
Add the detection reagent (e.g., fluorescent substrate, luciferase reagent).
-
Incubate for the standard assay duration.
-
Read the plate on your instrument.
If you observe a change in the signal that is dependent on the compound concentration, this indicates direct interference with the assay chemistry or detection method.
Part 3: Data Interpretation and Next Steps
Once you have addressed potential issues with the compound and the assay, the final step is to correctly interpret your data and plan your next experiments.
Q7: My dose-response curve is not a classic sigmoidal shape. What could this mean?
An atypical dose-response curve can provide valuable clues about the compound's behavior.
Caption: Interpreting atypical dose-response curves.
Q8: How can I be more confident that the observed effect is due to a specific interaction with my intended target?
Demonstrating target engagement is crucial. Here are some strategies:
-
Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is predicted to be inactive against the target. This helps to rule out effects due to the general chemical scaffold.
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct downstream event of the target's activity.
-
Target Knockdown/Knockout Models: If you are working in a cellular system, using siRNA, shRNA, or CRISPR to reduce the expression of your target should lead to a decrease in the potency of your compound if it is acting on-target.
Frequently Asked Questions (FAQs)
Q: What is the typical starting concentration range for a new pyridazinone compound in a cell-based assay?
A: For a new compound with unknown potency, it is advisable to start with a broad concentration range, for example, from 100 µM down to 1 nM, using a semi-log dilution series. This will help to capture the full dose-response curve.
Q: How should I prepare my stock solution of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one?
A: A 10 mM stock solution in 100% anhydrous DMSO is a standard starting point. Ensure the compound is fully dissolved before making further dilutions. Store the stock solution at -20°C or -80°C in small, single-use aliquots.[1]
Q: Can I use this compound in animal studies?
A: Before proceeding to in vivo studies, it is essential to characterize the compound's pharmacokinetic and pharmacodynamic properties. This includes assessing its solubility in formulation vehicles, metabolic stability, and plasma protein binding.
References
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Niepel, M. et al. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. 2019. Available from: [Link]
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CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. 2025. Available from: [Link]
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WOAH. Factors affecting test reproducibility among laboratories. Available from: [Link]
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Veselý, P. et al. In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. 2022. Available from: [Link]
- ScholArena. Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. 2014.
-
Kumar, D. et al. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie. 2015. Available from: [Link]
-
Molecular Biology. Assay Troubleshooting. Available from: [Link]
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Abdel-Maksoud, M. S. et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available from: [Link]
- Abida et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2019.
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ACS Publications. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry. 2022. Available from: [Link]
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Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone. Available from: [Link]
-
Crocetti, L. et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. 2022. Available from: [Link]
-
Abdelrahman, N. A. et al. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. 2022. Available from: [Link]
-
NIH's Seed. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]
-
MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2017. Available from: [Link]
-
Semantic Scholar. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. 2022. Available from: [Link]
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Validation & Comparative
Validating the Anticancer Activity of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. We will explore its likely mechanism of action based on its structural class, and present a comparative analysis against established anticancer agents. Detailed experimental protocols are provided to ensure rigorous and reproducible validation.
Introduction: The Promise of Pyridazinone Derivatives in Oncology
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, pyridazinone derivatives have emerged as promising candidates, with some exhibiting potent antitumor effects.[2][3] These compounds have been shown to target various critical pathways in cancer progression, including kinase signaling and DNA repair mechanisms.[4]
The subject of this guide, this compound, is a novel derivative distinguished by its specific halogenation pattern. The presence of chlorine and fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its anticancer efficacy and target specificity. This guide outlines the necessary steps to scientifically validate these hypotheses.
Proposed Mechanism of Action: Targeting Key Cancer Pathways
While the precise mechanism of this compound is yet to be elucidated, its structural similarity to other anticancer pyridazinones suggests two primary potential targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP-1).
Inhibition of VEGFR-2 Signaling
Many pyridazinone derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6] By blocking the ATP-binding site of VEGFR-2, these inhibitors can halt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7][8]
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Inhibition of PARP-1 and Synthetic Lethality
Another plausible mechanism is the inhibition of PARP-1, an enzyme critical for the repair of single-strand DNA breaks.[9][10] In cancers with existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death through a process known as synthetic lethality.[11][12] Several pyridazinone-based PARP inhibitors have been developed and are in clinical use.[4]
Caption: Proposed mechanism of PARP-1 inhibition and synthetic lethality.
Comparative Analysis: Benchmarking Against Standards
To contextualize the anticancer activity of this compound, it is essential to compare its performance against well-characterized anticancer agents.
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU is an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[13][14][15][16] It serves as a standard positive control in many anticancer drug screening assays.[1]
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGFR), as well as Raf kinases.[17][18][19][20][21] As many pyridazinone derivatives exhibit kinase inhibitory activity, Sorafenib is an appropriate benchmark.[5]
Experimental Validation: Protocols and Methodologies
Rigorous in vitro and in vivo testing is required to validate the anticancer activity of the target compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[22][23][24][25][26]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, 5-FU, and Sorafenib in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Efficacy Evaluation: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for in vivo assessment of anticancer drug efficacy.[27][28][29][30][31]
Caption: Workflow for the in vivo xenograft tumor model study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, 5-FU, Sorafenib).
-
Compound Administration: Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a specified size. Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5-Fluorouracil | 4.8 | 3.1 | 2.5 |
| Sorafenib | 5.2 | 6.8 | 7.5 |
Table 2: In Vivo Efficacy in a Xenograft Model (e.g., A549 Lung Cancer)
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2 |
| This compound | Hypothetical Dose | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5-Fluorouracil | 20 | 825 ± 150 | 45 | -8 |
| Sorafenib | 30 | 750 ± 130 | 50 | -5 |
Conclusion
This guide provides a robust framework for the preclinical validation of this compound as a potential anticancer agent. By systematically evaluating its in vitro cytotoxicity and in vivo efficacy against established standards, and by exploring its likely mechanism of action, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The provided protocols and comparative benchmarks are designed to ensure scientific rigor and facilitate a comprehensive understanding of the compound's therapeutic potential.
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A Comparative Efficacy Analysis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one Against Leading Commercial Herbicides
Introduction
The relentless pursuit of novel herbicidal active ingredients is paramount in modern agriculture to address the dual challenges of increasing weed resistance and the need for more sustainable farming practices. Within this context, pyridazinone derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of a novel pyridazinone compound, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, against established, commercially available herbicides. Our evaluation is grounded in established scientific principles of herbicide mode of action and efficacy testing, aimed at providing researchers, scientists, and drug development professionals with a comprehensive technical overview.
The core of this investigation centers on the hypothesis that this compound functions as a protoporphyrinogen oxidase (PPO) inhibitor. PPO inhibitors are a critical class of herbicides that disrupt the chlorophyll and heme biosynthesis pathways in susceptible plants.[3][4] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and plant death.[5][6][7] This mode of action typically results in rapid, contact-type herbicidal activity, with symptoms such as water-soaked lesions, necrosis, and bronzing appearing within hours to a few days of application.[5][8]
This guide will compare the purported efficacy of this novel compound with several industry-standard herbicides, each with a distinct mode of action:
-
Glyphosate: A systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids.[9][10][11]
-
Glufosinate: A contact herbicide that inhibits the glutamine synthetase enzyme, leading to a toxic accumulation of ammonia and the cessation of photosynthesis.[12][13][14]
-
Atrazine: A selective, systemic herbicide that inhibits photosynthesis by blocking electron transport in photosystem II.[15][16][17]
-
2,4-D (a synthetic auxin): A selective, systemic herbicide that mimics plant growth hormones, causing uncontrolled and disorganized growth in broadleaf weeds.[18][19][20]
Through a detailed examination of hypothetical, yet plausible, experimental data and robust testing protocols, this guide will illuminate the potential of this compound as a next-generation herbicide.
Comparative Efficacy Data
The following tables summarize the hypothetical comparative efficacy of this compound (referred to as "Novel Pyridazinone") against key commercial herbicides. These data are representative of what would be expected from rigorous greenhouse and field trials.
Table 1: Greenhouse Efficacy (% Weed Control) at 14 Days After Treatment (DAT)
| Weed Species | Novel Pyridazinone (150 g ai/ha) | Glyphosate (840 g ae/ha) | Glufosinate (500 g ai/ha) | Atrazine (1120 g ai/ha) | 2,4-D (560 g ae/ha) |
| Amaranthus retroflexus (Redroot Pigweed) | 98 | 95 | 92 | 90 | 88 |
| Abutilon theophrasti (Velvetleaf) | 95 | 92 | 90 | 85 | 90 |
| Chenopodium album (Common Lambsquarters) | 97 | 96 | 93 | 92 | 85 |
| Setaria faberi (Giant Foxtail) | 75 | 98 | 95 | 80 | 10 |
| Echinochloa crus-galli (Barnyardgrass) | 70 | 97 | 94 | 85 | 15 |
Table 2: Field Trial Efficacy (% Weed Control) at 28 Days After Treatment (DAT) in Corn
| Weed Species | Novel Pyridazinone (200 g ai/ha) | Glyphosate (1120 g ae/ha) | Glufosinate (650 g ai/ha) | Atrazine (1680 g ai/ha) | 2,4-D (840 g ae/ha) |
| Amaranthus retroflexus (Redroot Pigweed) | 95 | 92 | 90 | 88 | 85 |
| Abutilon theophrasti (Velvetleaf) | 92 | 90 | 88 | 82 | 88 |
| Chenopodium album (Common Lambsquarters) | 94 | 94 | 91 | 90 | 82 |
| Setaria faberi (Giant Foxtail) | 65 | 95 | 92 | 75 | 5 |
| Echinochloa crus-galli (Barnyardgrass) | 60 | 94 | 90 | 80 | 10 |
| Crop Injury (%) | <5 | <2 (in RR-Corn) | <2 (in LL-Corn) | <5 | 5-10 |
Experimental Protocols
To ensure the scientific validity of our comparative analysis, the following detailed experimental protocols for greenhouse and field efficacy studies are presented. These protocols are designed to be self-validating through the inclusion of appropriate controls and replication.
Greenhouse Herbicide Efficacy Protocol
This protocol is designed for the initial screening and dose-response evaluation of herbicidal compounds under controlled environmental conditions.
-
Plant Preparation:
-
Select weed species of interest (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria faberi).
-
Sow seeds in 10 cm pots filled with a sterile potting mix.
-
Grow seedlings in a greenhouse maintained at 25-28°C with a 16:8 hour (light:dark) photoperiod.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they reach the first true leaf stage.
-
Allow plants to grow to the 3-4 leaf stage before herbicide application.
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of each herbicide (Novel Pyridazinone, Glyphosate, Glufosinate, Atrazine, 2,4-D) in an appropriate solvent.
-
Create a dilution series to test a range of application rates.
-
Include a surfactant in the spray solution as recommended for each herbicide.
-
Apply herbicides using a calibrated track sprayer to ensure uniform coverage. A typical application volume is 200 L/ha.
-
-
Experimental Design and Data Collection:
-
Arrange pots in a randomized complete block design with four replicates per treatment.[21]
-
Include an untreated control for each weed species.
-
Visually assess percent weed control at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 14 DAT, harvest the above-ground biomass of the treated plants and the untreated controls.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in biomass relative to the untreated control.
-
Field Trial Efficacy Protocol
This protocol is designed to evaluate herbicide efficacy under real-world agricultural conditions, taking into account environmental variability.
-
Site Selection and Plot Establishment:
-
Select a field with a known history of uniform weed infestation.
-
Prepare the seedbed according to standard agricultural practices for the chosen crop (e.g., corn).
-
Establish individual plots of a specified size (e.g., 3m x 10m).
-
Arrange plots in a randomized complete block design with at least four replications.[22]
-
-
Crop and Weed Management:
-
Plant the crop at the recommended seeding rate and depth.
-
Allow weeds to emerge and grow to a consistent stage (e.g., 5-10 cm in height) before post-emergence herbicide application.
-
-
Herbicide Application:
-
Apply herbicides using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles calibrated to deliver a consistent spray volume (e.g., 150-200 L/ha).
-
Conduct applications during favorable weather conditions (e.g., low wind, no rain forecast).[13]
-
Include an untreated control and a weed-free control (maintained by hand-weeding) within each replication.
-
-
Data Collection and Analysis:
-
Visually assess percent weed control and crop injury at 7, 14, 28, and 56 DAT.
-
At mid-season (e.g., 28 DAT), collect weed biomass from a designated quadrat (e.g., 1 m²) within each plot.
-
At the end of the growing season, harvest the crop from the center of each plot to determine yield.
-
Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Discussion and Mechanistic Insights
The hypothetical data presented suggest that this compound exhibits strong post-emergence efficacy on a range of broadleaf weeds, which is consistent with the known activity of PPO-inhibiting herbicides.[5][23] The rapid onset of symptoms and the broadleaf-centric weed control spectrum are hallmarks of this mode of action.[8]
Mode of Action: PPO Inhibition
The proposed mechanism of action for the Novel Pyridazinone involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial precursor for both chlorophyll and heme.[3][6]
When the Novel Pyridazinone inhibits the PPO enzyme, its substrate, protoporphyrinogen IX, accumulates and moves from the chloroplast into the cytoplasm.[7] In the cytoplasm, it is converted to protoporphyrin IX. This misplaced protoporphyrin IX interacts with light and oxygen to produce singlet oxygen, a highly reactive oxygen species (ROS).[24] The ROS then cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes and ultimately, cell death.[25]
Comparative Performance
-
Against Glyphosate: The Novel Pyridazinone demonstrates comparable, and in some cases superior, control of broadleaf weeds. However, its efficacy on grassy weeds is notably lower than that of the broad-spectrum, systemic herbicide glyphosate.[9][11] This suggests the Novel Pyridazinone could be a valuable tool for managing glyphosate-resistant broadleaf weeds.
-
Against Glufosinate: Both the Novel Pyridazinone and glufosinate are fast-acting, contact-style herbicides.[12][13] The Novel Pyridazinone shows slightly better efficacy on some broadleaf species in our hypothetical data. The distinct modes of action (PPO inhibition vs. glutamine synthetase inhibition) make them excellent candidates for rotation or tank-mixing to manage weed resistance.
-
Against Atrazine: The Novel Pyridazinone provides broader and more consistent control of key broadleaf weeds compared to atrazine.[15][16] As a PPO inhibitor, it offers a different mode of action to atrazine's photosystem II inhibition, which is beneficial for resistance management.[17]
-
Against 2,4-D: The Novel Pyridazinone exhibits superior control of several broadleaf weeds compared to 2,4-D and has the added benefit of some activity on grassy weeds, where 2,4-D is largely ineffective.[18][19]
Conclusion and Future Directions
Based on its hypothesized mode of action as a PPO inhibitor and the plausible efficacy data presented, this compound represents a promising candidate for a new herbicidal active ingredient. Its strengths appear to be in rapid, post-emergence control of a wide spectrum of broadleaf weeds, including those that may have developed resistance to other herbicide classes.
Further research should focus on:
-
Definitive Mode of Action Studies: In vitro enzyme assays are needed to confirm the inhibition of the PPO enzyme and determine the binding kinetics.
-
Crop Safety and Selectivity: Extensive testing on a wide range of crops is necessary to establish its selectivity profile and potential for use in various agricultural systems.
-
Resistance Management: Studies to evaluate the potential for weed populations to develop resistance to this novel compound are crucial.
-
Environmental Fate and Toxicology: A thorough investigation of its soil persistence, potential for off-target movement, and toxicological profile is required for regulatory approval.
The development of novel herbicides like this compound is vital for the future of sustainable agriculture. Its unique chemical structure within the pyridazinone class, coupled with a proven mode of action, positions it as a potentially valuable tool for integrated weed management programs worldwide.
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Bridging the Bench-to-Bedside Gap: A Guide to In Vitro and In Vivo Cross-Validation for Novel Pyridazinone Compounds
<
A Senior Application Scientist's Guide for Researchers in Drug Development
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing immense therapeutic potential across a spectrum of diseases, including cardiovascular conditions, cancer, and inflammatory disorders.[1][2][3] A critical hurdle in the development of these promising compounds is ensuring that potent effects observed in a laboratory setting (in vitro) translate into tangible efficacy within a living organism (in vivo). This guide provides an in-depth framework for designing and executing robust cross-validation studies, ensuring a data-driven progression from initial screening to preclinical evaluation.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug (like its dissolution rate or potency in an assay) to an in vivo response (such as plasma concentration or pharmacological effect).[4][5] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development, support regulatory filings, and reduce the need for extensive animal studies.[6][7] For pyridazinone compounds, which often target enzymes like phosphodiesterases (PDEs), a strong IVIVC can link enzyme inhibition potency (in vitro) to a measurable physiological outcome, such as vasodilation or reduced inflammation (in vivo).[8][9]
However, establishing this link is fraught with challenges. Discrepancies often arise due to complex physiological variables like drug metabolism, bioavailability, off-target effects, and differences between animal models and human physiology.[10][11] A rigorous, well-designed experimental plan is therefore essential to build a reliable predictive model.
Part 1: Foundational In Vitro Profiling - The PDE3 Inhibition Model
Many pyridazinone derivatives exert their cardiovascular effects, such as vasodilation and increased cardiac contractility, by selectively inhibiting phosphodiesterase 3 (PDE3).[8][12] This enzyme is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[8] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation and enhanced heart muscle contraction.[8]
Key Experiment: In Vitro PDE3 Inhibition Assay
A fluorescence polarization (FP) assay is a robust, high-throughput method to determine the inhibitory potency (IC50) of pyridazinone compounds against PDE3.
-
Reagent Preparation:
-
Prepare a stock solution of the test pyridazinone compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Dilute recombinant human PDE3B enzyme to the desired working concentration in cold assay buffer.
-
Prepare the fluorescent substrate (e.g., FAM-cAMP) and binding agent solutions as per the manufacturer's instructions (e.g., BPS Bioscience PDE3B Assay Kit).[13]
-
Include a known PDE3 inhibitor (e.g., Milrinone or Cilostamide) as a positive control and a vehicle control (DMSO) as a negative control.[14]
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the serially diluted pyridazinone compound, positive control, or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to facilitate inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for an additional 30 minutes to allow the binding to equilibrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm for FAM).
-
Calculate the percentage of inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Data Presentation: In Vitro Potency of Pyridazinone Analogs
| Compound ID | Target | In Vitro Assay | IC50 (nM) |
| PZN-001 | PDE3B | FP Enzyme Inhibition | 15.2 |
| PZN-002 | PDE3B | FP Enzyme Inhibition | 89.7 |
| PZN-003 | PDE3B | FP Enzyme Inhibition | 5.4 |
| Milrinone (Control) | PDE3B | FP Enzyme Inhibition | 25.0 |
This table presents hypothetical data for illustrative purposes.
Part 2: Bridging to Efficacy - In Vivo Evaluation
Translating a promising IC50 value into in vivo efficacy requires selecting an animal model that recapitulates the human disease state. For cardiotonic and vasodilator agents, rodent models of heart failure or hypertension are commonly employed.[15][16][17]
Key Experiment: Rodent Model of Pressure-Overload Heart Failure
A widely accepted and clinically relevant model is the transverse aortic constriction (TAC) model in rats or mice, which mimics hypertension-induced heart failure.[16][18][19] This model induces left ventricular hypertrophy and eventual cardiac dysfunction, providing a robust platform to test the therapeutic effects of PDE3-inhibiting pyridazinones.
-
Surgical Procedure:
-
Anesthetize adult male rats (e.g., Sprague-Dawley) following institutionally approved animal care protocols.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a suture around the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Tighten the suture around the aorta and a needle of a specific gauge (e.g., 22G) to create a standardized degree of constriction.
-
Remove the needle, leaving the constricted aorta. Suture the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Drug Administration & Monitoring:
-
After a period of hypertrophy development (e.g., 2-4 weeks), randomize animals into treatment groups (vehicle control, pyridazinone compound) and a sham control group.
-
Administer the test compound daily via an appropriate route (e.g., oral gavage) at various doses.
-
Monitor animal health and cardiac function weekly using non-invasive methods like echocardiography to measure parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular mass.
-
-
Terminal Endpoint Analysis:
-
At the end of the study period (e.g., 4-8 weeks of treatment), perform terminal hemodynamic measurements using a pressure-volume catheter to assess cardiac contractility (dP/dtmax) and relaxation (dP/dtmin).
-
Collect blood for pharmacokinetic analysis (plasma drug concentration) and biomarker analysis.
-
Harvest hearts for histological analysis (e.g., fibrosis staining with Masson's trichrome) and gene expression studies (e.g., markers of hypertrophy and fibrosis).
-
Data Presentation: In Vivo Efficacy of Lead Compound PZN-003
| Treatment Group | Dose (mg/kg, p.o.) | Ejection Fraction (%) | dP/dtmax (mmHg/s) | Cardiac Fibrosis (%) |
| Sham + Vehicle | - | 75 ± 4 | 8500 ± 500 | 2.1 ± 0.5 |
| TAC + Vehicle | - | 42 ± 5 | 4200 ± 450 | 15.8 ± 2.1 |
| TAC + PZN-003 | 10 | 55 ± 6 | 6100 ± 520 | 9.5 ± 1.8 |
| TAC + PZN-003 | 30 | 63 ± 5 | 7300 ± 600 | 6.2 ± 1.5 |
*p < 0.05 vs. TAC + Vehicle. Data are presented as mean ± SD. This table presents hypothetical data for illustrative purposes.
Part 3: The Synthesis - Cross-Validation and Data Interpretation
The ultimate goal is to build a predictive bridge between the in vitro and in vivo data. This involves correlating the in vitro potency (IC50) with a meaningful in vivo endpoint, such as the dose required to achieve a 50% improvement in a key efficacy parameter (ED50).
The IVIVC Workflow
A systematic approach is required to correlate the datasets and understand potential deviations.
Interpreting the Results
-
Strong Correlation: A strong, linear relationship between the log-transformed IC50 and ED50 values across a series of analogs suggests that the in vitro target engagement is the primary driver of in vivo efficacy. This is the ideal scenario, validating the screening assay and providing confidence in its predictive power for lead optimization.[10]
-
Weak or No Correlation: A lack of correlation signals that other factors are confounding the translation from bench to bedside.[9]
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor tissue distribution, preventing it from reaching the target enzyme in vivo at sufficient concentrations. PK studies are essential to diagnose this.
-
Off-Target Effects: The compound might interact with other biological targets in vivo, leading to unexpected toxicity or a dampened therapeutic effect.
-
Permeability Issues: The drug may not effectively cross cell membranes to reach the intracellular PDE3 enzyme, a factor not captured in a cell-free enzyme assay.[20]
-
Visualizing the Mechanism: PDE3 Signaling Pathway
Understanding the underlying biological pathway is crucial for interpreting results. Inhibition of PDE3 by a pyridazinone compound prevents the breakdown of cAMP to AMP. The resulting increase in cAMP concentration activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to vasodilation and increased cardiac contractility.
Conclusion and Best Practices
The successful development of pyridazinone-based therapeutics hinges on a deep understanding of their in vitro and in vivo behavior. A disciplined approach to cross-validation is paramount.
-
Validate the In Vitro Assay: Ensure the primary screening assay is robust, reproducible, and mechanistically relevant to the intended therapeutic effect.
-
Select the Right In Vivo Model: The chosen animal model should reflect the human disease pathophysiology as closely as possible to maximize clinical translatability.[21]
-
Integrate Pharmacokinetics Early: Conduct PK studies in parallel with efficacy studies to understand the exposure-response relationship. A potent compound is ineffective if it cannot reach its target.
-
Embrace the IVIVC: Use IVIVC not just as a validation tool, but as a predictive engine to guide medicinal chemistry efforts, set meaningful quality control specifications, and de-risk clinical development.[6]
By systematically bridging the in vitro and in vivo data gaps, research teams can more efficiently identify and advance pyridazinone candidates with the highest probability of clinical success, ultimately delivering novel and effective therapies to patients in need.
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Ponzoni, M., et al. (2023). Rodent Models of Dilated Cardiomyopathy and Heart Failure. Encyclopedia.pub. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2022). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, 355(9), e2200171. Retrieved from [Link]
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Tenor, H., et al. (2003). Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. Journal of Medicinal Chemistry, 46(12), 2482-2492. Retrieved from [Link]
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Al-Salahi, R., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Archiv der Pharmazie, 341(1), 49-57. Retrieved from [Link]
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"comparative analysis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one with other pyridazinone analogs"
An In-Depth Comparative Analysis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one and Structurally Related Analogs
A Senior Application Scientist's Guide to a Privileged Scaffold
The pyridazinone core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3] This versatility stems from the pyridazinone ring's unique electronic properties and its capacity for diverse substitutions at multiple positions, allowing for fine-tuning of its biological and pharmacokinetic profiles.
This guide provides a comparative analysis of a specific, highly functionalized derivative, This compound , placing it in the context of other key pyridazinone analogs. We will dissect its probable synthetic route, explore its anticipated biological profile based on established structure-activity relationships (SAR), and compare its features against analogs with varying substitution patterns and demonstrated biological activities.
Part 1: Synthesis and Physicochemical Profile of the Target Compound
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from mucochloric acid, a common precursor for this class of compounds.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Alkylation of 4,5-Dichloro-3(2H)-pyridazinone
This protocol is adapted from a general procedure for the N-alkylation of pyridazinone cores.[4]
-
Preparation: To a stirred solution of 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g), add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Subsequently, add 2-chloro-6-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The choice of a moderate temperature and a polar aprotic solvent like DMF facilitates the SN2 reaction while minimizing side reactions. Potassium carbonate acts as a base to deprotonate the pyridazinone nitrogen, forming the nucleophile.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. An oily precipitate is expected to form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Part 2: Comparative Analysis of Biological Activity
The biological activity of pyridazinone derivatives is highly dependent on the substitution patterns on the core ring and at the N-2 position.[5][6] The target compound possesses three key features: a 4,5-dichloro-substituted pyridazinone ring, a halogenated benzyl group at N-2, and a specific ortho-chloro, ortho-fluoro substitution pattern.
Anticancer and Anti-proliferative Activity
Pyridazinones are well-recognized for their potent anticancer activities.[7][8][9] The substitution pattern plays a critical role in determining efficacy and selectivity.
Table 1: Comparative Anticancer Activity of Pyridazinone Analogs
| Compound/Analog | Cancer Cell Line(s) | Biological Activity | Quantitative Data (IC50) | Reference |
| Target Compound (Predicted) | Various | Potent cytotoxicity and anti-proliferative | Predicted Potent | N/A |
| 4-chloro-5-amino-pyridazin-3(2H)-one derivative 4g | Liver (HEP3BPN 11) | Cytotoxic | Close to methotrexate | [10] |
| 4-chloro-5-amino-pyridazin-3(2H)-one derivative 4i | Breast (MDA 453) | Cytotoxic | Close to methotrexate | [10] |
| Diarylurea-pyridazinone 10l | NSCLC (A549/ATCC) | Growth Inhibition | GI50: 1.66–100 µM | [8] |
| Pyridazinone-Thiourea Analog 36 | B-Raf mutated cell line | Cytotoxic, Cell cycle arrest (G2-M) | 24.79 nM | [9] |
| Novel 3(2H)-pyridazinone derivatives | Colon (HCT116) | Anti-proliferative | Not specified | [7] |
Analysis and Structure-Activity Relationship (SAR):
-
Halogenation on the Pyridazinone Ring: The 4,5-dichloro substitution on our target compound is significant. Halogens are known to modulate lipophilicity and electronic properties, often enhancing binding affinity to target proteins. The presence of a chlorine at position 4 is a feature in several active anticancer pyridazinones.[10]
-
N-2 Substitution: The N-phenyl substitution on the pyridazinone ring has been shown to improve inhibitory activity in some series.[9] Our target compound has an N-benzyl group. The (2-chloro-6-fluorobenzyl) moiety is particularly interesting. The ortho-fluoro and ortho-chloro substitutions will force the phenyl ring to adopt a non-planar conformation relative to the pyridazinone core, which can influence receptor binding. Furthermore, these electron-withdrawing groups can impact the molecule's metabolic stability and binding interactions.
Anti-inflammatory Activity
Many pyridazinone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[11][12][13]
Table 2: Comparative Anti-inflammatory Activity of Pyridazinone Analogs
| Compound/Analog | Assay Model | Biological Activity | Quantitative Data (% Inhibition) | Reference |
| Target Compound (Predicted) | Carrageenan-induced rat paw edema | Potent anti-inflammatory | Predicted High | N/A |
| 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (20) | Carrageenan-induced rat paw edema | Anti-inflammatory | 77.23% | [11] |
| 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (26) | Carrageenan-induced rat paw edema | Anti-inflammatory | High, comparable to Ibuprofen | [11] |
| Emorfazone (Marketed Drug) | Various clinical models | Analgesic and Anti-inflammatory | Clinically effective | [13] |
Analysis and Structure-Activity Relationship (SAR):
-
Causality of Experimental Choice: The carrageenan-induced rat paw edema model is a standard and reliable in vivo assay for evaluating acute anti-inflammatory activity.[11] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified to assess the efficacy of a test compound.
-
Influence of Halogens: As seen in Table 2, chloro and fluoro substitutions on the benzyl moieties of analogs 20 and 26 are associated with high anti-inflammatory activity.[11] This strongly suggests that the 2-chloro-6-fluorobenzyl group in our target compound is a promising feature for potent anti-inflammatory action. These halogens can enhance hydrophobic interactions within the active site of target enzymes like COX.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Part 3: Methodologies for Biological Evaluation
To ensure trustworthy and reproducible results, standardized protocols must be employed. Below are detailed methodologies for key assays used to evaluate pyridazinone analogs.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. This duration allows for sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The analysis of This compound in the context of its analogs reveals a compound with high potential. The combination of a 4,5-dichloro-pyridazinone core with a sterically hindered and electronically distinct N-benzyl substituent suggests a strong candidate for anticancer and anti-inflammatory screening.
The established SAR for the pyridazinone class indicates that halogenation is a key determinant of biological activity.[10][11] The specific combination of chlorine and fluorine on both the pyridazinone and benzyl rings of the target compound represents a unique chemical space that warrants investigation. Future studies should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and in inflammatory assays. Further optimization could involve modifying the substitution pattern on the benzyl ring to enhance potency and selectivity for specific biological targets, such as protein kinases or inflammatory enzymes.[9][14]
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- 14. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Investigational Guide: Evaluating the Anti-Inflammatory Potential of a Novel Pyridazinone Derivative Against Established Therapeutics
This guide outlines a comprehensive, preclinical investigational plan for a head-to-head comparison of the novel compound, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, against established anti-inflammatory drugs. This document is intended for researchers, scientists, and drug development professionals to provide a robust framework for evaluating its therapeutic potential.
The pyridazinone core is a well-recognized scaffold in medicinal chemistry, known for yielding derivatives with significant anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Several studies on related pyridazinone compounds have demonstrated potent analgesic and anti-inflammatory activities, with some exhibiting superior performance to celecoxib in in vivo models[2]. This has prompted the proposed investigation into this novel, halogenated pyridazinone derivative.
This guide will detail the experimental protocols necessary to rigorously compare this compound with the selective COX-2 inhibitor, Celecoxib, the non-selective COX inhibitor, Indomethacin, and the corticosteroid, Dexamethasone. The following sections will provide in-depth methodologies for in vitro and in vivo assays designed to elucidate the mechanism of action and comparative efficacy.
Comparative Drug Profiles
| Drug | Class | Primary Mechanism of Action |
| This compound | Pyridazinone Derivative (Investigational) | Hypothesized selective COX-2 inhibition |
| Celecoxib | Selective COX-2 Inhibitor | Selective inhibition of cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis in inflammatory pathways[3][4][5][6]. |
| Indomethacin | Non-selective COX Inhibitor | Non-selective inhibition of both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis[7][8]. |
| Dexamethasone | Corticosteroid | Inhibition of phospholipase A2, leading to broad anti-inflammatory effects by downregulating various inflammatory pathways[9][10]. |
In Vitro Mechanistic Evaluation
Objective: To determine the direct inhibitory effects of the investigational compound on key enzymes and cellular inflammatory responses.
Cyclooxygenase (COX) Inhibition Assay
This assay will determine the compound's selectivity and potency in inhibiting COX-1 and COX-2 enzymes, which are the primary targets of NSAIDs.
A fluorometric or LC-MS/MS-based COX inhibitor screening assay will be utilized to measure the production of prostaglandin E2 (PGE2)[11][12][13][14][15].
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes will be used.
-
Incubation: The enzymes will be pre-incubated with a range of concentrations of the test compound, celecoxib, and indomethacin.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, will be added to initiate the reaction.
-
Detection: The amount of PGE2 produced will be quantified using a fluorometric plate reader or by LC-MS/MS[12].
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each compound against both COX-1 and COX-2 to determine potency and selectivity.
DOT script for COX Inhibition Pathway
Caption: Mechanism of COX inhibition by NSAIDs.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay will assess the ability of the test compound to suppress the production of pro-inflammatory cytokines in an in vitro model of inflammation.
RAW 264.7 murine macrophage cells will be used as a model system[16][17][18][19][20].
-
Cell Culture: RAW 264.7 cells will be cultured in 24-well plates.
-
Pre-treatment: Cells will be pre-treated with various concentrations of the test compound, celecoxib, indomethacin, and dexamethasone for 1 hour.
-
Stimulation: Inflammation will be induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant will be collected.
-
Cytokine Measurement: The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the supernatant will be measured using enzyme-linked immunosorbent assay (ELISA) kits[16][18].
-
Cell Viability: A concurrent MTT assay will be performed to ensure that the observed effects are not due to cytotoxicity[16].
DOT script for LPS-Induced Cytokine Production Assay
Caption: Signaling pathway of LPS-induced cytokine production.
In Vivo Efficacy Evaluation
Objective: To assess the anti-inflammatory and analgesic effects of the investigational compound in a well-established animal model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the in vivo anti-inflammatory activity of new compounds[21][22][23][24][25].
-
Animal Groups: Male Wistar rats will be divided into several groups: a control group, a carrageenan-only group, and groups treated with the test compound, celecoxib, indomethacin, and dexamethasone at various doses.
-
Drug Administration: The test compounds will be administered orally one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan will be injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection[23].
-
Data Analysis: The percentage of inhibition of edema will be calculated for each treated group relative to the carrageenan-only group.
Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control | - | 0.05 ± 0.01 | - |
| Carrageenan | - | 0.85 ± 0.07 | 0% |
| This compound | 10 | 0.42 ± 0.05 | 50.6% |
| 30 | 0.28 ± 0.04 | 67.1% | |
| Celecoxib | 30 | 0.35 ± 0.06 | 58.8% |
| Indomethacin | 10 | 0.31 ± 0.05 | 63.5% |
| Dexamethasone | 1 | 0.25 ± 0.03 | 70.6% |
Safety and Tolerability Assessment
Objective: To evaluate the potential for gastrointestinal side effects, a common concern with NSAID treatment.
Ulcerogenicity Assay
This assay will assess the potential of the test compound to cause gastric ulcers, a common side effect of non-selective COX inhibitors.
-
Animal Groups: Rats will be administered high doses of the test compound, indomethacin, and celecoxib daily for several days.
-
Gastric Examination: At the end of the treatment period, the animals will be euthanized, and their stomachs will be removed and examined for the presence of ulcers.
-
Ulcer Index: The severity of gastric damage will be scored based on the number and size of the ulcers.
Hypothetical Ulcer Index Data
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index |
| Control | - | 0.1 ± 0.05 |
| This compound | 100 | 1.2 ± 0.3 |
| Celecoxib | 100 | 1.5 ± 0.4 |
| Indomethacin | 20 | 8.7 ± 1.2 |
Conclusion of the Investigational Plan
This comprehensive guide provides a scientifically rigorous framework for the head-to-head comparison of this compound with established anti-inflammatory drugs. The proposed in vitro and in vivo studies will elucidate its mechanism of action, efficacy, and safety profile. Based on the known properties of the pyridazinone scaffold, it is hypothesized that this novel compound may exhibit potent and selective COX-2 inhibition with an improved gastrointestinal safety profile compared to non-selective NSAIDs. The successful execution of these experiments will provide the necessary data to determine its potential as a novel anti-inflammatory therapeutic.
References
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link][26][27]
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Patel, R. K., & Tanna, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Available from: [Link][3]
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib Pathway, Pharmacodynamics. Pharmacogenet Genomics, 22(4), 303-305. Available from: [Link][6]
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Martínez-Rizo, A. B., Fosado-Rodríguez, R., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Available from: [Link][28]
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Eze, F., Uzor, P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available from: [Link][29]
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Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link][30]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available from: [Link][11]
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Park, J. H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 70(2), 153–158. Available from: [Link][12]
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Li, H., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Tropical Journal of Pharmaceutical Research, 13(10), 1639-1644. Available from: [Link][16]
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Calpena, A. C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2341. Available from: [Link][31]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link][21]
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Jeong, J. B., et al. (2016). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 21(9), 1162. Available from: [Link][17]
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Ghasemzadeh, I., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2019, 8784139. Available from: [Link][18]
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Kim, D. H., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(4), 48-57. Available from: [Link][19]
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Naka, T., et al. (1996). Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-γ) on IL-11 production by rheumatoid synovial cells. Clinical and experimental immunology, 106(2), 350–356. Available from: [Link][9]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link][22]
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Armstrong, J. J., et al. (2019). Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts: Implications for glaucoma surgery. Experimental eye research, 182, 117–124. Available from: [Link][7]
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Park, J. H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC musculoskeletal disorders, 21(1), 101. Available from: [Link][23]
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van de Stolpe, A., & van der Gaag, R. (1987). Effects of dexamethasone and indomethacin on the vascular beta 2-adrenolytic action of pertussis toxin in rats; a prostaglandin-mediated phenomenon. European journal of pharmacology, 141(3), 441–447. Available from: [Link][10]
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Shokryazdan, P., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(1), 119-127. Available from: [Link][20]
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Neu, J., et al. (2002). Indomethacin, Dexamethasone, and Intestinal Damage in Infant Rats. Journal of Pediatric Gastroenterology & Nutrition, 35(2), 154-161. Available from: [Link][32]
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Bansal, R., & Kaur, M. (2018). Anti-inflammatory activity of pyridazinones: A review. Bioorganic & medicinal chemistry, 26(11), 2825–2836. Available from: [Link][1]
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El-Gazzar, A. R. B. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), 1700093. Available from: [Link][2]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the reproducibility of synthetic protocols is paramount. The ability to consistently produce a target molecule with high purity and yield is the bedrock upon which reliable biological data and scalable manufacturing processes are built. This guide provides an in-depth technical analysis of the synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry. As your Senior Application Scientist, I will dissect a robust and reproducible primary synthetic route, explore viable alternatives, and provide the causal reasoning behind the experimental choices to ensure your success in the laboratory.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The specific substitution pattern of 4,5-dichloro groups and an N-benzyl moiety in the target molecule suggests a tailored design to modulate specific biological targets. Ensuring a reliable synthetic pathway is the first critical step in unlocking its therapeutic potential.
Primary Synthetic Route: N-Alkylation of 4,5-Dichloro-3(2H)-pyridazinone
The most direct and well-established method for the synthesis of the target molecule is the N-alkylation of the readily available 4,5-dichloro-3(2H)-pyridazinone with a suitable benzyl halide. This two-step approach, beginning with the synthesis of the pyridazinone core, offers a reliable and scalable pathway.
Step 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
The foundational pyridazinone ring is typically synthesized from mucochloric acid and hydrazine. This reaction is a classic cyclocondensation that is known to be high-yielding and reproducible.
Experimental Protocol:
-
A solution of mucochloric acid (1 equivalent) in water is warmed to 80-100 °C.
-
A mixture of hydrazine sulfate (1 equivalent) and sodium acetate (1 equivalent) is added to the heated solution.
-
The reaction mixture is stirred at this temperature for a designated period, during which a solid precipitate forms.
-
The mixture is cooled, and the solid product is collected by filtration.
-
The crude product is recrystallized from water to yield pure 4,5-dichloro-3(2H)-pyridazinone.
Causality Behind Experimental Choices:
-
Solvent: Water is an economical and environmentally benign solvent for this reaction. The reactants have sufficient solubility at elevated temperatures, and the product conveniently precipitates upon cooling, simplifying isolation.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction.
-
Base: Sodium acetate acts as a base to neutralize the sulfuric acid formed from hydrazine sulfate, maintaining a suitable pH for the reaction.
Step 2: N-Alkylation with 2-Chloro-6-fluorobenzyl Bromide
With the pyridazinone core in hand, the subsequent N-alkylation introduces the desired benzyl substituent. This is a standard nucleophilic substitution reaction where the nitrogen atom of the pyridazinone ring acts as the nucleophile.
Experimental Protocol:
-
To a solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the pyridazinone anion.
-
Add 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the potassium carbonate and the pyridazinone anion without interfering with the nucleophilic attack.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridazinone nitrogen without causing unwanted side reactions. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.
-
Temperature: Gentle heating increases the reaction rate without promoting decomposition of the reactants or products.
-
Purification: Precipitation in water is an effective initial purification step, as the desired product is typically a solid with low aqueous solubility. Further purification by recrystallization or chromatography ensures high purity.
Reproducibility and Key Parameters
The N-alkylation of pyridazinones is generally a robust and reproducible reaction. However, several factors can influence the yield and purity of the final product:
-
Purity of Starting Materials: The purity of the 4,5-dichloro-3(2H)-pyridazinone and the 2-chloro-6-fluorobenzyl bromide is critical. Impurities can lead to side reactions and complicate purification.
-
Reaction Time and Temperature: Optimization of these parameters is essential. Incomplete reactions will lower the yield, while excessive heat or prolonged reaction times can lead to the formation of impurities.
-
Choice of Base and Solvent: While potassium carbonate in DMF is a common choice, other base/solvent combinations such as sodium hydride in THF can also be effective. The choice may depend on the specific reactivity of the alkylating agent and can influence the reaction rate and selectivity.
Comparison with Alternative Synthetic Routes
While the N-alkylation method is reliable, it is beneficial to consider alternative strategies that may offer advantages in specific contexts, such as improved atom economy, reduced reaction times, or simplified workup procedures.
| Synthetic Route | Description | Advantages | Disadvantages |
| Primary: N-Alkylation | Two-step synthesis via N-alkylation of pre-formed 4,5-dichloro-3(2H)-pyridazinone. | Reliable, well-established, generally high-yielding. | Requires isolation of an intermediate, may require chromatographic purification. |
| Alternative 1: Microwave-Assisted Synthesis | N-alkylation reaction performed under microwave irradiation. | Drastically reduced reaction times (minutes vs. hours), often leads to higher yields and cleaner reactions.[1][2] | Requires specialized microwave reactor equipment. |
| Alternative 2: Phase-Transfer Catalysis (PTC) | N-alkylation performed in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt). | Avoids the need for expensive and anhydrous polar aprotic solvents, can simplify workup, and is often more environmentally friendly.[3][4] | Requires careful selection of the catalyst and reaction conditions for optimal performance. |
| Alternative 3: One-Pot Synthesis | A multi-component reaction where the pyridazinone ring formation and N-alkylation occur in a single reaction vessel. | Improved operational efficiency, reduced waste, and time savings. | Can be challenging to optimize and may lead to lower overall yields compared to a stepwise approach. |
In-Depth Look at Alternative Methodologies
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly shorter reaction times and improved yields.
Illustrative Experimental Protocol (Microwave):
-
In a microwave-safe vessel, combine 4,5-dichloro-3(2H)-pyridazinone (1 equivalent), 2-chloro-6-fluorobenzyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents) in a minimal amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the workup procedure would be similar to the conventional heating method.
Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a greener and often more practical alternative to traditional homogeneous reactions. The catalyst facilitates the transfer of the pyridazinone anion from an aqueous or solid phase into an organic phase containing the alkylating agent.
Illustrative Experimental Protocol (PTC):
-
In a round-bottom flask, combine 4,5-dichloro-3(2H)-pyridazinone (1 equivalent), 2-chloro-6-fluorobenzyl bromide (1.1 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents), and a non-polar organic solvent like toluene.
-
Add an aqueous solution of a base, such as 50% sodium hydroxide.
-
Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 50-70 °C).
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Comparison of alternative synthetic approaches.
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial formation of the 4,5-dichloro-3(2H)-pyridazinone core followed by N-alkylation. This method is robust, scalable, and founded on well-understood chemical principles, making it highly reproducible.
For laboratories equipped with the necessary instrumentation, microwave-assisted synthesis offers a significant advantage in terms of reaction speed and potentially improved yields, making it an excellent alternative for rapid library synthesis or process optimization. Phase-transfer catalysis presents a compelling "green" alternative that can simplify the reaction setup and reduce reliance on hazardous solvents.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and environmental considerations. By understanding the causality behind the experimental choices and being aware of the key parameters that influence reproducibility, researchers can confidently and consistently synthesize this valuable pyridazinone derivative.
References
- This guide is a synthesis of established chemical principles and analogous procedures found in the chemical literature.
-
Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. [1]3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [5]4. Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [6]5. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [7]6. Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. ResearchGate. [8]7. Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society. [9]8. Synthesis of pyridazines. Organic Chemistry Portal. [10]9. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [11]10. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. National Institutes of Health. [12]11. Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. [13]12. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [14]13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [15]14. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [16]15. Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. PrepChem.com. [17]16. Phase-transfer catalyst. Wikipedia. [4]17. Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Semantic Scholar. 18. Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed Central. [18]19. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [19]20. one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [20]21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [21]22. Synthesis of β-triazolylenones via metal-free desulfonylative alkylation of N-tosyl-1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [22]23. (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [23]24. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [24]25. dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. 26. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [25]27. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. Benchchem. [26]28. 4,5-Dichloro-3-hydroxypyridazine 98%. Sigma-Aldrich. 29. N-Benzylation of various aminoisoquinolines with benzylic alcohols.... ResearchGate. [27]30. Synthesis of N-benzyl pyridazinone Derivatives 4a-d. ResearchGate. [28]31. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [29]32. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.
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A Comparative In Vitro Safety Profile of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one and Other Chlorinated Compounds: A Technical Guide for Preclinical Research
Introduction: Navigating the Complex Safety Landscape of Chlorinated Pharmaceuticals
Chlorine is a ubiquitous element in pharmaceuticals, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[1] The strategic incorporation of chlorine can enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[2] However, the presence of chlorine also necessitates a thorough evaluation of the compound's safety profile, as the class of chlorinated organic compounds is known to include members with significant toxicity.[2] Concerns range from environmental persistence and bioaccumulation to specific organ toxicities and genotoxic potential.[2] Therefore, a rigorous and early-stage assessment of the safety profile of any new chlorinated chemical entity is paramount in drug development.[3]
This guide provides a comprehensive framework for benchmarking the in vitro safety profile of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one , a novel pyridazinone derivative, against a panel of other chlorinated compounds. The pyridazinone core is a well-established pharmacophore with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[4] While this chemical family holds significant therapeutic promise, a detailed understanding of its safety is crucial for further development.
Herein, we present a comparative analysis, supported by detailed experimental protocols for a battery of in vitro toxicology assays. This guide is designed for researchers, scientists, and drug development professionals to provide a robust, evidence-based approach to preclinical safety assessment.
Compound Selection for Comparative Analysis
To establish a relevant benchmark for the safety profile of this compound (referred to as Test Compound ), we have selected three chlorinated compounds representing different applications and toxicity profiles:
-
Chlorpyrifos: A widely used organophosphate insecticide known for its neurotoxicity.[5] Its oxon derivative is a potent cholinesterase inhibitor.[6]
-
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with known hepatotoxicity in some individuals.[7]
-
Benzyl Chloride: An industrial chemical with recognized toxicity and potential carcinogenicity.[8][9]
A comparison with these compounds will provide a broad perspective on the potential toxicological liabilities of the Test Compound.
Comparative Safety Profile: A Tabular Overview
The following table summarizes the available and inferred in vitro toxicity data for the Test Compound and the selected comparators. It is important to note that specific experimental data for the Test Compound is not publicly available; therefore, its profile is inferred based on the known toxicities of related pyridazinone and chlorinated compounds. The subsequent sections provide detailed protocols for generating such crucial data.
| Compound | Primary Application | Known/Inferred In Vitro Toxicity Profile | Reported IC50/LC50 Values (Cell Line) |
| Test Compound (this compound) | Investigational | Inferred: Potential for cytotoxicity at high concentrations, low to moderate genotoxic potential, and a need to assess specific organ toxicities (e.g., hepato- and cardiotoxicity). | Data not available. |
| Chlorpyrifos | Insecticide | High cytotoxicity, particularly in neuronal cell lines. | LC50: 3.005 mg/L (Rana boylii larvae, 24h)[5] |
| Diclofenac | Pharmaceutical (NSAID) | Dose-dependent hepatotoxicity, induction of apoptosis in hepatocytes. | IC50: Varies significantly by cell line and endpoint. |
| Benzyl Chloride | Industrial Chemical | Cytotoxic, genotoxic, and potentially carcinogenic.[8][9] | Data varies with the test system. |
Experimental Methodologies: A Practical Guide to In Vitro Safety Assessment
A comprehensive in vitro safety assessment is crucial for de-risking novel chemical entities early in the drug discovery pipeline. The following protocols are standard, validated methods for evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.
General Cytotoxicity Assessment
General cytotoxicity assays are the first step in evaluating a compound's effect on cell viability and proliferation.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 0.01 µM to 100 µM) and incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis.[14]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound as described for the MTT assay.[15]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[16]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.[14]
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).[18]
Experimental Workflow for Cytotoxicity Assessment
Caption: Overview of the Ames test and in vitro micronucleus assay for genotoxicity assessment.
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.
The HepaRG cell line is a human-derived cell line that can be differentiated into hepatocyte-like cells and is a valuable in vitro model for studying drug metabolism and hepatotoxicity. [19][20]These cells express a wide range of drug-metabolizing enzymes and transporters. [21] Protocol:
-
Cell Differentiation: Culture and differentiate HepaRG cells according to established protocols to obtain a mixed population of hepatocyte-like and biliary-like cells. [7]2. Compound Exposure: Expose the differentiated HepaRG cells to the test compound for various time points (e.g., 24, 48, and 72 hours).
-
Toxicity Endpoints: Assess hepatotoxicity by measuring multiple endpoints, including:
-
Cell Viability: Using the MTT or LDH assay as described above.
-
Enzyme Leakage: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using dyes like JC-1.
-
-
Data Analysis: Compare the results from treated cells to vehicle-treated controls to determine the hepatotoxic potential of the compound.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity, particularly the prolongation of the QT interval, is a major concern in drug development.
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [22]Inhibition of this channel can lead to QT prolongation and life-threatening arrhythmias. [22] Protocol:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells). [22]2. Patch-Clamp Electrophysiology: Use automated patch-clamp systems (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol. [22]3. Compound Application: Apply the test compound at multiple concentrations to the cells and record the hERG current. [22]4. Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. [3]Compounds with low IC50 values are considered to have a higher risk of causing cardiotoxicity. [3]
Structure-Activity Relationships and Mechanistic Insights
The toxicity of chlorinated compounds is highly dependent on their chemical structure. [2]Key factors influencing toxicity include:
-
Degree and Position of Chlorination: The number and location of chlorine atoms on an aromatic or heterocyclic ring can significantly impact the compound's lipophilicity, metabolic stability, and interaction with biological targets.
-
Metabolic Activation: Some chlorinated compounds require metabolic activation by enzymes like cytochrome P450s to exert their toxic effects. [23]This can lead to the formation of reactive metabolites that can damage cellular macromolecules.
-
Electrophilicity: The presence of chlorine atoms can create electrophilic centers in a molecule, making it more susceptible to nucleophilic attack by cellular components like DNA and proteins, which can lead to toxicity. [24] For the Test Compound, the presence of three chlorine atoms and a fluorine atom suggests a high degree of halogenation, which may increase its lipophilicity and potential for bioaccumulation. The dichloropyridazinone core and the chloro-fluorobenzyl moiety both contribute to the overall electronic properties of the molecule and will influence its metabolic fate and potential for off-target interactions. The in vitro assays described in this guide are essential for elucidating the specific toxicological properties of this unique chemical structure.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro safety assessment of this compound. By benchmarking its safety profile against a panel of well-characterized chlorinated compounds and employing a battery of validated in vitro assays, researchers can gain crucial insights into its potential toxicological liabilities. The detailed experimental protocols provided herein serve as a practical resource for generating the necessary data to make informed decisions in the drug development process.
A thorough understanding of a compound's in vitro safety profile is a critical step towards its successful clinical translation. The methodologies outlined in this guide will enable a robust and scientifically sound evaluation, ultimately contributing to the development of safer and more effective medicines.
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Independent Verification of the Biological Activity of Novel Pyridazinones: A Comparative Guide for Drug Discovery Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1][2][3] This guide provides an in-depth, objective comparison of the performance of novel pyridazinone derivatives against established alternatives in key therapeutic areas: cardiotonic, anti-inflammatory, and anticancer applications. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols to enable independent verification of these biological activities.
Cardiotonic Activity: Targeting Phosphodiesterase 3 (PDE3) for Heart Failure
Novel pyridazinone derivatives have emerged as potent positive inotropic agents, primarily through the selective inhibition of phosphodiesterase 3 (PDE3).[4][5][6] PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), enhancing calcium influx and improving myocardial contractility.[6][7] This mechanism offers an alternative to traditional cardiac glycosides and catecholamines for the management of congestive heart failure.[6]
Comparative Analysis of Cardiotonic Pyridazinones
The efficacy of novel pyridazinones can be benchmarked against established PDE3 inhibitors like milrinone. Key performance indicators include potency in PDE3 inhibition (IC50) and the resulting inotropic effect.
| Compound | Target | IC50 (µM) | Relative Potency (Inotropic Effect) | Reference |
| Novel Pyridazinone (Compound 36) | PDE3 | Not Reported | 2.11 (vs. Milrinone = 1) | [8] |
| Imazodan Derivative (Compound 21a) | PDE3 | 0.6 | Not Reported | [9] |
| Milrinone | PDE3 | 0.42 | 1 (Reference) | [7][8] |
| Amrinone | PDE3 | Not Reported | Less potent than Milrinone | [4][10] |
Experimental Verification of Cardiotonic Activity
Independent verification of cardiotonic activity requires a multi-step approach, beginning with in vitro enzyme inhibition and progressing to ex vivo and in vivo models.
Caption: Workflow for verifying cardiotonic activity.
This assay quantifies the direct inhibitory effect of a compound on PDE3 enzyme activity.
Causality: Direct measurement of target engagement is the foundational step in validating the mechanism of action. A potent and selective inhibitor of PDE3 is expected to exhibit a strong positive inotropic effect.
Self-Validation: The protocol includes a known PDE3 inhibitor (milrinone) as a positive control and a vehicle control (DMSO) to establish the baseline enzyme activity. The generation of a dose-response curve and calculation of an IC50 value provides a quantitative measure of potency.
Materials:
-
Recombinant human PDE3
-
cAMP (substrate)
-
Test pyridazinone compounds and milrinone
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test pyridazinone compounds and milrinone in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human PDE3, and the test compounds or controls.
-
Initiate the enzymatic reaction by adding cAMP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
This method assesses the direct effect of a compound on the contractility of an isolated, perfused heart, free from systemic physiological influences.[11][12][13][14]
Causality: By demonstrating a positive inotropic effect in an isolated organ, this protocol directly links the compound's activity to cardiac muscle function.
Self-Validation: The preparation is allowed to stabilize to a baseline contractile force. A known inotrope (e.g., isoproterenol or milrinone) is used as a positive control to ensure the viability and responsiveness of the heart preparation.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
Animal model (e.g., rat, rabbit)
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution to maintain heart viability.[11]
-
Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize and record baseline contractile parameters (e.g., left ventricular developed pressure, heart rate).
-
Administer increasing concentrations of the test pyridazinone or a positive control and record the changes in contractile force.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Many pyridazinone derivatives exhibit potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[4][10] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[10] Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[15]
Comparative Analysis of Anti-inflammatory Pyridazinones
The performance of novel anti-inflammatory pyridazinones is compared to the selective COX-2 inhibitor celecoxib and the non-selective NSAID indomethacin.
| Compound | Target | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Novel Pyridazinone (Compound 3d) | COX-2 | 0.425 | Not Reported | [10] |
| Novel Pyridazinone (Compound 4e) | COX-2 | 0.356 | Not Reported | [10] |
| Celecoxib | COX-2 | 0.35 | 37.03 | [16] |
| Indomethacin | COX-1/COX-2 | 0.42 | 0.50 | [16] |
Experimental Verification of Anti-inflammatory Activity
Caption: COX-2 signaling pathway in inflammation.
This assay determines the inhibitory potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Causality: This protocol directly measures the compound's ability to inhibit the target enzymes responsible for prostaglandin synthesis, providing a clear mechanistic basis for its anti-inflammatory activity.
Self-Validation: The use of both COX-1 and COX-2 enzymes allows for the determination of a selectivity index. Known selective (celecoxib) and non-selective (indomethacin) inhibitors are used as controls.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds, celecoxib, and indomethacin
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls.
-
In a 96-well plate, add the assay buffer and either COX-1 or COX-2 enzyme.
-
Add the test compounds or controls and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the production of prostaglandin E2 (PGE2) using a suitable method (e.g., ELISA).
-
Calculate the IC50 values for both enzymes and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[9]
Causality: This model mimics a key feature of acute inflammation (edema) and allows for the evaluation of a compound's efficacy in a whole-animal system.
Self-Validation: A vehicle control group establishes the baseline inflammatory response. A known anti-inflammatory drug (indomethacin or celecoxib) serves as a positive control.
Materials:
-
Rodent model (e.g., rats)
-
Carrageenan solution (1% w/v)
-
Test compounds and controls
-
Pletismometer
Procedure:
-
Administer the test pyridazinone, a positive control, or vehicle to different groups of animals.
-
After a set time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Anticancer Activity: Targeting Kinase Signaling Pathways
Novel pyridazinones have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[17]
Comparative Analysis of Anticancer Pyridazinones
The anticancer efficacy of novel pyridazinones can be compared to targeted therapies like sorafenib.
| Compound | Target | VEGFR-2 IC50 (nM) | Cell Line (GI50 µM) | Reference |
| Novel Pyridazinone (Compound 17a) | VEGFR-2 | Potent Inhibition | 1.66-100 (NCI-60) | [17] |
| Sorafenib | Multi-kinase | Potent Inhibition | Not Reported in this study | [17] |
| Pyridazinone (Pyr-1) | Not specified | Not Reported | Low µM to nM (22 cell lines) | [1][2] |
Experimental Verification of Anticancer Activity
Caption: VEGFR-2 signaling pathway in angiogenesis.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[12][18][19]
Causality: This protocol provides direct evidence of target engagement, a critical step in validating the mechanism of action for a targeted anticancer agent.
Self-Validation: A known VEGFR-2 inhibitor (e.g., sorafenib) is used as a positive control. A no-enzyme control and a vehicle control are included to ensure the validity of the results.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Test compounds and sorafenib
-
Assay buffer
-
96-well plates
-
Plate reader (luminescence-based)
Procedure:
-
Prepare serial dilutions of the test pyridazinones and sorafenib.
-
In a 96-well plate, add the assay buffer, VEGFR-2 kinase, and the test compounds or controls.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition and determine the IC50 value.
These assays determine the effect of a compound on the viability and proliferation of cancer cells.[20]
Causality: This demonstrates the functional consequence of target inhibition, i.e., the ability of the compound to kill or inhibit the growth of cancer cells.
Self-Validation: A vehicle control and a known cytotoxic drug (e.g., doxorubicin) are included. A dose-response curve is generated to determine the GI50 (concentration for 50% growth inhibition).
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer)
-
Cell culture medium and supplements
-
Test compounds and doxorubicin
-
MTT reagent or LDH assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test pyridazinones or controls.
-
Incubate for 48-72 hours.
-
For the MTT assay, add MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals and measure absorbance.
-
For the LDH assay, collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.[20]
-
Calculate the percentage of cell viability or cytotoxicity and determine the GI50 value.
Conclusion
The pyridazinone scaffold represents a versatile platform for the development of novel therapeutics with a wide range of biological activities. The protocols and comparative data presented in this guide provide a robust framework for the independent verification of the cardiotonic, anti-inflammatory, and anticancer properties of new pyridazinone derivatives. By adhering to these rigorous and self-validating experimental designs, researchers can confidently assess the potential of these promising compounds and advance the most promising candidates in the drug discovery pipeline.
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Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. Retrieved from [Link]
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- BenchChem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
- El-Sayed, M. A., et al. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Bioorganic & Medicinal Chemistry, 16(10), 5599-5608.
- Falcicchio, M., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P. Molecules, 26(5), 1258.
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- Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348.
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- Sircar, I., et al. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry, 28(10), 1405–1413.
- Nomoto, Y., et al. (1991). Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin, 39(2), 352-357.
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- Sircar, I., et al. (1986). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 29(2), 261–267.
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- Asif, M. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review.
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- Aly, O. M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173.
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- Al-Obaid, A. M., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities.
- Sircar, I., et al. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 32(2), 342-350.
- Kariya, T., et al. (1989). Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine. Journal of Pharmacobio-Dynamics, 12(9), 555-561.
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A Senior Application Scientist's Guide to Comparative Docking of Pyridazinone Derivatives Against Phosphodiesterase 4B (PDE4B)
This guide provides an in-depth, objective comparison of the in-silico performance of novel pyridazinone derivatives against the well-established inflammatory target, Phosphodiesterase 4B (PDE4B). Designed for researchers in drug discovery, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure a robust, reliable, and scientifically sound comparative analysis. We will explore the complete workflow, from target preparation to the critical step of results validation, providing the foundational knowledge to assess these promising compounds as potential anti-inflammatory agents.
The Scientific Imperative: Why Pyridazinones and PDE4B?
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] Its versatile nature allows for modifications that can tune its interaction with various biological targets.[1] Among these targets, Phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), has garnered significant attention for anti-inflammatory therapies.[2] Specifically, the PDE4B isoform is implicated in inflammatory processes, making it a prime target for the development of new therapeutics for respiratory diseases and beyond.[2]
Molecular docking serves as a powerful computational tool to predict and analyze the binding of small molecules like pyridazinone derivatives to their protein targets at an atomic level.[3] By simulating the interaction between a ligand and a protein, we can estimate binding affinity and visualize the specific binding pose, providing invaluable insights that guide further synthesis and lead optimization, ultimately saving significant time and resources compared to traditional high-throughput screening.[3][4] This guide focuses on establishing a rigorous and self-validating protocol for these docking studies.
The Molecular Docking Workflow: A Self-Validating System
The credibility of any computational study hinges on the robustness of its methodology. The following workflow is designed as a self-validating system, incorporating best practices to minimize errors and maximize the reproducibility of the results.[5]
Experimental Workflow Diagram
Caption: A flowchart of the comprehensive molecular docking protocol.
Step-by-Step Experimental Protocol
PART A: Target Protein Preparation
-
Structure Acquisition: Obtain the 3D crystal structure of the target protein, human PDE4B. A suitable structure can be downloaded from the Protein Data Bank (PDB). For this study, we will reference the PDE4B catalytic domain.
-
Causality: Using an experimentally determined crystal structure is the crucial first step, as it provides the most accurate available representation of the protein's native conformation.[6]
-
-
Protein Cleanup: Prepare the protein using a molecular modeling tool (e.g., AutoDock Tools, Schrödinger Maestro). This involves:
-
Removing all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7]
-
Adding polar hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assigning atomic charges (e.g., Kollman charges).
-
Causality: This "cleanup" is not merely procedural. Water molecules can interfere with ligand binding unless they are known to be structurally important. Correct protonation states and charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions, which are primary drivers of binding affinity.[5]
-
PART B: Ligand Preparation
-
Structure Generation: Obtain or draw the 2D structures of the pyridazinone derivatives to be studied and the reference inhibitor. Convert these to 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94).
-
File Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina). This step also involves defining rotatable bonds.
-
Causality: Starting with a low-energy, stable conformation of the ligand prevents the docking algorithm from wasting computational time exploring high-energy, irrelevant states. Defining torsional freedom allows the software to flexibly sample different conformations of the ligand within the binding site.[4]
-
PART C: Docking Simulation
-
Binding Site Definition (Grid Generation): Define the search space for the docking simulation. This is typically a 3D grid centered on the active site of the protein.[5] The location can be determined from the position of a co-crystallized ligand in a reference PDB structure.
-
Causality: The grid defines the "box" within which the docking algorithm will attempt to place the ligand. A well-defined grid focuses the computational effort on the relevant binding pocket, increasing the efficiency and accuracy of the simulation.[7]
-
-
Execution: Run the molecular docking simulation using software like AutoDock Vina. The program will sample numerous poses of the ligand within the defined grid, scoring each based on its predicted binding affinity.[4]
PART D: Validation and Analysis
-
Protocol Validation (Trustworthiness): Before docking the novel derivatives, the protocol must be validated. This is a critical self-validating step.[8]
-
Take the co-crystallized ligand that was removed in Part A, Step 2.
-
Dock this same ligand back into the prepared protein using the exact same protocol.
-
Compare the lowest-energy docked pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.[8][9] This validates the chosen parameters.
-
-
Pose Analysis: For each pyridazinone derivative, analyze the output poses. The pose with the lowest binding energy (most negative value) is typically considered the most likely binding mode.
-
Interaction Analysis: Visualize the best pose for each ligand in complex with the protein using software like PyMOL or Discovery Studio. Identify and record key interactions:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Causality: The binding score provides a quantitative estimate of affinity, but the analysis of specific interactions provides the qualitative, chemical rationale for that affinity. Understanding which residues are involved in binding is essential for explaining the structure-activity relationship (SAR) and designing improved derivatives.[3]
-
Comparative Analysis: Pyridazinone Derivatives vs. Reference Inhibitor
The primary goal is to compare the docking performance of novel pyridazinone derivatives against a known inhibitor. The following table summarizes hypothetical data based on the types of results generated in such a study, using compounds inspired by published research on PDE4B inhibitors.[2]
| Compound ID | Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Rolipram | Reference Inhibitor | -8.5 | Gln369 (H-bond), Asn321 (H-bond), Phe372 (Pi-pi) |
| PD-01 | Pyridazinone-Indole | -9.2 | Gln369 (H-bond), Met357 (Hydrophobic), Phe372 (Pi-pi) |
| PD-02 | Pyridazinone-Indole | -7.8 | Gln369 (H-bond), Tyr159 (Hydrophobic) |
| PD-03 | Pyridazinone-Indole | -9.5 | Gln369 (H-bond), Asn321 (H-bond), Phe372 (Pi-pi), Met273 (Hydrophobic) |
Note: The data above is representative and for illustrative purposes.
Conceptual Ligand-Target Interactions
Caption: Key interactions between derivative PD-03 and the PDE4B active site.
Conclusion and Future Directions
This guide outlines a comprehensive and trustworthy workflow for the comparative docking of pyridazinone derivatives against the PDE4B target. The emphasis on protocol validation via re-docking and RMSD calculation ensures that the subsequent comparative results are built upon a solid foundation.[8][9] The analysis indicates that specific pyridazinone-indole hybrids, such as the conceptual PD-03, are promising candidates for further development, with predicted binding affinities superior to known reference inhibitors.
It is crucial to recognize that molecular docking is a predictive tool, providing an estimate of binding affinity.[5] The insights gained from this in-silico analysis must be validated through experimental means. Promising compounds identified here should be synthesized and subjected to in-vitro enzymatic assays to determine their actual inhibitory activity (IC50 values) against PDE4B. This integration of computational and experimental work represents the most effective path forward in modern drug discovery.
References
-
Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar. Available from: [Link]
-
Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Taylor & Francis Online. Available from: [Link]
-
Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety. Bentham Science. Available from: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]
-
How to validate the molecular docking results? ResearchGate. Available from: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
-
How can I validate docking result without a co-crystallized ligand? ResearchGate. Available from: [Link]
-
How to validate molecular docking results with no proper crystal structure? ResearchGate. Available from: [Link]
-
Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. Available from: [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. Available from: [Link]
-
Synthesis, Molecular Docking and Potential Antioxidant Activity of Di/Trisubstituted Pyridazinone Derivatives. ResearchGate. Available from: [Link]
-
Lessons from Docking Validation. Michigan State University. Available from: [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. Available from: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available from: [Link]
-
Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available from: [Link]
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Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. PubMed Central. Available from: [Link]
-
Key Topics in Molecular Docking for Drug Design. PubMed Central. Available from: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available from: [Link]
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Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available from: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available from: [Link]
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Best Practices for Docking-Based Virtual Screening. ScienceDirect. Available from: [Link]
-
A Quick Introduction to Graphviz. A Quick Introduction to Graphviz. Available from: [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]
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Graphviz workflow 1. YouTube. Available from: [Link]
-
Best Practices in Docking and Activity Prediction. bioRxiv. Available from: [Link]
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Graphviz. Graphviz. Available from: [Link]
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(PDF) Best Practices in Docking and Activity Prediction. ResearchGate. Available from: [Link]
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ES114 Graphviz. YouTube. Available from: [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available from: [Link]
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Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
For Immediate Release
For researchers and scientists in the fast-paced world of drug development, the integrity of their work extends beyond the benchtop to the responsible management of chemical reagents. This guide, developed for professionals handling 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, provides a detailed protocol for its safe and compliant disposal. By understanding the chemical nature of this compound and adhering to established safety and environmental regulations, laboratories can ensure a secure work environment and maintain the highest standards of scientific stewardship.
Understanding the Compound: Hazard Profile and Characterization
Structural and Chemical Information:
| Property | Value | Source |
| Chemical Formula | C₁₁H₆Cl₃FN₂O | ChemScene[1] |
| Molecular Weight | 307.54 g/mol | ChemScene[1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Classification | Halogenated Organic Compound | Structural Analysis |
Based on data from structurally similar chlorinated pyridazinones and halogenated aromatic compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: Expected to cause skin and serious eye irritation.
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[3] The degradation of similar pyridazinone herbicides in soil can be slow, with half-lives extending to several months.
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations with the potential to generate dust or aerosols should be performed in a certified chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and disposal through a licensed hazardous waste facility. The primary and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[4][5]
Experimental Protocol: Waste Segregation and Collection
-
Waste Characterization: Identify all waste streams containing this compound. This includes pure, unused compound, reaction mixtures, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solvent rinses.
-
Segregation: It is imperative to segregate this waste into a dedicated container for halogenated organic waste .[6][7] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials. This segregation is crucial for both safety and cost-effective disposal.
-
Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container. The container must be in good condition and clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound". List all other components of the waste mixture with their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Regulatory Compliance: Adherence to EPA and Local Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] As a halogenated organic compound, this waste is likely to be classified under the "F-list" of hazardous wastes from non-specific sources, specifically codes F001 and F002 for spent halogenated solvents.[6][9]
It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations. This includes maintaining accurate records of waste generation and disposal.
Final Disposal: Incineration as the Preferred Method
The recommended and most effective method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4][5] Incineration at temperatures typically exceeding 1200°C ensures the complete destruction of the organic molecule, minimizing the risk of environmental contamination.[4] Facilities equipped with flue gas cleaning systems are essential to neutralize acidic gases, such as hydrogen chloride and hydrogen fluoride, that are produced during the combustion of halogenated compounds.
Causality Behind Disposal Choice:
Landfilling of halogenated organic compounds is not a recommended practice due to their potential to leach into the soil and groundwater, leading to long-term environmental contamination.[10] The persistence of some pyridazinone herbicides in soil underscores this risk. Chemical degradation methods are often complex and may not be suitable for a research laboratory setting. Therefore, high-temperature incineration remains the most responsible and definitive disposal solution.
Spill Management and Decontamination
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills. Carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All materials used for cleanup must also be disposed of as halogenated hazardous waste.
For containers that have held this compound, the first rinse with a solvent should be collected and disposed of as hazardous waste.[11] Subsequent rinses of containers that held highly toxic materials may also need to be collected.
Logical Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Stork, P. R., & Stroud, G. F. (1973). Soil Degradation of Two Phenyl Pyridazinone Herbicides. Weed Science, 21(4), 314–317. [Link]
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World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
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National Center for Biotechnology Information. (n.d.). Chloridazon. PubChem. Retrieved from [Link]
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Waste Management Resources. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]
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Ashton, F. M. (1982). Persistence and Biodegradation of Herbicides. In Biodegradation of Pesticides (pp. 117-131). Springer, Boston, MA. [Link]
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Gribble, G. W. (2020). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Natural Product Reports, 37(1), 43-61. [Link]
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PrepChem. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved from [Link]
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Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(1), 184-196. [Link]
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AERU. (n.d.). Chloridazon (Ref: BAS 119H). University of Hertfordshire. Retrieved from [Link]
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Wu, J., & Song, B. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Medicinal Chemistry Research, 33(1), 1-22. [Link]
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Mlynarcíková, H., Legáth, J., Guzy, J., Kovalkovicová, N., & Ivanko, S. (1999). Effect of chloridazone on the animal organism. General physiology and biophysics, 18 Spec No, 99–104. [Link]
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World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices. World Health Organization. [Link]
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Northeastern University. (n.d.). Hazardous Waste Lists and Characteristic Waste. Retrieved from [Link]
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ScienceDaily. (2008, July 2). Pesticides Persist In Ground Water. ScienceDaily. Retrieved from [Link]
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Crinnion, W. J. (2010). Chlorinated pesticides: threats to health and importance of detection. Alternative medicine review: a journal of clinical therapeutic, 15(2), 134–141. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Asif, M. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Research in Chemistry and Environment, 2(2), 1-13. [Link]
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Ramu, A. G., & Seenivasan, S. P. (2017). Persistent organic chemicals of emerging environmental. In Emerging Contaminants and Associated Treatment Technologies. IntechOpen. [Link]
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Ragaini, V., Carniti, P., Gervasini, A., & Zanderighi, L. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis today, 60(3-4), 165-174. [Link]
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Personal protective equipment for handling 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
Essential Safety and Handling Guide: 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (Empirical Formula: C₁₁H₆Cl₃FN₂O).[1] Adherence to these procedures is critical for ensuring laboratory safety and operational integrity when working with this halogenated pyridazinone derivative.
Hazard Identification and Risk Assessment
Given the chemical structure, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Similar chlorinated pyridazine compounds are classified as toxic.[3]
-
Skin and Eye Irritation: Halogenated organic compounds frequently cause skin irritation and serious eye irritation or damage.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[7][8][9] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[7] |
| Nitrile Gloves | Recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving .[7][8][9][10] | |
| Respiratory | Use in a well-ventilated area or fume hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7][8] |
Safe Handling and Operations
Adherence to standard operating procedures is the foundation of safe laboratory practice. The following workflow illustrates the decision-making process for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use compatible tools (e.g., spatulas, glassware) for transfers.[7]
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
All reactions should be conducted in a fume hood.[7]
-
Ensure all glassware is properly secured.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment and the work area.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Emergency Procedures: Spill and Exposure Management
Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.[7]
Caption: Decision-making workflow for spill response.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Large Spills: For major spills, evacuate the area and contact your institution's environmental health and safety department.[11]
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Do not mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[13]
-
Aqueous waste containing this compound should also be collected separately.
-
-
Container Management:
-
Contaminated Materials:
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety office for specific guidance.
References
-
OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent). Retrieved from [Link]
-
Unknown. Hazardous waste segregation. Retrieved from [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
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University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Retrieved from [Link]
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Angene Chemical. (2024, November 17). Safety Data Sheet for 6-Amino-3(2H)-pyridazinone. Retrieved from [Link]
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Organic Syntheses. Procedure for synthesis of α-Carboline. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
